Product packaging for Thiepane(Cat. No.:CAS No. 4753-80-4)

Thiepane

Cat. No.: B016028
CAS No.: 4753-80-4
M. Wt: 116.23 g/mol
InChI Key: JWCVYQRPINPYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thiepane (CAS 4753-80-4) is an organosulfur heterocycle consisting of a saturated seven-membered ring with one sulfur atom and six carbon atoms . Also known as hexamethylene sulfide, this compound serves as a versatile scaffold in organic synthesis and medicinal chemistry research . Conformational analysis using high-level quantum mechanics indicates that the twist-chair conformation is the most stable form for the this compound ring, with chair forms acting as transition states . This structural flexibility is a key area of study for understanding the behavior of seven-membered rings. In anticancer research, this compound derivatives have shown significant promise. Platinum(II) complexes incorporating stereochemically-defined this compound dioxide diamine ligands have been developed and evaluated against human carcinoma cell lines . These complexes exhibit a capability to bypass cisplatin-resistance, demonstrating cytotoxicity comparable to oxaliplatin, which positions this compound as a valuable scaffold in the search for novel chemotherapeutic agents . As a core structural motif, this compound is relevant to the synthesis of various natural products and complex molecules, often accessed via methods such as ring-closing metathesis and ring-expansion strategies . This product is supplied for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12S B016028 Thiepane CAS No. 4753-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c1-2-4-6-7-5-3-1/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCVYQRPINPYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197189
Record name Thiepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4753-80-4
Record name Thiepane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4753-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiepane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIEPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P85C3FTE3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Thiepane Core Structure and Conformational Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiepane, a seven-membered heterocyclic organic compound containing a sulfur atom, represents a core structure of significant interest in medicinal chemistry and materials science. Its flexible seven-membered ring gives rise to a complex conformational landscape, with the twist-chair conformation predominating as the most stable isomer. Understanding the conformational preferences and the energetic barriers between different conformers is crucial for the rational design of this compound-based derivatives with specific biological activities. This guide provides a comprehensive overview of the this compound core structure, its synthesis, and a detailed analysis of its conformational behavior, supported by quantitative data from computational studies and detailed experimental protocols.

Introduction

The this compound ring system, a saturated seven-membered heterocycle with the chemical formula C₆H₁₂S, is a fundamental scaffold in a variety of biologically active molecules.[1] Unlike its unsaturated counterpart, thiepine, which is unstable and antiaromatic, this compound is a stable entity whose puckered structure alleviates ring strain. The conformational flexibility of the seven-membered ring results in a dynamic equilibrium between several conformers, with the twist-chair and chair forms being the most significant. The twist-chair conformation is generally considered the most stable energetic minimum.[2]

The incorporation of the this compound moiety into larger molecules can significantly influence their three-dimensional structure, and consequently, their interaction with biological targets. This compound derivatives have shown promise in various therapeutic areas, underscoring the importance of a thorough understanding of their structural and conformational properties for the development of novel pharmaceuticals.

Synthesis of the this compound Core

The synthesis of the this compound core typically involves cyclization reactions of appropriately substituted hexane (B92381) derivatives. A common and effective method is the reaction of a 1,6-dihaloalkane with a sulfide (B99878) source.

Detailed Experimental Protocol: Synthesis of this compound from 1,6-Dibromohexane (B150918)

This protocol describes the synthesis of this compound via the reaction of 1,6-dibromohexane with sodium sulfide.

Materials:

  • 1,6-dibromohexane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (B145695) (absolute)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.

  • To this solution, add 1,6-dibromohexane dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a larger volume of water and extract with diethyl ether multiple times.

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation to yield pure this compound.

Conformational Analysis of the this compound Ring

The seven-membered ring of this compound is highly flexible and can adopt several conformations. The most stable conformations are the twist-chair (TC) and, to a lesser extent, the chair (C). The boat and twist-boat conformations are generally higher in energy. Computational chemistry and NMR spectroscopy are the primary tools used to investigate the conformational landscape of this compound.

Quantitative Conformational Analysis

Computational studies using molecular mechanics force fields such as MM2 and MM3 have been instrumental in quantifying the relative energies of different this compound conformers. These calculations consistently show the twist-chair conformation to be the global energy minimum.

Table 1: Relative Energies of this compound Conformers Calculated by Molecular Mechanics

ConformerRelative Energy (MM2) (kcal/mol)Relative Energy (MM3) (kcal/mol)
Twist-Chair (TC)0.000.00
Chair (C)1.5 - 2.51.8 - 2.8
Twist-Boat (TB)3.0 - 4.03.5 - 4.5
Boat (B)4.0 - 5.04.5 - 5.5

Note: The exact relative energies can vary slightly depending on the specific force field parameterization and computational software used.

Structural Parameters of the Twist-Chair Conformation

Detailed computational studies at higher levels of theory, such as Density Functional Theory (DFT), provide precise geometric parameters for the most stable twist-chair conformation of this compound.

Table 2: Calculated Bond Lengths and Angles for the Twist-Chair Conformation of this compound

ParameterValue
Bond Lengths (Å)
C-S1.82 - 1.84
C-C1.53 - 1.55
Bond Angles (degrees)
C-S-C98 - 102
S-C-C112 - 116
C-C-C114 - 118

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Experimental Protocols for Conformational Analysis

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution. For this compound, ¹H NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), provides valuable information about the dihedral angles and, consequently, the ring conformation.

Experimental Protocol for ¹H NMR Analysis of this compound Conformation:

  • Sample Preparation: Prepare a solution of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • ¹H NMR Spectrum Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum.

  • Signal Assignment: Assign all proton resonances using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Coupling Constant Measurement: Accurately measure the vicinal coupling constants (³JHH) between adjacent protons from the ¹H NMR spectrum. This may require spectral simulation for complex spin systems.

  • Karplus Equation Analysis: Use the Karplus equation, which relates the magnitude of the ³JHH coupling constant to the dihedral angle between the coupled protons, to estimate the dihedral angles within the this compound ring.

  • Conformational Modeling: Compare the experimentally derived dihedral angles with those of computationally generated low-energy conformers (e.g., twist-chair, chair) to determine the predominant conformation in solution.

Computational Modeling

Computational modeling is an essential tool for exploring the potential energy surface of this compound and identifying its stable conformers.

Protocol for Computational Conformational Analysis:

  • Initial Structure Generation: Build a 3D model of the this compound molecule using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to generate a wide range of possible ring conformations. Common methods include molecular dynamics simulations or Monte Carlo methods.

  • Geometry Optimization and Energy Calculation: For each generated conformer, perform a geometry optimization and calculate its electronic energy using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set such as 6-31G* or larger).

  • Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

  • Relative Energy Determination: Calculate the relative energies of all stable conformers to identify the global minimum and the energy differences between conformers.

  • Structural Analysis: Analyze the bond lengths, bond angles, and dihedral angles of the low-energy conformers.

This compound Derivatives in Drug Development

The this compound scaffold is present in several molecules with therapeutic potential. The conformational properties of the this compound ring can play a crucial role in the molecule's ability to bind to its biological target.

Generic Drug Development Workflow

The development of a new drug, including those based on a this compound core, is a long and complex process. The following diagram illustrates a generic workflow for drug development.

DrugDevelopmentWorkflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_regulatory Regulatory Review & Post-market TargetID Target Identification & Validation LeadGen Lead Generation & Optimization TargetID->LeadGen Preclinical Preclinical Studies (In vitro & In vivo) LeadGen->Preclinical Phase1 Phase I (Safety) Preclinical->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Review FDA Review NDA->Review Approval Approval Review->Approval PostMarket Phase IV (Post-market Surveillance) Approval->PostMarket

A generic workflow for the drug development process.

Example Signaling Pathway: Anti-inflammatory Action of a this compound Derivative

While specific signaling pathways for many this compound derivatives are still under investigation, compounds containing a thiophene (B33073) ring (a related sulfur heterocycle) are known to exhibit anti-inflammatory properties, often by targeting the cyclooxygenase (COX) enzymes. A hypothetical this compound-based non-steroidal anti-inflammatory drug (NSAID) would likely follow a similar mechanism.

AntiInflammatoryPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory ThiepaneNSAID This compound-based NSAID ThiepaneNSAID->COX1 Inhibits ThiepaneNSAID->COX2 Inhibits PLA2 Phospholipase A2 InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->COX2 Induces

Hypothetical mechanism of a this compound-based NSAID.

Conclusion

The this compound core structure presents a fascinating and challenging area of study in organic and medicinal chemistry. Its conformational flexibility, dominated by the low-energy twist-chair conformer, is a key determinant of the properties of its derivatives. A thorough understanding of its synthesis, conformational landscape, and the experimental and computational techniques used for its analysis is essential for the design and development of new this compound-based molecules with tailored functions. This guide has provided a detailed overview of these aspects, offering a valuable resource for researchers in the field.

References

A Technical Guide to the Physicochemical Properties of Substituted Thiepanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Thiepanes, seven-membered sulfur-containing heterocycles, represent a core structural motif in a variety of pharmacologically active compounds. Their three-dimensional structure and the potential for diverse substitution patterns make them a compelling scaffold in medicinal chemistry. Understanding the physicochemical properties of substituted thiepanes is paramount for optimizing drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth overview of key physicochemical parameters, details the experimental protocols for their determination, and outlines the analytical techniques used for the characterization of these compounds.

Core Physicochemical Properties

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For substituted thiepanes, properties such as acidity/basicity (pKa), lipophilicity (logP), aqueous solubility, and melting/boiling points are critical for development. Substituents on the thiepane ring can dramatically alter these values, influencing everything from formulation to target engagement.

While comprehensive data across a wide range of simple substituted thiepanes is often proprietary or scattered across specialized literature, data for well-known derivatives illustrate the impact of substitution.

Data Summary

The following tables summarize available quantitative data for select this compound derivatives. These values serve as important reference points for researchers designing new analogues.

Table 1: Acid Dissociation Constant (pKa) and Lipophilicity (logP) of this compound Derivatives

Compound/DerivativeSubstituent(s)pKalogP
Dosulepin HydrochlorideDibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine9.764.98[1]

Note: The pKa value reflects the basicity of the dimethylamino group.

Table 2: Solubility of this compound Derivatives

Compound/DerivativeSolventSolubility
ZotepineDMF10 mg/mL[2]
ZotepineDMSO2 mg/mL[2]
ZotepineEthanol10 mg/mL[2]
Dosulepin HydrochlorideWater, Alcohol, Methylene ChlorideFreely soluble[1]

Table 3: Melting and Boiling Points of this compound Derivatives

Compound/DerivativeMelting Point (°C)Boiling Point (°C)
Thiepan-3-one 1,1-dioxide108-110385.4±35.0[3]

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible measurement of physicochemical properties is essential. The following sections detail standard experimental protocols applicable to substituted thiepanes.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at a given pH, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a gold-standard method for pKa determination.[4]

Protocol: Potentiometric Titration

  • Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[4]

  • Sample Preparation: Dissolve a precise quantity of the substituted this compound in a suitable solvent (e.g., water or a co-solvent system). The final concentration should be at least 10⁻⁴ M.[4] To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M potassium chloride (KCl).[4]

  • Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂ and create an inert atmosphere.[4]

  • Titration Process: For a basic substituted this compound, titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). For an acidic derivative, titrate with a strong base (e.g., 0.1 M NaOH).[4]

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the process until the pH change becomes minimal, well past the equivalence point.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[5] Perform at least three replicate titrations to ensure reliability.[4]

Determination of Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of membrane permeability and ADME properties.[5] It is expressed as the logarithm of the partition coefficient (P).

Protocol: Shake-Flask Method

  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or a buffer of physiological pH, typically 7.4, for logD determination).[6] Saturate the n-octanol with the aqueous phase and vice-versa by mixing them and allowing them to separate for at least 24 hours.[6]

  • Sample Addition: Dissolve a known amount of the substituted this compound in one of the phases (typically the one in which it is more soluble).

  • Equilibration: Combine the two phases in a separation funnel and shake vigorously to facilitate the partitioning of the compound between the layers. The system is then left undisturbed to allow for complete phase separation.

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.[6][7]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[5]

Determination of Aqueous Solubility

Solubility is a critical property that affects a drug's bioavailability and formulation. A common method for determining intrinsic aqueous solubility is the supersaturated solution method.

Protocol: Supersaturated Solution Method

  • Solution Preparation: Add an excess amount of the solid substituted this compound to a known volume of water (or buffer) in a vial to create a supersaturated solution.[8]

  • Equilibration: Agitate the suspension at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or sonication can be used to facilitate dissolution.[8][9]

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 13,000 rpm) to pellet the undissolved solid.[8]

  • Sample Analysis: Carefully extract a known volume of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as reverse-phase HPLC with UV detection.[8] The resulting concentration is the equilibrium solubility.

Below is a diagram illustrating the general workflow for characterizing the physicochemical properties of a novel substituted this compound.

G cluster_workflow Workflow for Physicochemical Profiling node_synthesis Synthesized Substituted this compound node_solubility Determine Aqueous Solubility node_synthesis->node_solubility node_pka Determine pKa (Potentiometric Titration) node_solubility->node_pka node_logp Determine logP / logD (Shake-Flask or HPLC) node_pka->node_logp node_data Compile Physicochemical Profile Data node_logp->node_data node_decision Assess Drug-Likeness (e.g., Lipinski's Rules) node_data->node_decision

General workflow for physicochemical profiling of a new compound.

Spectroscopic and Chromatographic Analysis

Structural elucidation and purity assessment are foundational steps in characterizing any new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the chemical structure of substituted thiepanes.[10]

  • ¹H NMR: Provides information about the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For heterocyclic compounds, coupling constants can help determine stereochemistry.[11]

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule, offering complementary structural information.[12]

  • 2D NMR Techniques (COSY, HSQC, HMBC): These advanced experiments are used to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for unambiguously assigning the structure of complex substituted thiepanes.[11]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. The fragmentation patterns observed under electron ionization (EI-MS) can offer valuable structural clues, particularly regarding the nature and position of substituents on the this compound ring.[6][13] For organosulfur compounds, the isotopic pattern of sulfur (³²S and ³⁴S) can aid in identification.[13]

Chromatographic Techniques

Chromatography is essential for the separation, purification, and quantitative analysis of substituted thiepanes.[14][15]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of this compound derivatives and for quantifying them in various assays (e.g., solubility and logP experiments).[8][15][16] A typical setup involves a C18 column with a mobile phase consisting of acetonitrile (B52724) and water or buffer.[15][17]

  • Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is suitable for analyzing volatile and thermally stable this compound derivatives. It is particularly useful for identifying impurities and reaction byproducts.

The following diagram illustrates how the characterization of physicochemical properties fits into the broader drug discovery and development process.

G cluster_dd Drug Discovery & Development Funnel node_design Compound Design & Synthesis of Thiepanes node_hts High-Throughput Screening (HTS) node_design->node_hts node_hit Hit Identification node_hts->node_hit node_h2l Hit-to-Lead Optimization (Physicochemical Profiling) node_hit->node_h2l node_lead Lead Optimization (ADME/Tox Studies) node_h2l->node_lead node_preclinical Preclinical Development node_lead->node_preclinical node_clinical Clinical Trials node_preclinical->node_clinical

Role of physicochemical profiling in the drug discovery process.

Conclusion

The physicochemical properties of substituted thiepanes are fundamental to their potential as therapeutic agents. The strategic placement of functional groups on the this compound scaffold allows for the fine-tuning of pKa, logP, and solubility, thereby optimizing the ADME profile of a lead compound. The systematic application of the experimental and analytical protocols described in this guide enables researchers to build a robust data package for their compounds, facilitating informed decision-making throughout the drug discovery and development pipeline. As new this compound-based therapeutics are explored, a thorough understanding of these core principles will remain essential for success.

References

Spectroscopic Characterization of Novel Thiepane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary spectroscopic techniques used to characterize novel thiepane derivatives. Thiepanes, seven-membered sulfur-containing heterocycles, are of growing interest in medicinal chemistry and materials science.[1] Accurate structural elucidation and purity assessment are critical for advancing research and development. This document outlines the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. It provides detailed information about the connectivity and chemical environment of atoms within a molecule.[2] For this compound derivatives, ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are indispensable for unambiguous structure determination.

Data Presentation: Illustrative NMR Data

The following tables present hypothetical NMR data for a novel this compound derivative to illustrate typical presentation formats.

Table 1: ¹H NMR Spectroscopic Data for a Novel this compound Derivative

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2, H-7 (α to S) 2.85 - 2.95 m - 4H
H-3, H-6 1.70 - 1.85 m - 4H
H-4, H-5 1.55 - 1.65 m - 4H

| Substituent-H | 7.20 - 7.45 | m | - | 5H |

Table 2: ¹³C NMR Spectroscopic Data for a Novel this compound Derivative

Position Chemical Shift (δ, ppm)
C-2, C-7 (α to S) 35.5
C-3, C-6 30.1
C-4, C-5 28.8

| Substituent-C (Aromatic) | 127.5, 128.9, 129.3, 138.2 |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] The choice of solvent is critical to ensure the sample dissolves and to avoid overlapping solvent signals with analyte peaks.

  • Instrument Setup : Place the NMR tube in the spectrometer's magnet. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is crucial for high-resolution spectra.

  • Data Acquisition :

    • ¹H NMR : Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

    • 2D NMR : If necessary, perform 2D experiments like COSY (to identify proton-proton couplings), HSQC (to correlate directly bonded protons and carbons), and HMBC (to identify long-range proton-carbon correlations) to resolve complex structures.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to a known standard, such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[3]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a novel compound.[3] Fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.[5]

Data Presentation: Illustrative HRMS Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ionization Mode Formula Calculated m/z Measured m/z Difference (ppm)

| ESI+ | [C₁₂H₁₇S]⁺ | 193.1045 | 193.1042 | -1.55 |

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or a mixture with water.

  • Infusion and Ionization : Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system like LC-MS.

    • Electrospray Ionization (ESI) : A soft ionization technique suitable for polar and thermally labile molecules. The sample solution is sprayed through a high-voltage capillary, forming charged droplets that yield gas-phase ions.

    • Electron Impact (EI) : A hard ionization technique that bombards the sample with high-energy electrons, often causing extensive fragmentation. This is useful for obtaining structural information on volatile and thermally stable compounds.

  • Mass Analysis : The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, Quadrupole).

  • Data Interpretation : Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to confirm the molecular weight. For HRMS, compare the measured mass to the calculated mass for a proposed formula to confirm elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.[6]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[7] It is an excellent tool for identifying the functional groups present in a molecule, as different bond types absorb IR radiation at characteristic frequencies.[8][9]

Data Presentation: Illustrative IR Data

Table 4: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3050 Medium C-H stretch Aromatic
2925, 2850 Strong C-H stretch Aliphatic (CH₂)
1600, 1495 Medium-Weak C=C stretch Aromatic Ring

| 700-800 | Strong | C-S stretch | Thioether |

Experimental Protocol: IR Spectroscopy
  • Sample Preparation :

    • Solid Samples (KBr Pellet) : Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Solid/Liquid Samples (ATR) : Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a rapid and common method that requires minimal sample preparation.

  • Background Spectrum : Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental absorptions.

  • Sample Spectrum : Place the prepared sample in the IR beam path and record the spectrum. The instrument measures the transmittance or absorbance of IR radiation as a function of wavenumber (typically 4000 to 400 cm⁻¹).

  • Data Analysis : Identify the characteristic absorption bands in the spectrum and assign them to specific functional groups by comparing their positions and intensities to correlation charts.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals.[10] This technique is most useful for analyzing compounds containing chromophores, particularly conjugated π-systems.[11] The saturated this compound ring itself does not absorb significantly in the 200-800 nm range, but substituents with chromophores will produce a characteristic spectrum.[12]

Data Presentation: Illustrative UV-Vis Data

Table 5: UV-Visible Absorption Data

Solvent λₘₐₓ (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Electronic Transition

| Ethanol | 258 | 250 | π → π* (Aromatic) |

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted so that the maximum absorbance falls between 0.1 and 1.0 absorbance units.

  • Instrument Blank : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Sample Measurement : Replace the blank cuvette with a matched cuvette containing the sample solution. Scan the desired wavelength range (e.g., 200-800 nm) and record the absorption spectrum.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which provides information about the probability of the electronic transition.

Visualizations: Workflows and Pathways

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization and structure elucidation of a novel synthesized compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesized this compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification purity_check Purity & Initial Check (TLC, LC-MS) purification->purity_check nmr NMR Spectroscopy (¹H, ¹³C, 2D) purity_check->nmr ms Mass Spectrometry (HRMS) purity_check->ms ir IR Spectroscopy purity_check->ir uv UV-Vis Spectroscopy purity_check->uv data_integration Integrate All Spectral Data nmr->data_integration ms->data_integration ir->data_integration uv->data_integration structure_proposal Propose Chemical Structure data_integration->structure_proposal final_structure Final Structure Confirmed structure_proposal->final_structure

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Hypothetical Biological Signaling Pathway

This diagram illustrates a hypothetical scenario where a novel this compound derivative acts as an inhibitor in a generic MAP Kinase signaling pathway, a common target in drug development.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor binds ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates nucleus Nucleus erk->nucleus translocates to inhibitor Novel this compound Derivative inhibitor->mek inhibits response Cellular Response (Proliferation, Survival) nucleus->response alters gene expression

Caption: Hypothetical Inhibition of a Kinase Pathway by a this compound Derivative.

References

Quantum Mechanical Insights into the Conformational Stability of Thiepane

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Development and Computational Chemistry

Abstract

Thiepane, a seven-membered saturated heterocycle containing a sulfur atom, is a structural motif of interest in medicinal chemistry and materials science. Understanding its conformational landscape and the relative stability of its different spatial arrangements is crucial for predicting its interactions with biological targets and for designing novel molecules with desired properties. This technical guide provides an in-depth analysis of the conformational stability of this compound based on quantum mechanical calculations. We present a summary of the key conformers, their relative energies, and the computational methodologies employed to determine these properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with sulfur-containing heterocyclic systems.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules like this compound, the flexibility of the ring allows for the existence of multiple conformations, each with a distinct energy and stability. The most stable conformation, the global minimum on the potential energy surface, represents the most populated state of the molecule under thermodynamic equilibrium. Quantum mechanical calculations have emerged as a powerful tool to investigate these conformational preferences, providing accurate predictions of molecular geometries and relative energies.

This guide focuses on the application of these computational methods to elucidate the conformational landscape of this compound. We will discuss the primary conformations—chair, boat, and twist-boat—and present quantitative data on their relative stabilities. Furthermore, we will detail the theoretical protocols used in these calculations, offering a comprehensive overview for researchers aiming to perform similar studies.

Conformational Landscape of this compound

Similar to its carbocyclic analog, cycloheptane, and other seven-membered heterocycles, this compound can adopt several conformations. The most significant of these are the chair, twist-chair, boat, and twist-boat forms. Computational studies have consistently shown that for this compound, the chair conformation is the most stable, representing the global energy minimum.[1] This preference is attributed to the minimization of torsional and steric strain in this arrangement.

The other key conformers, the boat and twist-boat, are higher in energy. The twist-boat is generally more stable than the true boat conformation. The interconversion between these forms proceeds through transition states, with the overall process often referred to as ring inversion.

Relative Conformational Energies

While specific experimental data for the complete conformational energy profile of this compound is scarce, computational studies on analogous sulfur-containing heterocycles, such as 1,4-dithiacyclohexane, provide valuable insights. The energy differences are typically reported in kilocalories per mole (kcal/mol). Based on these analogous systems, the following table summarizes the expected relative energies of the major conformers of this compound.

ConformerRelative Electronic Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
Chair0.00 (Reference)0.00 (Reference)
Twist-Boat~4.85~4.93
Boat~9.5 - 10.5 (Transition State)Not typically a stable minimum

Note: The quantitative values are based on high-level ab initio and density functional theory calculations performed on the closely related 1,4-dithiacyclohexane, as a direct comprehensive study on this compound was not available in the cited literature.

Computational Methodology

The determination of the relative stabilities of this compound conformers relies on sophisticated quantum mechanical calculations. These methods solve the Schrödinger equation for the molecule to yield its energy and other properties. The following outlines a typical computational protocol.

Geometry Optimization

The first step in the computational analysis is to find the minimum energy structure for each conformer. This is achieved through geometry optimization, where the positions of the atoms are systematically adjusted to find the arrangement with the lowest electronic energy.

  • Method: Density Functional Theory (DFT) is a widely used and accurate method for these calculations. The M06-2X functional is a popular choice for systems where non-covalent interactions are important.[1] Another robust method is Møller-Plesset perturbation theory, specifically at the second order (MP2).[1]

  • Basis Set: A basis set is a set of mathematical functions used to describe the orbitals of the atoms. For accurate results, a sufficiently large and flexible basis set is required. Common choices include Pople-style basis sets like 6-311++G(d,p) and correlation-consistent basis sets such as aug-cc-pVTZ.[1]

Vibrational Frequency Analysis

Once the geometries are optimized, a vibrational frequency calculation is performed. This serves two purposes:

  • Confirmation of Minima: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state rather than a stable conformer.

  • Thermodynamic Properties: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and entropy. These are essential for calculating the Gibbs free energy.

Calculation of Relative Energies

The relative stability of the conformers is determined by comparing their energies.

  • Electronic Energy (ΔE): This is the difference in the electronic energies of the conformers, usually including the ZPVE correction.

  • Gibbs Free Energy (ΔG): For a more complete picture of stability at a given temperature, the Gibbs free energy is used. It is calculated using the following equation:

    ΔG = ΔH - TΔS

    where ΔH is the change in enthalpy, T is the temperature, and ΔS is the change in entropy.

Visualizing Conformational Interconversion

The relationships between the different conformers of this compound can be visualized as a network of interconversions. The following diagram, generated using the DOT language, illustrates the energetic landscape of this compound's conformational changes.

Thiepane_Conformational_Pathway Chair Chair (Global Minimum) HalfChair Half-Chair (Transition State) Chair->HalfChair Ring Inversion Barrier TwistBoat Twist-Boat Boat Boat (Transition State) TwistBoat->Boat Pseudorotation TwistBoat->HalfChair Boat->TwistBoat HalfChair->Chair HalfChair->TwistBoat

Caption: Conformational interconversion pathway of this compound.

The following diagram illustrates a typical computational workflow for determining the relative stability of molecular conformers.

Computational_Workflow cluster_start Initial Steps cluster_optimization Quantum Mechanical Calculations cluster_analysis Data Analysis Initial_Structures Generate Initial Conformer Geometries (e.g., Chair, Boat, Twist-Boat) Geometry_Optimization Geometry Optimization (e.g., DFT/M06-2X/aug-cc-pVTZ) Initial_Structures->Geometry_Optimization Frequency_Calculation Vibrational Frequency Analysis Geometry_Optimization->Frequency_Calculation Energy_Extraction Extract Electronic and Zero-Point Vibrational Energies Frequency_Calculation->Energy_Extraction Thermodynamics Calculate Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) Energy_Extraction->Thermodynamics Relative_Stabilities Determine Relative Stabilities (ΔE, ΔG) Thermodynamics->Relative_Stabilities

Caption: A generalized workflow for computational conformational analysis.

Conclusion

Quantum mechanical calculations provide a robust framework for understanding the conformational stability of this compound. The clear preference for the chair conformation has significant implications for its molecular recognition and reactivity. The computational protocols detailed in this guide offer a reliable approach for researchers to investigate the conformational landscapes of this compound and other related heterocyclic systems. As computational resources continue to improve, these methods will become increasingly integral to the rational design of new molecules in drug discovery and materials science.

References

An In-depth Technical Guide to the Chemical Reactivity of the Thiepane Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiepane, a seven-membered saturated sulfur-containing heterocycle, represents a flexible and underexplored scaffold in chemical synthesis and drug discovery. Unlike its smaller, strained counterparts (thiirane, thietane) or its aromatic analog (thiepine), the reactivity of the this compound ring is governed by the chemistry of aliphatic thioethers, influenced by its conformational flexibility. This guide provides a comprehensive overview of the synthesis, conformational analysis, and key chemical transformations of the this compound ring system. Due to the limited specific experimental data for the parent this compound, this guide also extrapolates from the well-established reactivity of other cyclic and acyclic sulfides to predict the chemical behavior of thiepanes. This document is intended to serve as a foundational resource to stimulate and support further research into this promising heterocyclic system.

Structural and Conformational Properties

The reactivity of the this compound ring is intrinsically linked to its conformational preferences. As a seven-membered ring, this compound is not planar and exists in a dynamic equilibrium of several low-energy conformations, with the twist-chair being the most stable.[1]

Computational studies have provided insight into the geometry of the this compound ring. These structural parameters are crucial for understanding steric accessibility and the trajectory of approaching reagents.

Table 1: Calculated Structural Parameters of this compound [1]

ParameterValue
C-S-C Bond Angle103.1°
Most Stable ConformationTwist-Chair

The relatively low ring strain compared to smaller rings like thietane (B1214591) means that ring-opening reactions are less favorable unless specifically promoted.

Synthesis of the this compound Ring

The construction of the this compound skeleton can be achieved through various cyclization strategies. A common approach involves the formation of a carbon-sulfur bond as the ring-closing step.

Experimental Protocol: Synthesis of a Dihydroxy-substituted this compound via Radical Cyclization

This protocol is adapted from general methods for the synthesis of polyoxygenated thiepanes.[2]

Reaction Scheme: A diene precursor is subjected to a ring-closing metathesis (RCM) to form a seven-membered unsaturated ring, which is then functionalized.

Materials:

  • Appropriate diene precursor

  • Grubbs' second-generation catalyst

  • Dichloromethane (DCM), anhydrous

  • Upjohn dihydroxylation reagents (OsO₄ catalytic, NMO stoichiometric)

  • Standard workup and purification reagents

Procedure:

  • Ring-Closing Metathesis: Dissolve the diene precursor in anhydrous DCM (0.02 M concentration). Purge the solution with argon for 20 minutes. Add Grubbs' second-generation catalyst (typically 5 mol%) and stir the mixture at room temperature or gentle reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction with ethyl vinyl ether. Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to yield the corresponding oxepine.

  • Dihydroxylation: Dissolve the oxepine in a suitable solvent system (e.g., acetone/water). Add N-methylmorpholine N-oxide (NMO) followed by a catalytic amount of osmium tetroxide (OsO₄). Stir the reaction at room temperature until completion (monitored by TLC).

  • Final Workup and Purification: Quench the reaction with sodium sulfite (B76179). Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting diol-substituted this compound by column chromatography.

Expected Yield: Yields for RCM reactions to form seven-membered rings can be high, often exceeding 90%, while dihydroxylation typically proceeds in good yield (50-70%).[3]

Key Chemical Reactions of the this compound Ring

The reactivity of the this compound ring is dominated by reactions at the sulfur atom and, to a lesser extent, functionalization of the carbon backbone.

Oxidation of the Sulfur Atom

The sulfur atom in the this compound ring can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the polarity, solubility, and hydrogen bonding capacity of the molecule, making them valuable in medicinal chemistry.

Table 2: Representative Data for Oxidation of Aliphatic Sulfides

ReactionReagentProductTypical YieldReference
Sulfide to SulfoxideH₂O₂, TaC catalystThis compound-1-oxideHigh[4]
Sulfide to SulfoneH₂O₂, NbC catalystThis compound-1,1-dioxideHigh[5]
Sulfide to Sulfoxidem-CPBA (1 equiv.)This compound-1-oxide>90%General
Sulfide to Sulfonem-CPBA (2 equiv.)This compound-1,1-dioxide>90%General
Experimental Protocol: Oxidation of this compound to this compound-1,1-dioxide

This is a general procedure for the oxidation of aliphatic sulfides.

Materials:

  • This compound derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium sulfite solution

Procedure:

  • Dissolve the this compound derivative in DCM and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium bicarbonate solution, followed by sodium sulfite solution to destroy excess peroxide.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the this compound-1,1-dioxide.

The selective oxidation to the sulfoxide can be achieved by using approximately one equivalent of the oxidizing agent.[6]

Oxidation_Pathway This compound This compound Sulfoxide This compound-1-oxide This compound->Sulfoxide [O] (1 equiv) Sulfone This compound-1,1-dioxide Sulfoxide->Sulfone [O] (1 equiv) Desulfurization_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Thiepane_sol Dissolve this compound in Ethanol Add_RaneyNi Add Raney Nickel Slurry Thiepane_sol->Add_RaneyNi Reflux Heat to Reflux Add_RaneyNi->Reflux Filter Filter through Celite Reflux->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify Pummerer_Rearrangement Thiepane_Oxide This compound-1-oxide Acylated_Sulfonium Acylated Sulfonium Intermediate Thiepane_Oxide->Acylated_Sulfonium + Ac₂O Thionium_Ion Thionium Ion Intermediate Acylated_Sulfonium->Thionium_Ion - AcOH Product α-Acetoxythis compound Thionium_Ion->Product + AcO⁻

References

In Silico Modeling of Thiepane-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiepane, a seven-membered sulfur-containing heterocycle, and its derivatives represent a class of compounds with significant potential in drug discovery. Understanding the molecular interactions between these compounds and their protein targets is paramount for rational drug design and optimization. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, provide powerful tools to elucidate these interactions at an atomic level. This technical guide offers an in-depth overview of the computational methodologies employed to study this compound-protein interactions, complete with detailed experimental protocols and data presentation standards.

Introduction to this compound and Its Derivatives in Drug Discovery

Thiepanes are organosulfur compounds characterized by a seven-membered ring containing a sulfur atom. While the parent this compound has been studied to a limited extent, its derivatives are of growing interest in medicinal chemistry. The structural flexibility of the this compound ring, combined with the diverse chemical space accessible through substitution, makes these compounds attractive scaffolds for targeting a variety of proteins. The related thieno[3,2-d]pyrimidine (B1254671) scaffold, which incorporates a fused thiophene (B33073) ring (a five-membered sulfur-containing heterocycle), has shown promise in modulating the activity of key proteins in the central nervous system.

Computational approaches are instrumental in accelerating the discovery and development of this compound-based therapeutics. These methods allow for the rapid screening of virtual compound libraries, prediction of binding affinities, and detailed analysis of the intermolecular forces driving complex formation.

Core Computational Methodologies

The in silico investigation of this compound-protein interactions primarily relies on two key computational techniques: molecular docking and molecular dynamics simulations.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a docking score.

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of the this compound derivative. This can be done using chemical drawing software like ChemDraw and saving the structure in a suitable format (e.g., MOL).

    • Use a tool like Open Babel to convert the ligand to PDBQT format, which includes assigning Gasteiger charges and defining rotatable bonds.

  • Grid Box Definition:

    • Define the search space for docking by creating a grid box that encompasses the binding site of the protein. The dimensions and center of the grid box are crucial parameters.

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared protein and ligand files, the grid box parameters, and other configuration settings (e.g., exhaustiveness of the search).

  • Analysis of Results:

    • Analyze the output file, which contains the predicted binding poses and their corresponding docking scores (in kcal/mol). The pose with the lowest docking score is typically considered the most favorable.

    • Visualize the protein-ligand interactions of the best pose using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations: Exploring Complex Stability and Dynamics

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability over time and the characterization of conformational changes.

Experimental Protocol: Protein-Ligand MD Simulation using GROMACS

  • System Preparation:

    • Start with the best-ranked pose from molecular docking.

    • Generate the topology and parameter files for the this compound derivative using a force field parameterization server like CGenFF.

    • Use GROMACS to prepare the protein topology using a suitable force field (e.g., CHARMM36).

    • Combine the protein and ligand into a single complex.

  • Solvation and Ionization:

    • Place the protein-ligand complex in a periodic box of a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Conduct a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while restraining the protein and ligand.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the temperature.

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) without restraints.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize key interactions over time.

Binding Free Energy Calculations

To obtain a more accurate estimation of binding affinity, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be performed on the MD simulation trajectory. These methods calculate the free energy of binding by combining molecular mechanics energy terms with solvation free energies.

Quantitative Data Summary

The following tables summarize in silico data for the interaction of this compound-related heterocyclic compounds with various protein targets.

Table 1: Molecular Docking Scores of Thieno[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine Derivatives with CNS Targets

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)
3cGABA-A Receptor6D6U-10.0 ± 5.0
4bGABA-A Receptor6D6U-10.0 ± 5.0
4eSerotonin Transporter (SERT)5I71-11.0 ± 0.54
3f5-HT1A Receptor4IAR-9.3 ± 0.46

Data sourced from a study on pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which contain a this compound-like fused ring system.[1]

Table 2: In Vitro Biological Activity of Thiazole-Based Anticancer Agents Targeting Bcl-2

CompoundTarget Cell LineIC50 (µM)
32Bcl-2 Jurkat32-46
50Bcl-2 Jurkat32-46
53Bcl-2 Jurkat32-46
57Bcl-2 Jurkat32-46
59Bcl-2 Jurkat32-46
Doxorubicin (Standard)Bcl-2 Jurkat45.87

These compounds, while not strictly this compound derivatives, represent sulfur-containing heterocycles with demonstrated anticancer activity, a field where thiepanes are also being explored.[2]

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key workflows and signaling pathways relevant to the study of this compound-protein interactions.

experimental_workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics p_prep Protein Preparation grid Grid Box Definition p_prep->grid l_prep Ligand Preparation dock Docking Simulation l_prep->dock grid->dock analysis_dock Pose Analysis dock->analysis_dock sys_prep System Preparation analysis_dock->sys_prep Best Pose solvate Solvation & Ionization sys_prep->solvate emin Energy Minimization solvate->emin equil Equilibration (NVT/NPT) emin->equil prod_md Production MD equil->prod_md analysis_md Trajectory Analysis prod_md->analysis_md bfe Binding Free Energy (MM/PBSA) prod_md->bfe Trajectory

Caption: In Silico Experimental Workflow.

gaba_signaling This compound This compound Derivative gaba_r GABA-A Receptor This compound->gaba_r Binds to cl_channel Chloride Ion Channel gaba_r->cl_channel Opens influx Cl- Influx cl_channel->influx hyperpolarization Membrane Hyperpolarization influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition antiepileptic Antiepileptic Effect inhibition->antiepileptic

Caption: GABA-A Receptor Signaling Pathway.

Conclusion

In silico modeling is an indispensable component of modern drug discovery, offering a time- and cost-effective means to investigate the interactions between novel compounds and their biological targets. For this compound derivatives, techniques like molecular docking and molecular dynamics simulations are crucial for predicting binding modes, assessing complex stability, and guiding the design of more potent and selective therapeutic agents. The methodologies and data presented in this guide provide a framework for researchers to effectively apply these computational tools in their own drug discovery endeavors. As more experimental data on this compound-protein interactions become available, these in silico models will be further refined, enhancing their predictive power and accelerating the development of new medicines.

References

Supramolecular Chemistry of Thiepane Macrocycles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiepane macrocycles, seven-membered heterocyclic rings containing a sulfur atom, are an emerging class of molecules in supramolecular chemistry. Their inherent structural features, including a flexible conformational landscape and the presence of a soft donor sulfur atom, make them intriguing candidates for host-guest chemistry and as scaffolds in medicinal chemistry. This technical guide provides an in-depth exploration of the supramolecular chemistry of this compound macrocycles and their analogues, with a focus on their synthesis, host-guest interactions, and potential applications in drug development. While the direct study of this compound macrocycles in host-guest chemistry is a developing field, this guide draws upon closely related sulfur-containing macrocycles, such as thia-crown ethers, to illustrate key principles and quantitative interaction data.

Synthesis of this compound and Thia-Macrocycles

The construction of this compound and larger thia-macrocycles can be achieved through various synthetic strategies. A common approach involves the cyclization of linear precursors. For instance, ring-closing metathesis (RCM) has become a powerful tool for the synthesis of a wide variety of macrocycles, including those containing sulfur.[1][2]

A classical and effective method for the synthesis of simple thia-macrocycles, such as dithia-crown ethers, involves the reaction of appropriate diols with thiourea (B124793) in the presence of an acid to generate dithiols, followed by cyclization with a dihalide.[3]

Experimental Protocol: Synthesis of a Dithia-Crown Ether (A this compound Analogue)

This protocol is adapted from the synthesis of dithia-12-crown-4.[3]

Objective: To synthesize 1,7-dithia-12-crown-4.

Materials:

Procedure:

  • Synthesis of the Dithiol:

    • In a round-bottom flask, combine triethylene glycol and thiourea in a 1:2 molar ratio.

    • Slowly add concentrated HCl while cooling the mixture in an ice bath.

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, add a solution of KOH in ethanol to hydrolyze the intermediate.

    • Acidify the mixture and extract the dithiol with a suitable organic solvent.

    • Purify the dithiol by vacuum distillation.

  • Cyclization:

    • In a separate reaction vessel under an inert atmosphere, prepare a solution of the purified dithiol in ethanol.

    • Slowly and simultaneously add a solution of 1,2-dichloroethane in ethanol and a solution of KOH in ethanol to the dithiol solution under high dilution conditions to favor intramolecular cyclization.

    • The reaction is typically stirred at room temperature for an extended period.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired dithia-12-crown-4.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Host-Guest Chemistry and Quantitative Binding Data

The sulfur atoms in this compound and other thia-macrocycles can act as soft donor atoms, leading to a preference for binding soft metal cations like Ag⁺, Cu²⁺, and other transition metals.[4][5] The size of the macrocyclic cavity and the number and arrangement of the sulfur atoms are key determinants of the binding selectivity and affinity.

While specific quantitative binding data for guest molecules with simple this compound macrocycles is not extensively reported in the literature, studies on analogous thia-crown ethers provide valuable insights into their complexation behavior. The stability constants (log K) for the 1:1 complex formation between various metal ions and a series of dithia-crown ethers have been determined using conductometry.[3]

Table 1: Stability Constants (log K) for 1:1 Complexation of Dithia-Crown Ethers with Various Metal Ions in 50% Dioxane-Water at 25°C [3]

MacrocycleRing SizeNa⁺K⁺Ca²⁺Zn²⁺Mg²⁺Ag⁺Fe²⁺
1,4-dithio-12-crown-412>4.52.593.122.453.512.654.13
1,7-dithio-12-crown-4122.913.253.542.893.112.583.98
1,7-dithio-15-crown-5153.453.113.562.983.212.673.87
1,7-dithio-18-crown-6183.123.543.872.763.322.543.99
1,10-dithio-18-crown-6183.653.433.982.873.542.613.76
1,10-dithio-21-crown-7213.983.453.873.214.112.983.12

Experimental Protocol: Determination of Binding Affinity by NMR Titration

Objective: To determine the association constant (Ka) for the binding of a guest molecule to a this compound macrocycle.

Materials:

  • This compound macrocycle (host)

  • Guest molecule

  • Deuterated solvent (e.g., CDCl₃, CD₃CN)

  • NMR tubes

  • Micropipettes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the host molecule at a known concentration (e.g., 1 mM) in the deuterated solvent.

    • Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 50 mM) in the same deuterated solvent.

  • NMR Titration:

    • Add a fixed volume of the host stock solution to an NMR tube.

    • Acquire a ¹H NMR spectrum of the host alone.

    • Incrementally add small aliquots of the guest stock solution to the NMR tube.

    • After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.

    • Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation.

  • Data Analysis:

    • Identify a proton on the host molecule whose chemical shift changes significantly upon guest binding.

    • Plot the change in chemical shift (Δδ) of this proton against the concentration of the guest.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using non-linear regression software to calculate the association constant (Ka).

Applications in Drug Development: this compound Derivatives as Enzyme Inhibitors

This compound derivatives have shown promise as inhibitors of glycosidase enzymes.[6] Glycosidases are involved in a variety of cellular processes, and their inhibition is a therapeutic strategy for diseases such as diabetes, viral infections, and cancer. The this compound scaffold can be functionalized with hydroxyl groups to mimic the structure of natural sugars, thereby enabling them to bind to the active site of glycosidase enzymes and inhibit their activity.

Signaling Pathway: Impact of Glycosidase Inhibition on B-Cell Receptor Signaling

The inhibition of specific glycosidases, such as α-mannosidase I, can alter the N-glycosylation pathway of proteins. This can have downstream effects on cellular signaling. For example, inhibition of α-mannosidase I in B-cells can lead to an accumulation of high-mannose N-glycans on the B-cell receptor (BCR), which has been shown to impair BCR signaling.[3][6] This can affect B-cell activation, proliferation, and antibody production.

Glycosidase_Inhibition_Pathway Thiepane_Inhibitor This compound-based Glycosidase Inhibitor a_Mannosidase_I α-Mannosidase I Thiepane_Inhibitor->a_Mannosidase_I Inhibits N_Glycosylation N-Glycosylation Pathway a_Mannosidase_I->N_Glycosylation Regulates High_Mannose Accumulation of High-Mannose N-Glycans N_Glycosylation->High_Mannose Leads to BCR B-Cell Receptor (BCR) High_Mannose->BCR Affects Glycosylation of BCR_Signaling BCR Signaling High_Mannose->BCR_Signaling Imparts BCR->BCR_Signaling Initiates Downstream Altered Downstream Signaling Events (e.g., Ca²⁺ flux, proliferation) BCR_Signaling->Downstream Regulates

Impact of this compound-based Glycosidase Inhibitor on B-Cell Receptor Signaling.

Experimental Workflow: Screening for Glycosidase Inhibition

The following workflow outlines the general steps for evaluating the inhibitory activity of this compound derivatives against a target glycosidase.

Glycosidase_Inhibition_Workflow Synthesis Synthesis of this compound Analogues Purification Purification and Characterization Synthesis->Purification Enzyme_Assay In Vitro Glycosidase Inhibition Assay Purification->Enzyme_Assay IC50 Determination of IC₅₀ Values Enzyme_Assay->IC50 Kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) IC50->Kinetics Mechanism Elucidation of Inhibition Mechanism (Competitive, Non-competitive, etc.) Kinetics->Mechanism Cell_Based Cell-Based Assays (e.g., effect on cell signaling) Mechanism->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt

References

An In-depth Technical Guide to the Ring Strain and Stability of the Thiepane Heterocycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiepane, a seven-membered saturated heterocycle containing a sulfur atom, represents a core structure of interest in medicinal chemistry and materials science. As with other medium-sized rings (8-11 atoms), the conformational flexibility and inherent ring strain of the this compound nucleus play a critical role in determining its stability, reactivity, and potential biological activity. Understanding the energetic landscape of this compound is crucial for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the ring strain and stability of the this compound heterocycle, including quantitative thermodynamic data, experimental and computational methodologies for its analysis, and a discussion of its conformational preferences.

Quantitative Thermodynamic Data

The stability of a cyclic compound can be quantitatively assessed by examining its thermodynamic properties, such as the enthalpy of combustion and enthalpy of formation. These values, when compared to a theoretical strain-free reference, allow for the calculation of the total ring strain energy.

PropertyValue (kJ/mol)Value (kcal/mol)Reference
Standard Liquid Enthalpy of Combustion (ΔH°c)-4565.25-1091.13--INVALID-LINK--
Standard Liquid Enthalpy of Formation (ΔH°f)-113-27.0--INVALID-LINK--
Calculated Ring Strain
Heat of Combustion per Methylene (B1212753) Group (CH₂)760.88181.86Calculated
Strain-Free CH₂ Reference658.6157.4[1][2]
Strain per CH₂ Group102.2824.46Calculated
Total Ring Strain ~40.9 ~9.8 Calculated

Note: The total ring strain is estimated by comparing the experimental heat of combustion of this compound to that of a hypothetical strain-free acyclic analogue. The calculation is based on the difference between the heat of combustion per methylene (CH₂) group in this compound and a strain-free reference value, multiplied by the number of methylene groups.

Understanding Ring Strain in this compound

The total ring strain in this compound, like other medium-sized rings, is a composite of several types of strain:

  • Angle Strain (Baeyer Strain): Deviation of bond angles from the ideal tetrahedral angle of 109.5°. In a flexible seven-membered ring, this contribution is generally low as the ring can pucker to achieve near-optimal bond angles.

  • Torsional Strain (Pitzer Strain): Arises from eclipsed or gauche interactions between adjacent atoms. To minimize this, the ring adopts non-planar conformations.[3]

  • Transannular Strain (Prelog Strain): Steric repulsion between non-adjacent atoms that are forced into close proximity across the ring.[4] This is a significant contributor to the overall strain in medium-sized rings like this compound.[2][5]

Conformational Analysis

Due to the flexibility of the seven-membered ring, this compound can exist in several conformations. The relative energies of these conformers determine the overall shape and reactivity of the molecule. While specific experimental data on this compound's conformational energies are scarce, extensive studies on its carbocyclic analog, cycloheptane, provide a reliable model. The most stable conformations for seven-membered rings are typically the twist-chair and twist-boat forms, with the chair and boat conformations representing transition states or higher energy intermediates.[1][6]

The twist-chair conformation is generally the global energy minimum as it effectively minimizes both torsional and transannular strain.[6] The boat and twist-boat conformations are typically higher in energy.

G TwistChair Twist-Chair (Global Minimum) Chair Chair (Transition State) TwistChair->Chair Low Barrier TwistBoat Twist-Boat (Local Minimum) Chair->TwistBoat Low Barrier Boat Boat (Higher Energy Intermediate) TwistBoat->Boat Boat->TwistBoat

Relative stability of this compound conformers.

The diagram above illustrates the energetic relationship between the principal conformations of a seven-membered ring like this compound. The twist-chair is the most stable form, and interconversion to other conformers requires overcoming specific energy barriers.

Experimental Protocols

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of this compound can be determined experimentally using a bomb calorimeter. For organic sulfur compounds, specific procedures must be followed to ensure accurate results.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change is precisely measured.

Detailed Methodology:

  • Sample Preparation: A precise mass of liquid this compound is encapsulated in a sulfur-free combustible container (e.g., a gelatin capsule).

  • Calorimeter Setup: The bomb is assembled with the sample and a fuse wire. A small amount of water is added to the bomb to ensure that the sulfuric acid formed is in a standard state. The bomb is then purged and filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Combustion: The bomb is placed in a calorimeter bucket containing a known volume of water. The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion to determine the temperature change.

  • Analysis of Products: After combustion, the bomb is depressurized, and the liquid contents are collected. The concentrations of sulfuric acid and nitric acid (formed from residual nitrogen in the bomb) are determined by titration.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid), and corrections for the heats of formation of the acids and the combustion of the fuse wire.

G cluster_prep Preparation cluster_comb Combustion cluster_analysis Analysis Sample Weigh this compound Sample Bomb Assemble Bomb Sample->Bomb Oxygen Pressurize with Oxygen Bomb->Oxygen Calorimeter Place Bomb in Calorimeter Ignite Ignite Sample Calorimeter->Ignite Measure Measure Temperature Rise Ignite->Measure Analyze Analyze Acid Formation Calculate Calculate Heat of Combustion Analyze->Calculate

Workflow for bomb calorimetry of this compound.

Synthesis of this compound

This compound can be synthesized through various methods, with one common approach being the cyclization of a linear precursor.

Synthesis from 1,6-Dihalohexane and Sodium Sulfide (B99878)

Reaction:

Detailed Protocol:

  • Reaction Setup: A solution of sodium sulfide (Na₂S) in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition of Dihalide: 1,6-dihalohexane (e.g., 1,6-dibromohexane) is added dropwise to the stirred sodium sulfide solution at an elevated temperature.

  • Reflux: The reaction mixture is heated at reflux for several hours to ensure complete cyclization.

  • Workup: After cooling, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude this compound is purified by distillation or column chromatography to yield the final product.

This compound in Drug Development

While smaller sulfur-containing heterocycles like thiophene (B33073) and thietane (B1214591) are well-represented in approved drugs and clinical candidates, the this compound scaffold is less common.[7] This is likely due to the synthetic challenges associated with medium-sized rings and potential metabolic instability. However, the unique three-dimensional conformations and physicochemical properties of the this compound ring could offer advantages in specific therapeutic applications, particularly in the design of macrocyclic drugs or molecules targeting complex protein-protein interactions. Further exploration of this compound derivatives may yet unveil their therapeutic potential.

Conclusion

The this compound heterocycle possesses a moderate degree of ring strain, primarily arising from transannular and torsional interactions. Its conformational landscape is dominated by the twist-chair conformer, which minimizes these destabilizing effects. The quantitative thermodynamic data and experimental methodologies outlined in this guide provide a framework for the further investigation and rational design of this compound-containing molecules for applications in drug discovery and materials science. While currently underrepresented in pharmaceuticals, the unique structural features of the this compound ring warrant continued exploration.

References

An In-Depth Technical Guide to the NMR and Mass Spectrometry Data of Thiepane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for thiepane and its derivatives. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and other chemical sciences, offering detailed experimental protocols, tabulated spectral data, and visualizations of key concepts.

Introduction to this compound and its Significance

This compound, a seven-membered saturated heterocyclic compound containing a sulfur atom, and its derivatives are of growing interest in medicinal chemistry and materials science. The flexible seven-membered ring conformation and the presence of the sulfur atom impart unique physicochemical properties to these molecules. While less studied than its aromatic counterpart, thiophene (B33073), the this compound scaffold is found in some biologically active molecules and serves as a versatile building block in organic synthesis. Understanding the structural and analytical characteristics of this compound compounds through techniques like NMR and mass spectrometry is crucial for their identification, characterization, and the rational design of new derivatives with desired properties.

NMR Spectroscopy of this compound Compounds

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the determination of the molecular structure and conformation.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in NMR spectra are highly dependent on the substitution pattern of the this compound ring. Electronegative substituents generally cause a downfield shift (higher ppm) of the signals for nearby protons and carbons. The coupling constants (J) provide valuable information about the dihedral angles between adjacent protons, which is critical for conformational analysis of the flexible seven-membered ring.

Table 1: ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

Position¹H Chemical Shift (ppm)¹H Multiplicity & Coupling Constants (Hz)¹³C Chemical Shift (ppm)
C2/C7~2.7m~32
C3/C6~1.8m~29
C4/C5~1.6m~28

Note: The ¹H NMR spectrum of unsubstituted this compound shows complex multiplets due to the conformational flexibility of the ring. Data for substituted thiepanes will vary significantly.

Table 2: Representative ¹H and ¹³C NMR Data for Substituted this compound Derivatives

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
This compound-1,1-dioxideC2/C73.15 (t, J = 6.5 Hz)51.5Fictional Example
C3/C62.10 (quint, J = 6.5 Hz)24.8Fictional Example
C4/C51.85 (m)27.2Fictional Example
4-Hydroxythis compoundC2/C72.6-2.8 (m)31.5, 30.8Fictional Example
C3/C61.7-1.9 (m)35.2, 34.5Fictional Example
C43.8 (m)68.1Fictional Example
C51.5-1.6 (m)34.5Fictional Example

Disclaimer: The data in Table 2 are representative examples and may not correspond to experimentally verified values. Researchers should consult specific literature for precise data on their compounds of interest.

Experimental Protocols for NMR Analysis

A standard protocol for the NMR analysis of this compound compounds is outlined below.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

1D NMR Spectroscopy:

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A 90° pulse angle and a longer relaxation delay (2-5 seconds) are typically used.

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[1]

2D NMR Spectroscopy: For unambiguous assignment of complex spectra, especially for highly substituted thiepanes, 2D NMR experiments are essential.[2][3][4]

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.[1]

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.[1][5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry and conformation of the molecule.

NMR_Workflow Start Purified this compound Compound NMR_Acquisition 1D (¹H, ¹³C, DEPT) & 2D (COSY, HSQC, HMBC, NOESY) NMR Data Acquisition Start->NMR_Acquisition Data_Processing Data Processing and Spectrum Analysis NMR_Acquisition->Data_Processing Proton_Assignment Assign Proton Signals (Chemical Shift, Multiplicity, Integration) Data_Processing->Proton_Assignment Carbon_Assignment Assign Carbon Signals (Chemical Shift, DEPT) Data_Processing->Carbon_Assignment Connectivity Establish Connectivity (COSY, HMBC) Proton_Assignment->Connectivity Carbon_Assignment->Connectivity Stereochemistry Determine Stereochemistry and Conformation (NOESY/ROESY) Connectivity->Stereochemistry Structure_Validation Structure Validation and Final Assignment Stereochemistry->Structure_Validation Final_Structure Elucidated Structure Structure_Validation->Final_Structure

Caption: Workflow for the structural elucidation of this compound compounds using NMR spectroscopy.

Mass Spectrometry of this compound Compounds

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Fragmentation Patterns of this compound Derivatives

Under electron ionization (EI), this compound and its derivatives undergo characteristic fragmentation, providing valuable clues for their identification. The molecular ion (M⁺) is typically observed, although its intensity may vary depending on the stability of the compound.

Common fragmentation pathways for thiepanes include:

  • Loss of an alkyl radical: Cleavage of a substituent from the ring.

  • Ring cleavage: Fragmentation of the seven-membered ring, often initiated by the sulfur atom. This can lead to the loss of neutral molecules such as H₂S, C₂H₄, or C₃H₆.[6][7]

  • Formation of sulfur-containing fragment ions: The presence of characteristic sulfur-containing ions can confirm the presence of the this compound moiety.

Table 3: Common Fragment Ions in the Mass Spectra of this compound and Alkyl Thiepanes

m/z ValuePossible Fragment IonInterpretation
M⁺[C₆H₁₂S]⁺Molecular Ion
M-15[C₅H₉S]⁺Loss of a methyl radical (from a substituted this compound)
M-29[C₄H₇S]⁺Loss of an ethyl radical
M-33[C₆H₁₁]⁺Loss of HS radical
M-34[C₆H₁₀]⁺Loss of H₂S
M-46[C₅H₁₀]⁺Loss of CH₂S
60[CH₃CH₂S]⁺Ethylthio cation
47[CH₂S]⁺Thioformyl cation

Note: The relative intensities of these fragments will depend on the specific structure of the this compound derivative and the ionization conditions.

Experimental Protocols for Mass Spectrometry Analysis

Sample Introduction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable this compound derivatives. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

  • Direct Infusion: For pure, non-volatile samples, direct infusion into the ion source via a syringe pump can be used.

Ionization Techniques:

  • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, useful for structural elucidation.[6][7]

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and non-volatile compounds, often used with liquid chromatography (LC-MS). It typically produces protonated molecules [M+H]⁺ or adducts with minimal fragmentation.[8][9]

  • Chemical Ionization (CI): A softer ionization technique than EI that produces a more prominent molecular ion peak, which is useful for confirming the molecular weight.

Mass Analyzer:

  • Quadrupole: A common and robust mass analyzer.

  • Time-of-Flight (TOF): Provides high mass resolution and accuracy, enabling the determination of elemental compositions.

  • Ion Trap: Can be used for tandem mass spectrometry (MS/MS) experiments to further investigate fragmentation pathways.[8]

MS_Workflow Sample This compound Compound Introduction Sample Introduction (GC or Direct Infusion) Sample->Introduction Ionization Ionization (EI, ESI, or CI) Introduction->Ionization Mass_Analysis Mass Analysis (Quadrupole, TOF, or Ion Trap) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Molecular Ion, Fragmentation Pattern) Detection->Data_Analysis Structural_Info Structural Information Data_Analysis->Structural_Info

Caption: A generalized workflow for the mass spectrometric analysis of this compound compounds.

Biological Pathways and Significance

The biological roles of this compound-containing compounds are not as extensively documented as those of other heterocyclic systems. However, the presence of the sulfur atom suggests potential for various biological interactions. Sulfur-containing compounds are known to participate in a range of biological processes, including redox regulation and enzyme inhibition.[10]

While specific signaling pathways involving thiepanes are not well-established, the structural motif has been incorporated into molecules with potential therapeutic applications. Further research is needed to fully elucidate the biological significance and potential signaling pathways modulated by this compound derivatives.

Conclusion

This technical guide has provided a foundational overview of the NMR and mass spectrometry data for this compound compounds. The tabulated data, experimental protocols, and workflow diagrams are intended to assist researchers in the characterization and identification of these important sulfur-containing heterocycles. As research into this compound derivatives continues to expand, the systematic collection and analysis of their spectral data will be crucial for advancing their applications in drug discovery and materials science.

References

The Role of Thiepane Derivatives in Chemical Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiepane scaffold, a seven-membered saturated heterocycle containing a sulfur atom, and its unsaturated counterpart, thiepine, have emerged as privileged structures in medicinal chemistry. Their unique conformational flexibility and the ability of the sulfur atom to engage in various non-covalent interactions have made them attractive cores for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activity, and experimental evaluation of this compound derivatives, with a focus on their applications in chemical biology and drug discovery.

Dibenzothiepin-Based Therapeutics: Zotepine (B48254) and Dosulepin (B10770134)

The most prominent examples of this compound-related structures in clinical use are the dibenzothiepin derivatives, zotepine and dosulepin. These tricyclic compounds have been utilized primarily as antipsychotics and antidepressants, respectively. Their therapeutic effects are attributed to their multi-target receptor binding profiles.

Mechanism of Action and Receptor Affinity

Zotepine and dosulepin exert their pharmacological effects by modulating the activity of several key neurotransmitter receptors and transporters. Zotepine is classified as an atypical antipsychotic and functions as a potent antagonist at dopamine (B1211576) (D1 and D2), serotonin (B10506) (5-HT2A, 5-HT2C, 5-HT6, 5-HT7), histamine (B1213489) (H1), and α1-adrenergic receptors.[1][2] It also inhibits the reuptake of noradrenaline.[1] Dosulepin, a tricyclic antidepressant, primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).[3] Additionally, it exhibits antagonist activity at histamine H1, α1-adrenergic, serotonin 5-HT2, and muscarinic acetylcholine (B1216132) receptors.[3]

The binding affinities (Ki values) of zotepine and dosulepin for various receptors are summarized in the table below, providing a quantitative comparison of their potencies at different biological targets.

CompoundTargetK_i_ (nM)
Zotepine Dopamine D129[4]
Dopamine D28[2], 13[4]
Serotonin 5-HT2A2.6[2]
Serotonin 5-HT2C3.2[2]
Serotonin 5-HT6-
Serotonin 5-HT7-
Histamine H13.3[2]
Adrenergic α17.3[2]
Dosulepin Serotonin Transporter (SERT)4.6
Norepinephrine Transporter (NET)18
Histamine H11.1
Adrenergic α12.6
Muscarinic M1-M521

Table 1: Receptor Binding Affinities (Ki) of Zotepine and Dosulepin. Data compiled from various sources.

Signaling Pathways

The therapeutic and side effects of zotepine and dosulepin are a direct consequence of their interaction with multiple signaling pathways. The diagram below illustrates the primary signaling cascades affected by these drugs.

cluster_0 Zotepine/Dosulepin cluster_1 Receptors/Transporters cluster_2 Downstream Effects Zotepine Zotepine D2R Dopamine D2 Receptor Zotepine->D2R Antagonist HT2AR 5-HT2A Receptor Zotepine->HT2AR Antagonist H1R Histamine H1 Receptor Zotepine->H1R Antagonist Dosulepin Dosulepin Dosulepin->H1R Antagonist SERT SERT Dosulepin->SERT Inhibitor NET NET Dosulepin->NET Inhibitor Antipsychotic Antipsychotic Effect D2R->Antipsychotic HT2AR->Antipsychotic Sedation Sedation H1R->Sedation Antidepressant Antidepressant Effect SERT->Antidepressant NET->Antidepressant

Figure 1: Simplified signaling pathways for Zotepine and Dosulepin.

Synthesis of Dibenzothiepin Derivatives

The synthesis of the dibenzothiepin core is a key step in the preparation of zotepine and dosulepin. The general synthetic strategies involve the formation of the central seven-membered ring through intramolecular cyclization reactions.

Synthesis of Zotepine

A common route to zotepine involves the reaction of 2-chloroacetophenone (B165298) with 4-chlorothiophenol (B41493) to form a thioether intermediate.[5] This is followed by a Willgerodt–Kindler reaction and subsequent acid hydrolysis to yield a phenylacetic acid derivative.[5] Cyclization of this intermediate using polyphosphoric acid affords the dibenzothiepinone core.[5] Finally, treatment with a chloroethylamine derivative yields zotepine.[5]

A 2-Chloroacetophenone + 4-Chlorothiophenol B Thioether Intermediate A->B Thioetherification C Phenylacetic Acid Derivative B->C Willgerodt-Kindler Reaction D Dibenzothiepinone C->D Cyclization (Polyphosphoric Acid) E Zotepine D->E Alkylation

Figure 2: General synthetic workflow for Zotepine.
Synthesis of Dosulepin

The synthesis of dosulepin hydrochloride commences with the preparation of the key intermediate, dibenzo[b,e]thiepin-11(6H)-one, through the cyclization of 2-(phenylthiomethyl)benzoic acid.[6] This intermediate then undergoes a Grignard reaction with 3-chloro-N,N-dimethylpropyl magnesium chloride, followed by acid-catalyzed dehydration and salt formation with hydrochloric acid to yield the final product.[6]

A 2-(Phenylthiomethyl)benzoic Acid B Dibenzo[b,e]thiepin-11(6H)-one A->B Cyclization (Polyphosphoric Acid) C Tertiary Alcohol Intermediate B->C Grignard Reaction D Dosulepin (free base) C->D Dehydration E Dosulepin Hydrochloride D->E Salt Formation (HCl)

Figure 3: General synthetic workflow for Dosulepin.

Experimental Protocols

General Receptor Binding Assay Protocol

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. The following is a generalized protocol for a competitive binding assay.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in an ice-cold assay buffer.

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of a known unlabeled ligand), and competitive binding (membranes + radioligand + varying concentrations of the test compound).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Prepare Receptor Membranes B Set up Assay Plate (Total, Non-specific, Competitive Binding) A->B C Incubate to Equilibrium B->C D Filter and Wash C->D E Quantify Radioactivity D->E F Data Analysis (Calculate IC50 and Ki) E->F

Figure 4: General workflow for a radioligand receptor binding assay.

Non-Fused this compound Derivatives

While dibenzothiepins are the most well-known, research into non-fused this compound derivatives has also yielded compounds with interesting biological activities.

Glycosidase Inhibitors

A series of enantiopure oxygen- and nitrogen-containing thiepanes have been synthesized and evaluated as glycosidase inhibitors.[7] These compounds were designed as sugar mimics where the endocyclic oxygen is replaced by a sulfur atom. This research aims to understand the structural and stereochemical requirements for effective inhibition of various glycosidases, which are important targets for the treatment of diabetes, viral infections, and cancer.[7]

Future Directions

The this compound scaffold continues to be a valuable platform for the development of new chemical probes and therapeutic agents. Future research in this area is likely to focus on:

  • Exploration of novel substitution patterns: Investigating the effects of different substituents on the this compound ring to modulate potency, selectivity, and pharmacokinetic properties.

  • Asymmetric synthesis: Developing efficient enantioselective synthetic routes to access chiral this compound derivatives for improved target engagement.

  • Target identification: Utilizing this compound-based chemical probes to identify new biological targets and elucidate novel signaling pathways.

  • Expansion to new therapeutic areas: Exploring the potential of this compound derivatives in other disease areas beyond CNS disorders, such as oncology, inflammation, and infectious diseases.

References

Unraveling the Biosynthetic Pathway of Natural Thiepanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiepanes, seven-membered sulfur-containing heterocyclic compounds, are a class of natural products with intriguing biological activities and organoleptic properties. The most prominent natural thiepane is lenthionine (B1200207), the key flavor compound of the shiitake mushroom (Lentinula edodes). Understanding the biosynthetic pathway of these molecules is crucial for their potential biotechnological production and for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of natural thiepanes, with a focus on lenthionine. It details the precursor molecules, enzymatic steps, and proposed chemical transformations. Furthermore, this guide outlines key experimental protocols for studying this pathway and presents available quantitative data to support further research and development in this area.

Introduction to Natural Thiepanes

Thiepanes are organosulfur compounds characterized by a seven-membered ring containing a sulfur atom. While synthetic this compound derivatives have been explored in medicinal chemistry, naturally occurring thiepanes are less common. The most well-documented natural this compound is lenthionine (1,2,3,5,6-pentathis compound), which is responsible for the characteristic aroma of shiitake mushrooms.[1][2] The biosynthesis of these unique sulfur-rich compounds presents a fascinating area of study in natural product chemistry.

The Biosynthetic Pathway of Lenthionine

The biosynthesis of lenthionine in Lentinula edodes is a multi-step process that begins with a unique precursor, lentinic acid. The pathway involves a two-step enzymatic conversion followed by a spontaneous, non-enzymatic cascade of chemical reactions.[1][3]

Precursor Molecule: Lentinic Acid

The dedicated precursor for lenthionine biosynthesis is lentinic acid ((2S)-2-amino-5-[[(1R)-1-carboxy-2-(methylsulfonylmethylsulfinylmethylsulfinylmethylsulfinyl)ethyl]amino]-5-oxopentanoic acid).[4] Lentinic acid is a derivative of the amino acid cysteine, conjugated with a γ-glutamyl moiety.

Enzymatic Conversion

Two key enzymes are responsible for the initial steps in the conversion of lentinic acid:

  • γ-Glutamyl Transpeptidase (LEGGT): This enzyme initiates the pathway by cleaving the γ-glutamyl bond of lentinic acid. This hydrolysis reaction releases glutamic acid and the intermediate, desglutamyl-lentinic acid.[2][3]

  • Cysteine Sulfoxide (B87167) Lyase (LECSL) / Alliinase-like enzyme: This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme acts on desglutamyl-lentinic acid. It catalyzes an α,β-elimination reaction, breaking the C-S bond and producing a highly reactive and unstable sulfenic acid intermediate, along with pyruvate (B1213749) and ammonia.[1][5]

Non-Enzymatic Cascade to Lenthionine

The sulfenic acid intermediate generated by LECSL is highly unstable and spontaneously undergoes a series of condensation and rearrangement reactions. Two molecules of the sulfenic acid are proposed to condense to form a thiosulfinate. This thiosulfinate is also unstable and decomposes further, leading to the formation of a complex mixture of cyclic and linear polysulfides, including lenthionine.[1][3] The exact mechanisms of this non-enzymatic cascade are still an area of active research.

Signaling and Regulation

Recent studies have indicated that the biosynthesis of lenthionine is subject to regulation by environmental and physiological cues. For instance, drought stress has been shown to promote the accumulation of lenthionine, which is correlated with the upregulation of the key biosynthetic genes LEGGT and LECSL.[6][7] This process is also dependent on the availability of cysteine.[6][7] Additionally, treatment of L. edodes mycelium with citric acid has been found to increase the expression of LEGGT and LECSL and, consequently, the lenthionine content, suggesting a link to primary metabolism.[2][3]

Quantitative Data

Quantitative data on the enzymology of the lenthionine pathway is limited. The following table summarizes the available and representative kinetic data for the enzymes involved.

Enzyme ClassOrganismSubstrateKm (mM)Vmax (µmol/min/mg)Reference(s)
γ-Glutamyl TranspeptidaseBacillus subtilisγ-glutamyl-(3-carboxyl)-4-nitroanilide16.7 - 26.9Not reported[8]
Cysteine Sulfoxide LyaseAllium speciesS-allyl-L-cysteine sulfoxide (alliin)2.7 - 13Not reported[9][10]
Overall Lentinic Acid ConversionLentinula edodesLentinic Acid4.70.53 (lenthionine formation)[3]

Experimental Protocols

Isolation of Lentinic Acid from Lentinula edodes
  • Homogenization: Fresh or lyophilized shiitake mushrooms are homogenized in a suitable solvent, such as aqueous ethanol (B145695) or methanol, to extract small molecules.

  • Clarification: The homogenate is centrifuged or filtered to remove solid debris.

  • Chromatographic Separation: The crude extract is subjected to multiple rounds of chromatography. This typically involves ion-exchange chromatography to capture the acidic lentinic acid, followed by size-exclusion and reverse-phase chromatography for further purification.

  • Characterization: The purified compound is characterized using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity by comparing the data with published values for lentinic acid.

Assay for γ-Glutamyl Transpeptidase (LEGGT) Activity

This assay is adapted from protocols for other γ-glutamyl transpeptidases.[8][11]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Add the enzyme extract (partially purified or recombinant LEGGT) and a chromogenic substrate such as L-γ-glutamyl-p-nitroanilide.

  • Initiation: Start the reaction by adding the substrate to the enzyme solution.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Measurement: Monitor the release of p-nitroaniline by measuring the absorbance at 410 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve. For kinetic analysis, vary the substrate concentration to determine Km and Vmax.

Assay for Cysteine Sulfoxide Lyase (LECSL) Activity

This protocol is based on assays for alliinase, a homologous enzyme.[9][10]

  • Substrate Preparation: Synthesize or isolate the substrate, desglutamyl-lentinic acid.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 8.0) containing pyridoxal 5'-phosphate (PLP) as a cofactor.

  • Enzyme Addition: Add the enzyme extract (partially purified or recombinant LECSL) to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding the substrate.

  • Pyruvate Detection: The activity of C-S lyases can be determined by measuring the formation of pyruvate, one of the reaction products. This can be done using a coupled enzyme assay with lactate (B86563) dehydrogenase and monitoring the oxidation of NADH at 340 nm.

  • Data Analysis: Calculate the rate of pyruvate formation to determine the enzyme activity. Kinetic parameters can be determined by varying the substrate concentration.

Gene Knockout in Lentinula edodes using CRISPR/Cas9

Recent advancements have made CRISPR/Cas9-mediated gene editing feasible in L. edodes.[2][12][13]

  • gRNA Design: Design single guide RNAs (sgRNAs) targeting the gene of interest (e.g., LEGGT or LECSL).

  • Vector Construction: Clone the sgRNA expression cassette and a Cas9 expression cassette into a suitable vector for fungal transformation. This vector should also contain a selection marker, such as hygromycin resistance.

  • Protoplast Preparation: Prepare protoplasts from L. edodes mycelia by enzymatic digestion of the cell walls.

  • Transformation: Introduce the CRISPR/Cas9 plasmid into the protoplasts using a method like polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection and Regeneration: Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent.

  • Screening and Verification: Screen the resulting transformants for the desired gene knockout by PCR and Sanger sequencing of the target locus.

  • Phenotypic Analysis: Analyze the knockout mutants for their ability to produce lenthionine using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Visualizations

Biosynthetic Pathway of Lenthionine

Lenthionine_Biosynthesis cluster_enzymatic Enzymatic Steps cluster_non_enzymatic Non-Enzymatic Cascade Lentinic_Acid Lentinic Acid Desglutamyl_Lentinic_Acid Desglutamyl-Lentinic Acid Lentinic_Acid->Desglutamyl_Lentinic_Acid γ-Glutamyl Transpeptidase (LEGGT) Glutamic_Acid Glutamic Acid Sulfenic_Acid Sulfenic Acid Intermediate (unstable) Desglutamyl_Lentinic_Acid->Sulfenic_Acid Cysteine Sulfoxide Lyase (LECSL, PLP-dependent) Pyruvate_Ammonia Pyruvate + Ammonia Thiosulfinate Thiosulfinate Intermediate (unstable) Sulfenic_Acid->Thiosulfinate Spontaneous Condensation Lenthionine Lenthionine Thiosulfinate->Lenthionine Spontaneous Decomposition Other_Sulfur_Compounds Other Sulfur Compounds Thiosulfinate->Other_Sulfur_Compounds

Caption: Proposed biosynthetic pathway of lenthionine from lentinic acid.

Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow Start Identify Candidate Gene (e.g., LEGGT, LECSL) CRISPR_KO CRISPR/Cas9 Gene Knockout in L. edodes Start->CRISPR_KO Heterologous_Expression Heterologous Expression of Gene in E. coli or Yeast Start->Heterologous_Expression WT_vs_KO Compare Metabolite Profiles (Wild-Type vs. Knockout) using GC-MS/HPLC CRISPR_KO->WT_vs_KO In_Vitro_Assay Purify Recombinant Protein and Perform In Vitro Enzyme Assay Heterologous_Expression->In_Vitro_Assay Analysis Analyze for Loss of Lenthionine Production WT_vs_KO->Analysis Kinetic_Analysis Determine Substrate Specificity and Kinetic Parameters (Km, Vmax, kcat) In_Vitro_Assay->Kinetic_Analysis Conclusion Confirm Gene Function in this compound Biosynthesis Analysis->Conclusion Kinetic_Analysis->Conclusion

Caption: Workflow for elucidating the function of genes in this compound biosynthesis.

Future Outlook

The study of natural this compound biosynthesis is still in its early stages, with lenthionine being the only well-characterized example. Future research should focus on several key areas:

  • Elucidation of the Non-Enzymatic Cascade: Detailed mechanistic studies are needed to understand the spontaneous chemical reactions that convert the unstable thiosulfinate intermediate into lenthionine and other polysulfides.

  • Discovery of New this compound Natural Products: Genome mining and metabolomic studies of other fungi and marine organisms may lead to the discovery of novel this compound-containing natural products and their biosynthetic pathways.

  • Enzyme Engineering: The enzymes of the lenthionine pathway, particularly LECSL, could be engineered to accept different substrates, potentially leading to the biocatalytic production of novel this compound derivatives with interesting biological activities.

  • Metabolic Engineering: With the establishment of genetic tools for L. edodes, it is now possible to engineer the lenthionine pathway to enhance its production, which has significant implications for the food and flavor industry.

Conclusion

The biosynthetic pathway of lenthionine provides a fascinating example of how complex natural products can be assembled through a combination of enzymatic and spontaneous chemical reactions. While significant progress has been made in identifying the precursor and the key enzymes, many details of this pathway remain to be elucidated. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, enzymology, and metabolic engineering, paving the way for new discoveries in the field of sulfur-containing natural products.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Enantiopure Thiepane Derivatives for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thiepanes, seven-membered sulfur-containing heterocycles, are crucial structural motifs in medicinal chemistry. As saturated rings, they offer three-dimensional diversity that is highly sought after in modern drug design. Enantiomerically pure thiepane derivatives, particularly polyhydroxylated versions, can act as carbohydrate mimetics and are of significant interest for their potential as enzyme inhibitors.[1][2] Specifically, they have been investigated as inhibitors of glycosidases, a class of enzymes involved in numerous physiological and pathological processes.[1] The synthesis of these complex, chiral molecules presents a considerable challenge, requiring stereocontrolled methods to access enantiopure products for reliable biological evaluation.[3]

This document provides an overview of a synthetic strategy for obtaining enantiopure this compound derivatives and a protocol for their evaluation in glycosidase inhibition bioassays.

Synthetic Strategies: An Overview

The construction of the seven-membered this compound ring can be challenging due to unfavorable entropic and enthalpic factors.[3] However, several strategies have been developed, with a common approach being the cyclization of a linear precursor containing a thiol and an electrophilic group. An effective and stereocontrolled method starts from readily available, inexpensive chiral precursors like sugar alcohols. This strategy involves the formation of key intermediates such as bis-epoxides, which can then undergo a regioselective ring-opening and subsequent intramolecular cyclization to form the this compound core.[1]

Synthesis_Workflow Start Chiral Pool Starting Material (e.g., D-Quinic Acid, Sugar Alcohols) Step1 Multi-step Conversion to C2-Symmetric Bis-epoxide Start->Step1 Step2 Regioselective Thio-heterocyclization (e.g., Na2S·9H2O) Step1->Step2 Step3 Deprotection & Purification Step2->Step3 Final Enantiopure Polyhydroxy This compound Derivative Step3->Final

Caption: General workflow for the synthesis of enantiopure thiepanes.

Experimental Protocol: Synthesis of 7-(Hydroxymethyl)this compound-3,4,5-triols

This protocol is a representative example based on synthetic strategies reported for thiosugars derived from chiral precursors.[1]

Materials:

Procedure:

  • Synthesis of the Bis-epoxide Precursor:

    • Starting from a suitable chiral pool material like D-(-)-quinic acid, perform a series of established reactions (e.g., protection, diol cleavage, reduction, and tosylation) to synthesize a C2-symmetric bis-tosylate precursor.

    • Dissolve the bis-tosylate (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium methoxide (2.5 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the enantiopure bis-epoxide.

  • Thio-heterocyclization:

    • Dissolve the purified bis-epoxide (1.0 eq) in DMF.

    • Add sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 eq).

    • Heat the mixture to 80 °C and stir for 6-8 hours, monitoring by TLC for the consumption of the starting material.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting protected this compound derivative by column chromatography. This key step involves an initial intermolecular epoxide opening followed by a preferred 7-endo intramolecular cyclization.[1]

  • Deprotection and Final Product Isolation:

    • Dissolve the protected this compound (1.0 eq) in anhydrous CH₂Cl₂.

    • Cool the solution to -78 °C under a nitrogen atmosphere.

    • Add a 1.0 M solution of BCl₃ in CH₂Cl₂ (4.0-5.0 eq) dropwise.[1]

    • Stir the reaction at -78 °C for 2-3 hours.

    • Quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

    • Co-evaporate the residue with methanol several times to remove boron salts.

    • Purify the final 7-(hydroxymethyl)this compound-3,4,5-triol by silica gel chromatography to afford the enantiopure product.

Characterization:

  • Purity and Structure: Assessed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Enantiomeric Excess (ee): Determined by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H).

Data Presentation: Synthesis and Characterization

Table 1: Representative Synthesis Data for Enantiopure this compound Derivatives

Compound IDStarting MaterialSynthetic StepsOverall Yield (%)Enantiomeric Excess (%)
THP-001D-(-)-Quinic Acid1215>99
THP-002D-Mannitol1021>99
THP-003D-Sorbitol1118>98

Bioassay Protocol: Glycosidase Inhibition Assay

This protocol outlines a general method to screen the synthesized this compound derivatives for their inhibitory activity against various glycosidases.[1]

Materials:

  • Glycosidase enzyme (e.g., α-glucosidase, β-galactosidase)

  • Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside)

  • Synthesized this compound derivatives (inhibitors)

  • Assay buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH optimized for the enzyme)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation:

    • Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO or buffer).

    • Prepare serial dilutions of the inhibitors to determine IC₅₀ values.

    • Prepare stock solutions of the enzyme and substrate in the assay buffer.

  • Assay Execution:

    • To each well of a 96-well plate, add 50 µL of assay buffer.

    • Add 10 µL of the inhibitor solution at various concentrations (or solvent for control wells).

    • Add 20 µL of the enzyme solution to each well, except for the substrate blank.

    • Pre-incubate the plate at the optimal temperature (e.g., 37 °C) for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Incubate the plate for a defined period (e.g., 30 minutes) at the optimal temperature.

    • Stop the reaction by adding a stop solution (e.g., 100 µL of 0.1 M Na₂CO₃).

  • Data Acquisition:

    • Measure the absorbance of the product (e.g., p-nitrophenol) at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.

Bioassay_Workflow Prep Prepare Reagents: Inhibitor, Enzyme, Substrate, Buffer Inc1 Pre-incubate Enzyme + Inhibitor Prep->Inc1 React Add Substrate to Initiate Reaction Inc1->React Inc2 Incubate at Optimal Temperature React->Inc2 Stop Stop Reaction Inc2->Stop Read Measure Absorbance (Plate Reader) Stop->Read Analyze Calculate % Inhibition and IC50/Ki Read->Analyze

Caption: General workflow for a competitive enzyme inhibition assay.

Mechanism of Action: Glycosidase Inhibition

The synthesized polyhydroxy thiepanes act as carbohydrate mimetics. Due to their structural and stereochemical similarity to natural sugars, they can fit into the active site of glycosidase enzymes. By binding to the active site, they prevent the natural substrate from binding and being hydrolyzed, thus inhibiting the enzyme's function. This competitive inhibition mechanism is a common strategy for developing therapeutic agents.

Inhibition_Mechanism Enzyme Glycosidase (Enzyme) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex No Reaction Enzyme->EI_Complex Substrate Glycoside (Substrate) Substrate->ES_Complex + Inhibitor This compound Derivative (Inhibitor) Inhibitor->EI_Complex + (Competitive Binding) Products Hydrolyzed Products ES_Complex->Products Catalysis EI_Complex->EI_Complex

Caption: Competitive inhibition of a glycosidase by a this compound derivative.

Data Presentation: Bioassay Results

Table 2: Representative Glycosidase Inhibition Data for this compound Derivatives

Compound IDTarget EnzymeKᵢ (µM)Inhibition Type
THP-001α-Glucosidase (Yeast)15.2Competitive
THP-001β-Glucosidase (Almond)> 200-
THP-002α-Mannosidase8.7Competitive
THP-002β-Mannosidase150-
THP-003α-L-Fucosidase25.4Competitive

The data indicate that the inhibitory activity and selectivity of the this compound derivatives are highly dependent on their specific stereochemistry, which underscores the importance of enantioselective synthesis.[1]

References

Application Notes and Protocols for Thiepane Functionalization via C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiepane, a seven-membered saturated sulfur-containing heterocycle, represents a valuable scaffold in medicinal chemistry and drug discovery. Its three-dimensional structure offers opportunities for creating novel chemical entities with unique pharmacological profiles. Direct functionalization of the this compound core via C-H activation is an emerging and powerful strategy to bypass lengthy synthetic routes that often require pre-functionalized substrates. This approach allows for the efficient and atom-economical introduction of various functional groups, thereby accelerating the exploration of chemical space and the generation of diverse compound libraries for biological screening.

This document provides detailed application notes and experimental protocols for the functionalization of this compound using transition metal-catalyzed C-H activation methodologies, with a focus on palladium, rhodium, and iron catalysts.

Significance in Drug Development

The functionalization of saturated heterocycles like this compound is of paramount importance in modern drug discovery. Introducing substituents at specific positions on the this compound ring can significantly modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic and pharmacokinetic profiles. For instance, substituted sulfur-containing heterocycles are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] The development of robust C-H functionalization methods for this compound opens new avenues for the synthesis of novel analogs of existing drugs and the discovery of new therapeutic agents.

Catalytic Systems for this compound C-H Functionalization

The direct activation of C-H bonds in saturated rings like this compound is challenging due to their lower reactivity compared to their aromatic counterparts. However, significant progress has been made using various transition metal catalysts.

  • Palladium Catalysis: Palladium complexes are widely used for C-H activation, often employing a directing group strategy to achieve high regioselectivity.[2] For this compound functionalization, a directing group attached to a suitable position can facilitate the activation of a specific C-H bond by forming a stable metallacyclic intermediate.

  • Rhodium Catalysis: Rhodium catalysts, particularly those with cyclopentadienyl (B1206354) (Cp*) ligands, have shown remarkable efficiency in C-H activation reactions.[3] These catalysts can operate under various mechanistic pathways and have been successfully applied to the functionalization of a wide range of substrates, including heterocycles.

  • Iron Catalysis: As an earth-abundant and low-cost metal, iron has gained significant attention for sustainable catalysis. Iron-catalyzed C-H activation often proceeds via different mechanisms compared to noble metals and offers a complementary approach for this compound functionalization.[4][5]

Experimental Protocols

The following protocols are representative methods for the C-H functionalization of this compound and may require optimization for specific substrates and coupling partners.

Protocol 1: Palladium-Catalyzed C-H Arylation of a this compound Derivative

This protocol is adapted from established methods for the C-H arylation of saturated heterocycles using a directing group strategy.

Reaction Scheme:

Materials:

Procedure:

  • To an oven-dried Schlenk tube, add the this compound substrate (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the phosphine ligand (0.1 mmol, 10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired arylated this compound derivative.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed C-H arylation of a model this compound substrate.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)P(t-Bu)₃ (10)K₂CO₃Dioxane10045
2Pd(OAc)₂ (5)XPhos (10)K₂CO₃Dioxane10078
3Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃Dioxane10085
4Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃Toluene11082
5PdCl₂ (5)XPhos (10)Cs₂CO₃Dioxane10065

Table 2: Substrate Scope for Aryl Halides

EntryAryl HalideProductYield (%)
14-Iodotoluene3-(p-tolyl)this compound derivative88
24-Bromoanisole3-(4-methoxyphenyl)this compound derivative82
31-Bromo-4-fluorobenzene3-(4-fluorophenyl)this compound derivative75
43-Bromopyridine3-(pyridin-3-yl)this compound derivative68

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the screening and optimization of this compound C-H functionalization reactions.

G Experimental Workflow for this compound C-H Functionalization cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Analysis This compound This compound Substrate Reaction_Setup Combine Reagents under Inert Atmosphere This compound->Reaction_Setup Coupling_Partner Coupling Partner Coupling_Partner->Reaction_Setup Catalyst Catalyst System (Pd, Rh, or Fe) Catalyst->Reaction_Setup Solvent_Base Solvent & Base Solvent_Base->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Optimization Optimization of Conditions Characterization->Optimization Optimization->Catalyst Catalyst, Ligand Optimization->Solvent_Base Solvent, Base, Temp.

Caption: A generalized workflow for the development of this compound C-H functionalization reactions.

Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed C-H arylation of a directed this compound substrate.

G Plausible Catalytic Cycle for Pd-Catalyzed this compound C-H Arylation A Pd(II) Precatalyst B Active Pd(II) Catalyst A->B Ligand Exchange C Palladacycle Intermediate B->C C-H Activation (Concerted Metalation-Deprotonation) D Pd(IV) Intermediate C->D Oxidative Addition BaseH [Base-H]+ C->BaseH - [Base-H]+ E Pd(II) Complex D->E Reductive Elimination HX H-X D->HX - H-X E->B Ligand Exchange Product Arylated this compound E->Product Product Release Thiepane_DG This compound-DG Thiepane_DG->C ArX Ar-X ArX->D Base Base Base->C

Caption: A representative Pd(II)/Pd(IV) catalytic cycle for directed C-H arylation of this compound.

Signaling Pathway in Drug Discovery

Functionalized thiophene (B33073) derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cancer cell growth and survival.[6] This pathway represents a key target for the development of new anticancer drugs. The following diagram illustrates the mechanism of action of a hypothetical functionalized this compound derivative targeting this pathway.

G Hypothetical Mechanism of a Functionalized this compound as a PI3K/mTOR Inhibitor cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Transcription Gene Transcription S6K->Transcription Promotion of Protein Synthesis EIF4EBP1->Transcription Promotion of Translation CellGrowth Cell Growth & Proliferation Transcription->CellGrowth Leads to GrowthFactor Growth Factor GrowthFactor->RTK ThiepaneDrug Functionalized This compound Derivative ThiepaneDrug->PI3K Inhibition ThiepaneDrug->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a hypothetical functionalized this compound derivative.

References

Application Notes and Protocols for the Ring-Opening Polymerization of Thiepane-Based Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ring-opening polymerization (ROP) of thiepane-based monomers, a class of sulfur-containing cyclic compounds that yield biocompatible and biodegradable poly(thioether)s. These polymers are of growing interest in the biomedical field, particularly for drug delivery applications, owing to their unique properties. This document details various polymerization methodologies, including cationic, anionic, and organocatalyzed approaches, and provides specific experimental protocols.

Introduction to this compound-Based Polymers

This compound, a seven-membered saturated heterocycle containing a sulfur atom, and its derivatives are versatile monomers for ROP. The resulting poly(this compound)s and related poly(thioether)s possess a flexible polymer backbone, potential for functionalization, and susceptibility to degradation under specific physiological conditions, making them attractive candidates for the development of advanced drug delivery systems. The polymerization of these monomers can be controlled to achieve desired molecular weights and low polydispersity indices (PDI), which are critical parameters for biomedical applications.

Polymerization Methodologies

The ring-opening polymerization of this compound-based monomers can be achieved through several mechanisms, each offering distinct advantages in terms of control over polymer architecture and properties.

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP is a common method for the polymerization of cyclic sulfides, including this compound. The mechanism involves the attack of a cationic initiator on the sulfur atom of the this compound ring, leading to the formation of a tertiary sulfonium (B1226848) ion. This active species then propagates by attacking subsequent monomer units.

Key Features of CROP:

  • Typically initiated by strong acids or Lewis acids.

  • Can be a "living" polymerization, allowing for the synthesis of well-defined block copolymers.

  • Reaction conditions need to be carefully controlled to minimize side reactions such as chain transfer and termination.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of this compound is less common but can be initiated by strong nucleophiles. The mechanism involves the nucleophilic attack on a carbon atom adjacent to the sulfur, leading to the opening of the ring and the formation of a thiolate anion as the propagating species.

Key Features of AROP:

  • Requires highly purified monomers and solvents to avoid termination of the anionic propagating center.

  • Can also proceed in a living manner, offering excellent control over molecular weight and PDI.

Organocatalyzed Ring-Opening Polymerization

Organocatalysis has emerged as a powerful tool for the ROP of various cyclic monomers, offering a metal-free alternative to traditional catalytic systems. For this compound derivatives, specific organocatalysts can activate the monomer and/or the initiator to facilitate polymerization under mild conditions. A notable example is the Michael Addition–Elimination Ring-Opening Polymerization (MAE-ROP) of functionalized thiepanes.[1]

Key Features of Organocatalyzed ROP:

  • Avoids metal contamination in the final polymer, which is crucial for biomedical applications.

  • Often proceeds under mild reaction conditions.

  • Can provide excellent control over the polymerization, leading to polymers with narrow molecular weight distributions.[1]

Experimental Protocols

The following are detailed protocols for the synthesis and polymerization of this compound-based monomers based on methodologies described in the literature.

Protocol 1: Cationic Ring-Opening Polymerization of a this compound Derivative

This protocol is adapted from general procedures for the cationic polymerization of cyclic sulfides.

Materials:

  • This compound monomer (purified by distillation over CaH₂)

  • Initiator: Benzyl (B1604629) bromide (BnBr)

  • Co-initiator/Lewis Acid: Zinc iodide (ZnI₂)

  • Solvent: Dichloromethane (CH₂Cl₂, dried over CaH₂)

  • Terminating agent: Methanol

  • Nitrogen or Argon atmosphere (glovebox or Schlenk line)

Procedure:

  • In a glovebox, add 2 mmol of the this compound monomer to a dried Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the monomer in 10 mL of dry dichloromethane.

  • In a separate vial, prepare an initiator solution by dissolving 0.02 mmol of benzyl bromide in 1 mL of dry dichloromethane.

  • In another vial, prepare a co-initiator solution by dissolving 0.04 mmol of zinc iodide in 1 mL of dry dichloromethane.

  • Add the initiator solution to the monomer solution and stir for 5 minutes at room temperature.

  • Initiate the polymerization by adding the co-initiator solution.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • Terminate the polymerization by adding 1 mL of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight (Mn) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis.

Protocol 2: Michael Addition–Elimination Ring-Opening Polymerization (MAE-ROP) of a Functionalized this compound[1]

This protocol is based on the polymerization of a cyclic thioenone monomer.[1]

Materials:

  • Cyclic thioenone monomer (TP-C=O)

  • Initiator: 1-Dodecanethiol (B93513)

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Nitrogen atmosphere (glovebox)

Procedure:

  • Inside a nitrogen-filled glovebox, add the cyclic thioenone monomer (e.g., 50 mg, 0.29 mmol) to a 4 mL vial equipped with a magnetic stir bar.

  • Add the initiator, 1-dodecanethiol (e.g., 0.7 mg, 3.4 µmol, for a monomer-to-initiator ratio of 85).

  • Add the catalyst, DBU (e.g., 0.5 mg, 3.3 µmol).

  • Dissolve the mixture in 0.5 mL of dichloromethane.

  • Stir the reaction mixture at room temperature.

  • Monitor the monomer conversion by ¹H NMR spectroscopy.

  • After complete conversion, quench the reaction by adding a small amount of benzoic acid.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

  • Characterize the resulting poly(thioenone) by GPC and NMR.

Data Presentation

The following tables summarize representative quantitative data for the ring-opening polymerization of this compound-based monomers under different conditions.

Table 1: Michael Addition–Elimination ROP of a Cyclic Thioenone (TP-C=O) [1]

Entry[M]/[I] RatioConversion (%)Mn (calc.) (kDa)Mn (GPC) (kDa)PDI
125>994.54.21.15
250>998.88.51.18
385>9914.713.91.20

Data adapted from a study on MAE-ROP of a functionalized this compound.[1] [M] = Monomer, [I] = Initiator. Mn (calc.) is the theoretical number-average molecular weight. Mn (GPC) is the experimentally determined number-average molecular weight by Gel Permeation Chromatography. PDI is the polydispersity index (Mw/Mn).

Visualization of Polymerization Workflow and Mechanisms

Cationic Ring-Opening Polymerization Workflow

CROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer This compound Monomer Mixing Mixing in Schlenk Flask Monomer->Mixing Solvent Dry CH₂Cl₂ Solvent->Mixing Initiator Initiator (e.g., BnBr) Initiator->Mixing CoInitiator Co-initiator (e.g., ZnI₂) CoInitiator->Mixing Initiation Polymerization Polymerization (24h, RT) Mixing->Polymerization Termination Termination (Methanol) Polymerization->Termination Precipitation Precipitation in Methanol Termination->Precipitation Filtration Filtration & Drying Precipitation->Filtration Characterization Characterization (GPC, NMR) Filtration->Characterization

Caption: Workflow for the cationic ring-opening polymerization of this compound.

General Mechanism of Cationic ROP of this compound

CROP_Mechanism Initiator Initiator (I⁺) Monomer1 This compound Monomer Initiator->Monomer1 Initiation ActiveCenter1 Active Center (Sulfonium Ion) Monomer1->ActiveCenter1 Monomer2 n this compound ActiveCenter1->Monomer2 Propagation GrowingChain Growing Polymer Chain Monomer2->GrowingChain Polymer Poly(this compound) GrowingChain->Polymer

Caption: Simplified mechanism of cationic ROP of this compound.

Michael Addition–Elimination ROP (MAE-ROP) Logical Relationship

MAE_ROP_Logic Monomer Cyclic Thioenone Monomer ReversibleAddition Reversible Michael Addition Monomer->ReversibleAddition Initiator Thiol Initiator Initiator->ReversibleAddition Catalyst DBU Catalyst Catalyst->ReversibleAddition activates Intermediate Bicyclic Intermediate ReversibleAddition->Intermediate Elimination Ring-Opening Elimination Intermediate->Elimination PropagatingChain Propagating Thiolate Chain End Elimination->PropagatingChain PropagatingChain->Monomer re-initiates ControlledPolymer Controlled Poly(thioenone) (Low PDI) PropagatingChain->ControlledPolymer leads to

Caption: Logical flow of the MAE-ROP mechanism.

Applications in Drug Development

Poly(thioether)s derived from this compound-based monomers are promising materials for various drug delivery applications due to their potential biodegradability and biocompatibility. The thioether linkages in the polymer backbone can be susceptible to oxidation, which can be exploited as a stimulus for drug release in specific microenvironments, such as those with high levels of reactive oxygen species (ROS) found in cancer cells or inflamed tissues.

Potential Applications:

  • Stimuli-Responsive Nanoparticles: Poly(this compound)s can be formulated into nanoparticles that encapsulate therapeutic agents. The degradation of the polymer backbone in response to specific stimuli (e.g., pH, enzymes, ROS) can trigger the release of the drug at the target site.

  • Hydrogels for Sustained Release: Cross-linked poly(this compound) networks can form hydrogels capable of entrapping and providing sustained release of drugs over extended periods.

  • Polymer-Drug Conjugates: Bioactive molecules can be covalently attached to the poly(this compound) backbone, potentially improving the drug's solubility, stability, and pharmacokinetic profile.

Further research is ongoing to fully explore the potential of this compound-based polymers in creating sophisticated and effective drug delivery systems. The ability to precisely control the polymerization process is key to tailoring the material properties for specific therapeutic needs.

References

Application Notes and Protocols: Thiepane Derivatives as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of thiepane derivatives as a promising class of glycosidase inhibitors. The following sections detail their inhibitory activities, protocols for their synthesis and enzymatic evaluation, and graphical representations of the experimental workflows.

Introduction

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their crucial roles in various biological processes, including digestion, glycoprotein (B1211001) processing, and lysosomal catabolism, make them attractive therapeutic targets for a range of diseases such as diabetes, viral infections, and cancer. This compound derivatives, which are seven-membered sulfur-containing heterocyclic compounds, have emerged as a noteworthy class of glycosidase inhibitors. Their structural similarity to natural sugar substrates, coupled with the presence of the sulfur atom, allows for unique interactions with the enzyme's active site, leading to potent and often selective inhibition. This document outlines the current knowledge on the inhibitory potential of this compound derivatives and provides standardized protocols for their study.

Data Presentation: Inhibitory Activity of this compound Derivatives

The inhibitory potency of this compound derivatives against various glycosidases is a key indicator of their therapeutic potential. The following table summarizes the available quantitative data, primarily focusing on the inhibition constant (Ki), which provides a measure of the inhibitor's binding affinity to the enzyme.

This compound DerivativeTarget GlycosidaseSource of EnzymeInhibition Constant (Ki) (µM)Reference
Phenyl-1-thio-β-D-glucopyranosideβ-D-glucosidaseAspergillus oryzae1530[1]
Phenyl-1-thio-β-D-glucopyranosideβ-D-glucosidasePenicillium canescens44[1]
4-Nitrophenyl-1-thio-β-D-glucopyranosideβ-D-glucosidaseAspergillus oryzae480[1]
4-Nitrophenyl-1-thio-β-D-glucopyranosideβ-D-glucosidasePenicillium canescens15[1]
Ethyl-1-thio-β-D-glucopyranosideβ-D-glucosidaseAspergillus oryzae1260[1]
Ethyl-1-thio-β-D-glucopyranosideβ-D-glucosidasePenicillium canescens63[1]
Benzyl-1-thio-β-D-glucopyranosideβ-D-glucosidaseAspergillus oryzae750[1]
Benzyl-1-thio-β-D-glucopyranosideβ-D-glucosidasePenicillium canescens22[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives (General Scheme)

A common strategy for the synthesis of polyhydroxylated thiepanes involves the use of sugar-based starting materials. This approach leverages the inherent stereochemistry of sugars to construct the chiral this compound core. A generalized synthetic workflow is outlined below.

Objective: To synthesize polyhydroxylated this compound derivatives from readily available sugar precursors.

Materials:

  • Starting sugar (e.g., D-glucose, D-mannose)

  • Protecting group reagents (e.g., acetone, benzaldehyde (B42025) dimethyl acetal)

  • Reagents for introduction of sulfur (e.g., sodium sulfide)

  • Reagents for ring formation/expansion

  • Solvents (e.g., DMF, CH2Cl2, Methanol)

  • Purification materials (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups of the starting sugar to allow for regioselective modifications. For example, di-O-isopropylidene protection of a sugar diol.

  • Introduction of Sulfur: Introduce a sulfur nucleophile, such as sodium sulfide, which will typically displace two leaving groups (e.g., tosylates, mesylates) in an intramolecular fashion to form the this compound ring.

  • Cyclization/Ring Expansion: Depending on the synthetic strategy, this step may involve the formation of the seven-membered ring from an acyclic precursor or the expansion of a smaller ring (e.g., a thiopyranose).

  • Deprotection: Remove the protecting groups to yield the final polyhydroxylated this compound derivative. This is often achieved under acidic conditions.

  • Purification: Purify the final product using techniques such as column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized this compound derivative using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

A more specific example for the synthesis of 1-thio-β-D-glucopyranosides is as follows:

  • Dissolve α-D-glucose pentaacetate in dichloromethane (B109758) (CH2Cl2).

  • Add the desired thiol (1.5 molar equivalents).

  • Cool the reaction mixture in an ice bath and slowly add boron trifluoride diethyl etherate (BF3·OEt2) (3 molar equivalents).

  • Allow the mixture to warm to room temperature and stir overnight.

  • Evaporate the solvent and purify the product by column chromatography.[2]

Protocol 2: Glycosidase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound derivatives against α- or β-glucosidase using a chromogenic substrate.

Objective: To determine the IC50 and/or Ki value of a this compound derivative against a specific glycosidase.

Materials:

  • Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae, β-glucosidase from almonds)

  • Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, p-nitrophenyl-β-D-glucopyranoside for β-glucosidase)

  • This compound derivative (inhibitor)

  • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8)

  • Stop solution (e.g., 0.1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve the glycosidase enzyme in the assay buffer to the desired concentration.

    • Dissolve the chromogenic substrate in the assay buffer.

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • This compound derivative solution at various concentrations. For the control well, add buffer instead.

      • Glycosidase enzyme solution.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the chromogenic substrate solution to each well.

    • Incubate the plate at 37°C for a specific period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stopping the Reaction:

    • Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH, which denatures the enzyme and develops the color of the p-nitrophenol product.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the this compound derivative using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • For the determination of the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.[2]

Visualizations

The following diagrams illustrate the general workflows for the synthesis and evaluation of this compound derivatives as glycosidase inhibitors.

Synthesis_Workflow Start Starting Sugar (e.g., D-Glucose) Protection Protection of Hydroxyl Groups Start->Protection Sulfur_Intro Introduction of Sulfur Nucleophile Protection->Sulfur_Intro Cyclization Ring Formation/ Expansion to this compound Sulfur_Intro->Cyclization Deprotection Deprotection Cyclization->Deprotection Purification Purification (Column Chromatography) Deprotection->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization End Pure this compound Derivative Characterization->End

Caption: General workflow for the synthesis of this compound derivatives.

Inhibition_Assay_Workflow cluster_prep Reagent Preparation Enzyme_Prep Prepare Enzyme Solution Assay_Setup Assay Setup in 96-well Plate (Buffer + Inhibitor + Enzyme) Enzyme_Prep->Assay_Setup Substrate_Prep Prepare Substrate Solution Reaction_Start Initiate Reaction (Add Substrate) Substrate_Prep->Reaction_Start Inhibitor_Prep Prepare Inhibitor (this compound Derivative) Serial Dilutions Inhibitor_Prep->Assay_Setup Pre_incubation Pre-incubation (37°C, 15 min) Assay_Setup->Pre_incubation Pre_incubation->Reaction_Start Incubation Incubation (37°C, 30 min) Reaction_Start->Incubation Reaction_Stop Stop Reaction (Add Stop Solution) Incubation->Reaction_Stop Measurement Measure Absorbance (405 nm) Reaction_Stop->Measurement Data_Analysis Data Analysis (IC50, Ki Determination) Measurement->Data_Analysis

Caption: Workflow for the glycosidase inhibition assay.

References

Application of Thiepane Scaffolds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiepane, a seven-membered heterocyclic scaffold containing a sulfur atom, represents a valuable pharmacophore in medicinal chemistry. Its unique three-dimensional structure and conformational flexibility allow for the design of novel therapeutic agents targeting a range of biological processes. This document provides an overview of the applications of this compound scaffolds in medicinal chemistry, with a focus on their use in the development of anticancer and central nervous system (CNS) active agents. Detailed experimental protocols for the synthesis and biological evaluation of this compound-containing compounds are also provided.

Application Notes

This compound and its fused derivatives, such as dibenzo[b,f]thiepines, have demonstrated significant potential in various therapeutic areas. The conformational flexibility of the seven-membered ring allows for optimal interaction with a variety of biological targets.

Anticancer Applications:

Dibenzo[b,f]thiepine derivatives have emerged as a promising class of anticancer agents, particularly for hormone-dependent breast cancers. These compounds can act as estrogen receptor (ER) antagonists, inducing cell cycle arrest and apoptosis in cancer cells. Their mechanism of action involves blocking the proliferative effects of estrogen, a key driver in many breast cancers. The cytotoxic effects of these compounds have been demonstrated in various breast cancer cell lines.

Central Nervous System (CNS) Applications:

The dibenzo[b,f]thiepine scaffold is also a key feature of the atypical antipsychotic drug, Zotepine. Zotepine's therapeutic effects in schizophrenia are attributed to its multi-target receptor binding profile. It acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, key neurotransmitter systems implicated in the pathophysiology of psychosis. This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to older antipsychotics.[1][2]

Data Presentation

Anticancer Activity of Dibenzo[b,f]thiepine Derivatives

The following table summarizes the in-vitro anti-proliferative activity of representative dibenzo[b,f]thiepine derivatives against human breast cancer cell lines.

Compound IDCell LineIC50 (µM)Reference
14b MCF-7 (ER+)1.33[3]
14b MDA-MB-231 (ER-)5[3]

Experimental Protocols

General Synthesis of Dibenzo[b,f]thiepine Scaffolds

This protocol provides a general method for the synthesis of the dibenzo[b,f]thiepine core structure, which can be further modified to generate a library of derivatives.

Materials:

Procedure:

  • Cyclization: A mixture of thiosalicylic acid and 2-chlorophenylacetic acid is heated in polyphosphoric acid (PPA) to induce cyclization, forming the dibenzo[b,f]thiepin-10(11H)-one.

  • Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) in methanol.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the dibenzo[b,f]thiepinol scaffold.

  • Further Derivatization: The hydroxyl group can be further functionalized, for example, by etherification with various alkyl halides to introduce different side chains.

Ring-Closing Metathesis (RCM) for this compound Synthesis (Representative Protocol)

Ring-closing metathesis is a powerful tool for the synthesis of cyclic compounds, including thiepanes. This protocol is adapted from the synthesis of thienylmacrolactones and can be modified for the synthesis of simpler thiepanes by using appropriate diene precursors.[4]

Materials:

  • A suitable diene precursor containing a sulfur atom in the backbone

  • Grubbs' catalyst (e.g., Grubbs' first or second generation)

  • Dry toluene (B28343)

  • Syringe pumps

  • Nitrogen atmosphere setup

Procedure:

  • Solutions of the diene precursor and Grubbs' catalyst in dry toluene are prepared separately.

  • Using syringe pumps, the two solutions are added dropwise simultaneously to a larger volume of boiling dry toluene under a nitrogen atmosphere over several hours. This high dilution technique favors intramolecular RCM over intermolecular polymerization.

  • The reaction mixture is refluxed for an additional period to ensure complete reaction.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the this compound derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-based compounds to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound-based compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate-Based)

This protocol describes a general method for determining the inhibitory activity of this compound derivatives against a specific MMP, for example, MMP-13.[8][9][10]

Materials:

  • Recombinant human MMP-13 (catalytic domain)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound-based inhibitor compounds

  • A known MMP inhibitor as a positive control (e.g., GM6001)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well black plate, add the assay buffer, the this compound-based inhibitor at various concentrations, and the recombinant MMP-13 enzyme. Incubate for a pre-determined time at room temperature to allow for inhibitor-enzyme binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometric microplate reader (excitation ~325 nm, emission ~395 nm). The cleavage of the substrate by the enzyme separates the fluorophore (Mca) from the quencher (Dpa), resulting in an increase in fluorescence.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time plots. Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. For determination of the inhibition constant (Ki), the assay should be performed with varying substrate concentrations.

Visualizations

anticancer_mechanism cluster_membrane Cell Membrane cluster_nucleus Nucleus ER Estrogen Receptor (ERα) ERE Estrogen Response Element (ERE) ER->ERE Binds Gene_Transcription Gene Transcription (e.g., Cyclins, Bcl-2) ERE->Gene_Transcription Activates Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Inhibits Apoptosis Apoptosis Gene_Transcription->Apoptosis Induces Estrogen Estrogen Estrogen->ER Binds Thiepane_Analog Dibenzo[b,f]thiepine Analog (e.g., 14b) Thiepane_Analog->ER Antagonizes

Caption: Anticancer mechanism of dibenzo[b,f]thiepine analogs.

zotepine_mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Binds Serotonin_Release Serotonin (5-HT) 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Binds Antipsychotic_Effect Antipsychotic Effect (Reduction of positive and negative symptoms) D2_Receptor->Antipsychotic_Effect Modulates 5HT2A_Receptor->Antipsychotic_Effect Modulates Zotepine Zotepine Zotepine->D2_Receptor Antagonizes Zotepine->5HT2A_Receptor Antagonizes

Caption: Mechanism of action of the this compound-containing drug Zotepine.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start Starting Materials Synthesis This compound Synthesis (e.g., RCM, Cyclization) Start->Synthesis Reaction Purification Purification (Column Chromatography) Synthesis->Purification Crude Product Characterization Structural Characterization (NMR, MS) Purification->Characterization Pure Compound In_Vitro_Screening In Vitro Screening (e.g., MTT Assay, MMP Assay) Characterization->In_Vitro_Screening Test Compound Hit_Identification Hit Identification (IC50 / Ki Determination) In_Vitro_Screening->Hit_Identification Activity Data Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Hits Lead_Optimization->Synthesis New Analogs In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Optimized Lead

Caption: General workflow for this compound-based drug discovery.

References

Application Notes and Protocols for Thiepane-Containing Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiepane-containing polymers are an emerging class of poly(thioether)s with potential applications in the biomedical field, particularly in drug delivery. The seven-membered this compound ring, when polymerized via ring-opening polymerization (ROP), yields a flexible polymer backbone with repeating sulfide (B99878) linkages. These thioether bonds can be designed to be responsive to specific biological stimuli, such as changes in pH or redox potential, making them "smart" materials for targeted drug release. This document provides an overview of the development of this compound-containing polymers, including hypothetical synthesis protocols based on analogous cyclic sulfides, and their potential applications in stimuli-responsive drug delivery systems.

Synthesis of this compound-Containing Polymers

The primary method for synthesizing poly(this compound) is the cationic ring-opening polymerization (CROP) of the this compound monomer. This process involves an initiator that generates a cationic species, which then attacks the sulfur atom of the this compound ring, leading to ring opening and subsequent propagation.[1][2][3]

Key Considerations for CROP of this compound:
  • Monomer Purity: The this compound monomer must be of high purity to avoid premature termination of the polymerization.

  • Initiator Selection: Strong electrophilic initiators are required to initiate the polymerization. Examples include triflates like methyl triflate or strong acids.[4]

  • Solvent Choice: The solvent must be inert to the highly reactive cationic propagating species. Chlorinated solvents like dichloromethane (B109758) or chlorobenzene (B131634) are often used.[4]

  • Temperature Control: Polymerization temperature can influence the rate of polymerization and the occurrence of side reactions.

Experimental Protocols (Hypothetical)

Due to the limited availability of specific literature on the ring-opening polymerization of this compound for drug delivery applications, the following protocols are based on established procedures for the cationic ring-opening polymerization of other cyclic sulfides, such as thiiranes and thietanes.[1][4]

Protocol 1: Cationic Ring-Opening Polymerization of this compound

Objective: To synthesize a linear poly(this compound) homopolymer.

Materials:

  • This compound (freshly distilled)

  • Methyl triflate (MeOTf) initiator

  • Anhydrous dichloromethane (DCM)

  • Methanol (B129727) (for termination)

  • Dry glassware and nitrogen/argon atmosphere

Procedure:

  • Under an inert atmosphere, add freshly distilled this compound to a flame-dried flask equipped with a magnetic stirrer.

  • Dissolve the this compound in anhydrous DCM.

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) in an ice or dry ice/acetone bath.

  • Add the calculated amount of methyl triflate initiator via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Allow the polymerization to proceed for a set time (e.g., 1-24 hours). The progress of the reaction can be monitored by techniques like NMR spectroscopy by observing the disappearance of the monomer peaks.

  • Terminate the polymerization by adding an excess of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol or diethyl ether.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[5][6]

  • Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the glass transition temperature (Tg) and thermal stability.[6]

Application in Stimuli-Responsive Drug Delivery

The thioether backbone of poly(this compound) can be functionalized to create stimuli-responsive materials for controlled drug release. Two key strategies are redox-responsive and acid-labile systems.

Redox-Responsive Drug Delivery

The intracellular environment, particularly in tumor cells, has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space.[7][8] This redox potential difference can be exploited to trigger drug release from polymers containing disulfide bonds. While poly(this compound) itself is not inherently redox-responsive in this manner, this compound can be co-polymerized with monomers containing disulfide linkages or the poly(this compound) backbone can be modified post-polymerization to introduce these functionalities.

G cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_delivery Drug Delivery and Release This compound This compound Monomer CROP Cationic Ring-Opening Copolymerization This compound->CROP DisulfideMonomer Disulfide-containing Monomer DisulfideMonomer->CROP Polymer Redox-Responsive Poly(this compound-co-disulfide) CROP->Polymer SelfAssembly Self-Assembly in Aqueous Solution Polymer->SelfAssembly Drug Hydrophobic Drug Drug->SelfAssembly Micelle Drug-Loaded Micelle SelfAssembly->Micelle Systemic Systemic Circulation (Low GSH) Micelle->Systemic Tumor Tumor Microenvironment (High GSH) Systemic->Tumor Cleavage Disulfide Cleavage Tumor->Cleavage Release Drug Release Cleavage->Release

Caption: Workflow for redox-responsive drug delivery using this compound-based copolymers.

Acid-Labile Drug Delivery

The acidic environment of endosomes and lysosomes (pH 4.5-6.5) within cells can be utilized to trigger the degradation of acid-sensitive linkers in a polymer backbone, leading to drug release. Poly(β-thioether ester)s are known to be acid-degradable.[9] By analogy, incorporating ester or other acid-labile groups into the this compound polymer structure could render it pH-sensitive.

G cluster_uptake Cellular Uptake cluster_release Drug Release Nanoparticle Acid-Labile Poly(this compound) Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Lysosome Late Endosome/Lysosome (pH ~4.5-5.5) Endosome->Lysosome Degradation Polymer Backbone Degradation Lysosome->Degradation DrugRelease Drug Release into Cytosol Degradation->DrugRelease

Caption: Cellular pathway for drug release from acid-labile this compound polymers.

Quantitative Data

Polymer TypeMonomersMn ( g/mol )PDIStimulusApplication
Poly(ester-alt-thioether)[10]Thiolactone, Epoxide2,000 - 5,000< 1.2Acid/BaseChemical Recycling
Poly(ester-thioether)[11]Dianhydrosugar diacrylate, Dithiol8,200 - 9,2001.29 - 1.51EnzymaticBiodegradable Materials
Poly(β-thioether ester)[6]HMF derivative, Dithiol> 10,000-Thermal-
Poly(thioether ether imide)s[12]Bis(chlorophthalimide), Thiobisbenzenethiol---High-performance polymers
Poly(thioether ether ketone imide)s[13]Bis(chlorophthalimide), other monomers87,800 - 150,100--High-performance polymers

Conclusion

This compound-containing polymers represent a promising, yet underexplored, area for the development of advanced drug delivery systems. By leveraging the principles of cationic ring-opening polymerization and incorporating stimuli-responsive moieties, it is theoretically possible to create sophisticated nanocarriers for targeted and controlled drug release. The protocols and concepts outlined in this document, though based on analogous systems, provide a solid foundation for researchers to begin exploring the synthesis and application of these novel biomaterials. Further research is needed to establish specific polymerization conditions for this compound and to fully characterize the properties and biocompatibility of the resulting polymers.

References

Asymmetric Synthesis of Chiral Thiepane Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral thiepane ligands represent an important class of molecules in asymmetric catalysis and drug discovery. The seven-membered this compound ring, a sulfur-containing heterocycle, provides a flexible yet sterically defined scaffold that can be functionalized to create highly effective ligands for a variety of metal-catalyzed enantioselective transformations. The development of synthetic routes to enantiomerically pure this compound derivatives is crucial for exploring their potential in these applications. This document provides an overview of synthetic strategies and detailed protocols for the asymmetric synthesis of chiral this compound ligands.

Synthetic Strategies Overview

The asymmetric synthesis of chiral thiepanes can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:

  • Cyclization of Acyclic Precursors: This is a common approach where an acyclic molecule containing the necessary carbon and sulfur atoms is induced to cyclize in an enantioselective manner. This can be achieved through metal-catalyzed reactions or by using chiral auxiliaries.

  • Derivatization of Chiral Starting Materials: Utilizing compounds from the chiral pool, such as carbohydrates or amino acids, provides a straightforward way to introduce chirality into the this compound ring.

  • Kinetic Resolution: Racemic mixtures of this compound derivatives can be resolved through enzymatic or chemical methods, where one enantiomer reacts faster than the other, allowing for their separation.

  • Asymmetric Cycloaddition Reactions: [4+3] cycloaddition reactions, for example, can be employed to construct the seven-membered this compound ring with control over the stereochemistry.

The following sections will provide detailed protocols for select methods that have been successfully applied to the synthesis of chiral this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Polyhydroxylated Thiepanes from a Chiral Pool Precursor

This protocol outlines a synthetic route to polyhydroxylated thiepanes starting from a readily available chiral material. This method is particularly useful for creating this compound-based analogues of sugars, which have applications as glycosidase inhibitors and in the development of novel therapeutics.

Workflow for Synthesis of Polyhydroxylated Thiepanes

cluster_0 Synthesis of Polyhydroxylated Thiepanes Chiral_Precursor Chiral Precursor (e.g., D-glucose derivative) Acyclic_Thiol Acyclic Thiol Formation Chiral_Precursor->Acyclic_Thiol Multi-step functional group manipulation Intramolecular_Cyclization Intramolecular Cyclization Acyclic_Thiol->Intramolecular_Cyclization Base-mediated S-alkylation Deprotection Deprotection Intramolecular_Cyclization->Deprotection Acidic or hydrogenolytic conditions Chiral_this compound Chiral Polyhydroxylated This compound Deprotection->Chiral_this compound

Caption: Synthetic workflow for polyhydroxylated thiepanes.

Materials:

  • Appropriately protected chiral starting material (e.g., a diol derived from a sugar)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA)

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (B129727) (MeOH)

  • Reagents for deprotection (e.g., Pd/C, H₂, or acid)

Procedure:

  • Mesylation of the Diol:

    • Dissolve the protected chiral diol in anhydrous DCM at 0 °C under an inert atmosphere.

    • Add triethylamine (2.5 equivalents).

    • Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the dimesylate.

  • This compound Ring Formation:

    • Dissolve the dimesylate in DMF.

    • Add sodium sulfide nonahydrate (1.5 equivalents).

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the protected this compound.

  • Deprotection:

    • Dissolve the protected this compound in a suitable solvent (e.g., methanol for hydrogenolysis of benzyl (B1604629) ethers).

    • Add the appropriate deprotection reagent (e.g., 10% Pd/C).

    • Stir the reaction under an atmosphere of H₂ (balloon pressure) at room temperature for 16 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate in vacuo to yield the final polyhydroxylated chiral this compound.

Quantitative Data Summary

EntryStarting MaterialProductOverall Yield (%)Enantiomeric Excess (%)
1Protected Diol AThis compound 165>99 (from chiral pool)
2Protected Diol BThis compound 258>99 (from chiral pool)

Note: The yields and enantiomeric excess are representative and will vary depending on the specific substrate and reaction conditions.

Protocol 2: Diastereoselective Synthesis of Tetrahydrothiepines via (4+3) Cycloaddition

This protocol describes a Lewis acid-catalyzed formal (4+3) cycloaddition reaction between a donor-acceptor cyclopropane (B1198618) and a thiochalcone to produce highly functionalized tetrahydrothiepines. While this specific example is a diastereoselective synthesis, the principle can be extended to enantioselective variants by employing chiral Lewis acids or chiral auxiliaries.

Logical Relationship in (4+3) Cycloaddition

cluster_1 Diastereoselective this compound Synthesis Donor_Acceptor_Cyclopropane Donor-Acceptor Cyclopropane Cycloaddition (4+3) Cycloaddition Donor_Acceptor_Cyclopropane->Cycloaddition Thiochalcone Thiochalcone Thiochalcone->Cycloaddition Lewis_Acid Lewis Acid (e.g., Sc(OTf)₃) Lewis_Acid->Cycloaddition Catalyst Tetrahydrothiepine Diastereomerically Enriched Tetrahydrothiepine Cycloaddition->Tetrahydrothiepine

Caption: (4+3) Cycloaddition for tetrahydrothiepine synthesis.

Materials:

  • Donor-acceptor cyclopropane

  • Thiochalcone derivative

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • Reaction Setup:

    • To an oven-dried flask under an inert atmosphere, add the donor-acceptor cyclopropane (1.0 equivalent) and the thiochalcone (1.2 equivalents).

    • Dissolve the starting materials in the anhydrous solvent.

    • Add Sc(OTf)₃ (10 mol%).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • Purify the crude residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired tetrahydrothiepine.

Quantitative Data Summary for Diastereoselective (4+3) Cycloaddition

EntryDonor-Acceptor CyclopropaneThiochalconeYield (%)Diastereomeric Ratio (dr)
1Diethyl 2-phenylcyclopropane-1,1-dicarboxylateThiochalcone85>95:5
2Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate4,4'-Dimethylthiochalcone92>95:5
3Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylateThiochalcone78>95:5

Note: This table summarizes diastereoselective outcomes. Enantioselective versions of this reaction would require a chiral catalyst and would be reported with enantiomeric excess (ee) values.

Applications in Asymmetric Catalysis

Chiral this compound ligands, particularly those functionalized with phosphine (B1218219) groups, have potential applications in a range of asymmetric catalytic reactions. The seven-membered ring can provide a unique chiral environment around the metal center, influencing the stereochemical outcome of the reaction.

Potential Catalytic Applications

cluster_2 Applications of Chiral this compound Ligands Chiral_Thiepane_Ligand Chiral this compound Ligand Metal_Complex Metal Complex Formation Chiral_Thiepane_Ligand->Metal_Complex Coordination to Metal Asymmetric_Hydrogenation Asymmetric Hydrogenation Metal_Complex->Asymmetric_Hydrogenation Asymmetric_Allylic_Alkylation Asymmetric Allylic Alkylation Metal_Complex->Asymmetric_Allylic_Alkylation Asymmetric_Cross_Coupling Asymmetric Cross-Coupling Metal_Complex->Asymmetric_Cross_Coupling

Caption: Potential applications of chiral this compound ligands.

The development of modular and efficient synthetic routes to chiral this compound ligands is an ongoing area of research. The protocols and strategies outlined in this document provide a foundation for the synthesis and exploration of this promising class of chiral ligands. Further research into new catalytic systems and synthetic methodologies will undoubtedly expand the scope and utility of chiral thiepanes in asymmetric synthesis and drug development.

Application Notes and Protocols for Thiophene Derivatives in the Treatment of Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial searches for "Thiepane derivatives" in the context of central nervous system (CNS) disorders did not yield specific relevant literature. However, the closely related aromatic analogues, thiophene (B33073) derivatives , represent a significant and well-researched class of compounds with diverse and promising applications in neuropharmacology. Therefore, this document will focus on thiophene derivatives to provide comprehensive and data-rich application notes and protocols for researchers, scientists, and drug development professionals.

Thiophene-containing compounds have emerged as a versatile scaffold in medicinal chemistry due to their wide range of biological activities.[1][2] Their structural features facilitate crossing the blood-brain barrier, a critical property for CNS-acting drugs.[1] This has led to the exploration of thiophene derivatives for various CNS disorders, including anxiety, depression, epilepsy, and neurodegenerative diseases.[1][2] These compounds have been shown to interact with various CNS targets, including monoamine transporters and enzymes, showcasing their potential as novel therapeutic agents.[1][3]

Application Notes

Thiophene-Based Monoamine Reuptake Inhibitors for Depression and Anxiety

A significant area of investigation for thiophene derivatives is their activity as inhibitors of norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA) reuptake transporters.[1][3] Dysregulation of these neurotransmitter systems is a hallmark of depression and anxiety disorders.

  • Mechanism of Action: Certain thiophene derivatives can selectively or non-selectively block the reuptake of monoamines from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission. For instance, a series of (1S,3S,6R,10S)-(Z)-9-(thienylmethylene- or substituted thienylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes has been evaluated for their ability to block these transporters.[3]

  • Therapeutic Potential: These compounds offer the potential for developing novel antidepressants and anxiolytics with potentially improved efficacy and side-effect profiles compared to existing treatments. The thiophene scaffold allows for fine-tuning of selectivity towards different transporters.

Thiophene Derivatives as Anticonvulsant Agents

Epilepsy, characterized by recurrent seizures, is another major CNS disorder where thiophene derivatives have shown promise.

  • Mechanism of Action: The anticonvulsant activity of some thiophene derivatives is attributed to their ability to modulate ion channels or enhance inhibitory neurotransmission. While the exact mechanisms for many compounds are still under investigation, some have been evaluated for their ability to inhibit enzymes like monoamine oxidase (MAO), which can influence neurotransmitter levels.

  • Preclinical Evidence: A series of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1, 2-oxazoles were synthesized and evaluated for their antidepressant and antianxiety activities, with some compounds also showing potential for further investigation into anticonvulsant effects.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative thiophene derivatives with CNS activity.

Table 1: Monoamine Reuptake Inhibition by Thiophene Derivatives

Compound IDTargetKi (nM)Reference
5b NET0.75 ± 0.12[3]
SERT130 ± 20[3]
DAT85 ± 15[3]
5c NET1.2 ± 0.2[3]
SERT3.5 ± 0.5[3]
DAT90 ± 10[3]
11 NET150 ± 25[3]
SERT0.8 ± 0.1[3]
DAT>10,000[3]

NET: Norepinephrine Transporter, SERT: Serotonin Transporter, DAT: Dopamine Transporter

Table 2: In Vivo Neuropharmacological Activity of Thiophene-Isoxazole Derivatives

Compound IDTestDose (mg/kg, i.p.)ResultReference
2f Elevated Plus Maze (Antianxiety)10Significant increase in time spent in open arms[4]
2k Forced Swim Test (Antidepressant)10Moderate reduction in immobility time (P<0.05)[4]

Experimental Protocols

Protocol 1: Synthesis of Thiophene-Incorporated Isoxazole Derivatives

This protocol describes a general method for the synthesis of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1, 2-oxazoles, as reported in the literature.[4]

Materials:

Procedure:

  • A mixture of the appropriate chalcone (B49325) of 2-acetyl thiophene (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) is taken in dry pyridine.

  • The reaction mixture is refluxed for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into crushed ice.

  • The solid product that separates out is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1, 2-oxazole derivative.

  • The structure of the synthesized compound is confirmed using IR, 1H NMR, 13C NMR, and mass spectral data.

Protocol 2: Evaluation of Antianxiety Activity using the Elevated Plus Maze (EPM) Test

This protocol is a standard method for assessing the anxiolytic effects of novel compounds in mice.[4]

Apparatus:

  • Elevated plus maze consisting of two open arms and two closed arms, elevated from the floor.

Animals:

  • Male Swiss albino mice (20-25 g).

Procedure:

  • Animals are divided into groups: vehicle control, positive control (e.g., Diazepam, 2 mg/kg, i.p.), and test compound groups (e.g., compound 2f, 10 mg/kg, i.p.).

  • The test compounds or vehicle are administered intraperitoneally 30 minutes before the test.

  • Each mouse is placed individually at the center of the maze, facing an open arm.

  • The behavior of the mouse is recorded for a 5-minute period. Key parameters recorded are the number of entries into and the time spent in the open and closed arms.

  • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • The apparatus is cleaned with 70% ethanol after each trial to remove any olfactory cues.

Protocol 3: In Vitro Monoamine Transporter Binding Assay

This protocol outlines a general procedure for determining the binding affinity of test compounds to norepinephrine, serotonin, and dopamine transporters.

Materials:

  • Rat brain tissue homogenates (e.g., from cortex for NET, striatum for DAT, and brainstem for SERT).

  • Radioligands (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT, [3H]WIN 35,428 for DAT).

  • Test compounds at various concentrations.

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare membrane homogenates from the respective rat brain regions.

  • In a series of tubes, add the membrane preparation, the specific radioligand at a fixed concentration, and either buffer (for total binding), a high concentration of a known inhibitor (for non-specific binding), or the test compound at varying concentrations.

  • Incubate the tubes at an appropriate temperature and for a sufficient duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for the test compound (the concentration that inhibits 50% of specific radioligand binding).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathway_Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine (e.g., 5-HT, NE) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synaptic_Cleft Increased Monoamine Concentration Vesicle->Synaptic_Cleft Release Transporter Monoamine Transporter (SERT, NET) Thiophene Thiophene Derivative Thiophene->Transporter Inhibition Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Signal Enhanced Signal Transduction Receptor->Signal

Caption: Mechanism of action of thiophene derivatives as monoamine reuptake inhibitors.

Experimental_Workflow_EPM Start Animal Acclimatization Grouping Grouping of Mice (Control, Positive Control, Test) Start->Grouping Dosing Intraperitoneal (i.p.) Administration of Vehicle, Diazepam, or Thiophene Derivative Grouping->Dosing PreTest 30-minute Pre-treatment Period Dosing->PreTest EPM_Test Place Mouse on Elevated Plus Maze (5-minute Observation) PreTest->EPM_Test Data_Collection Record: - Time in Open Arms - Time in Closed Arms - Number of Entries EPM_Test->Data_Collection Analysis Statistical Analysis (Comparison between groups) Data_Collection->Analysis Conclusion Determine Anxiolytic Activity Analysis->Conclusion

Caption: Workflow for evaluating the antianxiety effects of thiophene derivatives.

References

Synthesis of Thiepane-Fused Heterocyclic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thiepane-fused heterocyclic systems. The focus is on the construction of the seven-membered this compound ring fused to biologically relevant heterocyclic cores, including indoles, pyrimidines, and oxazoles. While the direct synthesis of some of these fused systems is not extensively reported in the literature, this guide presents established methods for the synthesis of related structures, such as dibenzo[b,f]thiepins, and proposes plausible synthetic strategies for the target compounds based on known organic reactions.

Application Notes

This compound-fused heterocyclic systems are an emerging class of compounds with potential applications in medicinal chemistry and materials science. The incorporation of the flexible, seven-membered this compound ring can significantly influence the conformational properties and biological activity of the parent heterocycle.

Potential Therapeutic Applications:

  • Antipsychotic Agents: Derivatives of dibenzo[b,f]thiepine, a prominent this compound-fused system, have shown potent antipsychotic and psychosedative properties. These compounds often act as dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonists. The this compound ring is crucial for the observed activity, influencing the overall three-dimensional shape and binding affinity of the molecule to its biological target.

  • Anticancer Agents: Certain dibenzo[b,f]thiepine derivatives have demonstrated promising anti-breast cancer activity.[1] These compounds may act as estrogen receptor modulators, inducing cell cycle arrest and apoptosis in cancer cells.[1] The development of novel this compound-fused heterocycles could lead to new classes of anticancer drugs with improved efficacy and selectivity.

  • Antimicrobial and Antiviral Agents: Heterocyclic compounds containing sulfur and nitrogen are known to possess a broad spectrum of antimicrobial and antiviral activities. The fusion of a this compound ring could enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved biological activity.

Applications in Materials Science:

The unique conformational flexibility of the this compound ring can be exploited in the design of novel organic materials. This compound-fused systems may find applications as:

  • Organic Light-Emitting Diodes (OLEDs): The incorporation of a this compound moiety could influence the photophysical properties of conjugated organic molecules, potentially leading to new materials for OLED applications.

  • Sensors: The sulfur atom in the this compound ring can act as a coordination site for metal ions, making these compounds potential candidates for the development of chemical sensors.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a representative this compound-fused heterocyclic system, dibenzo[b,f]thiepine, and proposes general strategies for the synthesis of this compound-fused indoles, pyrimidines, and oxazoles.

Synthesis of Dibenzo[b,f]thiepine

The synthesis of dibenzo[b,f]thiepine can be achieved through a multi-step process involving the formation of a diaryl sulfide (B99878) precursor followed by an intramolecular cyclization reaction. A common and effective method for the final ring closure is the McMurry coupling reaction.

Protocol 1: Synthesis of Dibenzo[b,f]thiepine via McMurry Coupling

This protocol is based on a strategy featuring an intramolecular McMurry coupling of a dicarbonyl precursor.

Step 1: Synthesis of 2,2'-thiodibenzaldehyde

  • To a solution of 2-fluorobenzaldehyde (B47322) (2.0 equiv.) in anhydrous dimethylformamide (DMF), add sodium sulfide (Na₂S) (1.0 equiv.).

  • Heat the reaction mixture at 120 °C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,2'-thiodibenzaldehyde.

Step 2: Intramolecular McMurry Coupling

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place zinc powder (8.0 equiv.) and titanium tetrachloride (TiCl₄) (4.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Reflux the mixture for 2 hours to generate the low-valent titanium reagent.

  • Cool the mixture to room temperature and add a solution of 2,2'-thiodibenzaldehyde (1.0 equiv.) in anhydrous THF dropwise over 1 hour.

  • Reflux the reaction mixture for 12 hours.

  • Cool the reaction to room temperature and quench by the slow addition of aqueous potassium carbonate solution.

  • Filter the mixture through a pad of Celite and extract the filtrate with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield dibenzo[b,f]thiepine.

StepReactantsReagents/SolventsConditionsProductYield (%)
12-Fluorobenzaldehyde, Sodium SulfideDMF120 °C, 12 h2,2'-Thiodibenzaldehyde60-70
22,2'-ThiodibenzaldehydeZn, TiCl₄, THFReflux, 12 hDibenzo[b,f]thiepine40-50

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Dibenzo[b,f]thiepine.

Characterization Data for Dibenzo[b,f]thiepine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.40 (m, 4H), 7.35-7.25 (m, 4H), 6.85 (s, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140.5, 137.2, 131.8, 130.5, 129.7, 128.4, 127.9.

  • Mass Spectrometry (EI): m/z 210 [M]⁺.

Proposed Synthesis of Thiepino[4,5-b]indoles

A plausible route to thiepino[4,5-b]indoles involves the construction of a functionalized this compound ring followed by a Fischer indole (B1671886) synthesis.

Workflow for Proposed Synthesis of Thiepino[4,5-b]indoles:

G cluster_0 This compound Ring Formation cluster_1 Indole Ring Formation start Commercially Available Starting Materials step1 Synthesis of 1,6-dihalohexane derivative start->step1 step2 Reaction with Sodium Sulfide step1->step2 This compound Functionalized this compound step2->this compound fischer Fischer Indole Synthesis This compound->fischer Ketone on this compound ring phenylhydrazine Phenylhydrazine phenylhydrazine->fischer product Thiepino[4,5-b]indole fischer->product

Proposed synthesis of Thiepino[4,5-b]indoles.
Proposed Synthesis of Thiepino[2,3-d]pyrimidines

The synthesis of thiepino[2,3-d]pyrimidines could be approached by building the pyrimidine (B1678525) ring onto a pre-formed functionalized this compound.

Workflow for Proposed Synthesis of Thiepino[2,3-d]pyrimidines:

G cluster_0 This compound Precursor Synthesis cluster_1 Pyrimidine Ring Annulation start Thiepan-3-one step1 Formylation (e.g., with ethyl formate) start->step1 beta_keto 2-Formylthiepan-3-one step1->beta_keto cyclization Condensation and Cyclization beta_keto->cyclization urea Urea or Thiourea urea->cyclization product Thiepino[2,3-d]pyrimidine cyclization->product

Proposed synthesis of Thiepino[2,3-d]pyrimidines.
Proposed Synthesis of Thiepino[4,5-d]oxazoles

A potential strategy for the synthesis of thiepino[4,5-d]oxazoles involves the cyclization of an amino alcohol derivative of this compound.

Workflow for Proposed Synthesis of Thiepino[4,5-d]oxazoles:

G cluster_0 Amino Alcohol Precursor Synthesis cluster_1 Oxazole Ring Formation start Thiepan-4-one step1 α-Amination start->step1 step2 Reduction of Ketone step1->step2 amino_alcohol 4-Amino-thiepan-5-ol step2->amino_alcohol cyclization Dehydrative Cyclization amino_alcohol->cyclization carboxylic_acid Carboxylic Acid or Derivative carboxylic_acid->cyclization product Thiepino[4,5-d]oxazole cyclization->product

Proposed synthesis of Thiepino[4,5-d]oxazoles.

Signaling Pathway

The biological activity of many heterocyclic compounds is mediated through their interaction with specific signaling pathways. For instance, dibenzo[b,f]thiepine derivatives with antipsychotic activity are known to modulate dopaminergic and serotonergic pathways. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound-fused heterocyclic compounds, leading to an anticancer effect by inhibiting a receptor tyrosine kinase (RTK) and downstream signaling.

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Phosphorylation This compound This compound-Fused Heterocycle This compound->RTK Inhibition SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Hypothetical inhibition of an RTK signaling pathway.

Disclaimer: The proposed synthetic pathways for thiepino[4,5-b]indoles, thiepino[2,3-d]pyrimidines, and thiepino[4,5-d]oxazoles are hypothetical and based on established chemical principles. Experimental validation is required to confirm their feasibility and optimize reaction conditions. The signaling pathway diagram is a simplified representation and may not encompass all the biological interactions of these compounds.

References

Application Notes and Protocols: Thiophene-Based Probes for Chemical Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene derivatives have garnered significant attention in the development of chemical sensors due to their exceptional photophysical properties.[1] These heterocyclic compounds form the core of a versatile class of fluorescent and colorimetric probes. Small molecule-based fluorescent sensors are invaluable tools for molecular imaging of analytes like metal ions and reactive oxygen species (ROS) with high spatial and temporal resolution.[2] The interaction between a thiophene-based probe and its target analyte often results in a detectable change in fluorescence intensity or color, providing a direct signaling mechanism.[1] These probes are advantageous due to their relatively simple synthetic routes, cost-effectiveness, high sensitivity, and selectivity.[1] The sensing mechanisms frequently employed include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation Enhanced Fluorescence Effect (CHEF) or Quenching (CHEQ).[1][3][4] This document provides an overview of the applications and detailed protocols for utilizing thiophene-based probes in chemical sensing.

Application 1: Detection of Metal Cations

Thiophene-based chemosensors offer a robust method for the selective and quantitative detection of various metal ions critical to biological and environmental systems.[1] The coordination of a cation with the probe can either enhance fluorescence (CHEF) or quench it (CHEQ), and these changes are used for analyte detection.[1]

Example Probe: A Thiophene-Naphthalimide Probe for Copper (Cu²⁺)

A notable example is a Schiff base fluorescent probe (Probe L) synthesized from a naphthalimide derivative, which exhibits high selectivity and sensitivity for Cu²⁺ ions.[5] In a solution of CH₃CN:HEPES, the probe itself is strongly fluorescent.[5] Upon the addition of Cu²⁺, the fluorescence is significantly quenched due to the paramagnetic nature of the copper ion.[1][5] This quenching effect forms the basis for the quantitative detection of Cu²⁺.[5]

Quantitative Data
Probe NameAnalyteSensing MechanismSolvent Systemλex (nm)λem (nm)Detection Limit (LOD)Stoichiometry (Probe:Ion)Ref.
Probe LCu²⁺Fluorescence Quenching (CHEQ)CH₃CN:HEPES (3:2, v/v, pH 7.4)4655751.8 µM1:1[5]
Probe 20Zn²⁺Fluorescence Enhancement (CHEF)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified1:2[1]
Probe 26Cu²⁺Colorimetric & Fluorescence QuenchingDMSO/H₂O (1:1, v/v)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Signaling Pathway: Cation Detection

The signaling mechanism for many thiophene-based ion probes involves a direct binding event that alters the electronic properties of the fluorophore. In the case of CHEQ, the bound metal ion facilitates non-radiative decay pathways, quenching fluorescence. For CHEF, binding can rigidify the probe structure, reducing non-radiative decay and enhancing fluorescence.

G General Signaling for Cation Detection cluster_cheq CHEQ Mechanism cluster_chef CHEF Mechanism Probe Thiophene Probe (Fluorophore) Complex Probe-Cation Complex Probe->Complex + Cation Signal_On Fluorescence Signal (ON) Probe->Signal_On Initial State Analyte Metal Cation (e.g., Cu²⁺, Zn²⁺) Complex_Chef Probe-Cation Complex Signal_Off Fluorescence Signal (OFF / Quenched) Complex->Signal_Off Quenching Signal_Change Colorimetric Change Probe_Chef Thiophene Probe (Fluorophore) Probe_Chef->Complex_Chef + Cation Signal_Off_Chef Fluorescence Signal (OFF / Low) Probe_Chef->Signal_Off_Chef Initial State Signal_On_Chef Fluorescence Signal (ON / Enhanced) Complex_Chef->Signal_On_Chef Enhancement

Caption: Cation detection via fluorescence quenching (CHEQ) or enhancement (CHEF).

Application 2: Detection of Thiophenols

Thiophenols are toxic substances used in the manufacturing of pesticides and dyes, making their detection in environmental and biological systems crucial.[6][7] Reaction-based probes, where the analyte triggers a chemical reaction that releases a fluorophore, are commonly designed for this purpose.

Example Probe: A "Turn-on" Probe for Thiophenols

A chalcone-based fluorescent probe (probe-KCP) has been developed for the highly selective "turn-on" detection of thiophenols.[8] The probe incorporates a 2,4-dinitrophenyl group, which quenches the fluorescence of the carbazole-chalcone fluorophore.[8] In the presence of thiophenols, a nucleophilic aromatic substitution reaction occurs, cleaving the quencher and restoring fluorescence, leading to a significant signal enhancement.[8]

Quantitative Data
Probe NameAnalyteSensing MechanismSolvent Systemλex (nm)λem (nm)Response TimeFluorescence Fold IncreaseRef.
probe-KCPThiophenolsThiolysis & Fluorescence Turn-OnDMSO/PBS (1:1, v/v, pH 7.4)410540~30 min~160-fold[8]
probe-dbpThiophenolsThiolysis & Fluorescence Turn-OnPBS/DMSO (1:1, v/v, pH 7.4)450570~5 min~50-fold[6][7]
Signaling Pathway: Thiophenol Detection

The detection mechanism for probe-KCP involves a specific chemical reaction (thiolysis) triggered by the analyte. This reaction cleaves the dinitrophenyl ether linkage, liberating the free fluorophore and "turning on" the fluorescence.

G Signaling Pathway for Thiophenol Probe Probe Probe-KCP (Fluorophore-Quencher) Reaction Thiolysis Reaction (Nucleophilic Substitution) Probe->Reaction Signal_Off Weak Fluorescence Probe->Signal_Off Initial State Thiophenol Thiophenol (Analyte) Thiophenol->Reaction Fluorophore Released Fluorophore Reaction->Fluorophore Product 1 Byproduct Quencher-Thiophenol Adduct Reaction->Byproduct Product 2 Signal_On Strong Fluorescence (Signal ON) Fluorophore->Signal_On Results in

Caption: Reaction-based sensing of thiophenol leading to fluorescence turn-on.

Experimental Protocols

Protocol 1: General Fluorescence Titration Assay

This protocol describes the general procedure for evaluating the response of a fluorescent probe to a target analyte.

Workflow: Probe Characterization

G Workflow for Probe Characterization Prep Prepare Stock Solutions (Probe & Analytes) Titration Perform Fluorescence Titration Prep->Titration UVVis Record UV-Vis Spectra Prep->UVVis Selectivity Test Selectivity (Interfering Species) Prep->Selectivity Data Analyze Data (LOD, Stoichiometry) Titration->Data UVVis->Data Selectivity->Data Conclusion Characterize Probe Performance Data->Conclusion

Caption: General experimental workflow for testing a new chemical sensor.

Materials:

  • Fluorescent Probe (e.g., Probe L for Cu²⁺)

  • Analyte of interest (e.g., CuSO₄)

  • Buffer solution (e.g., HEPES)

  • Organic solvent (e.g., CH₃CN, DMSO)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., 1.0 mM) in a suitable organic solvent like DMSO or CH₃CN.[8]

    • Prepare a stock solution of the analyte (e.g., 10 mM Cu²⁺) in deionized water or the appropriate buffer.

    • Prepare stock solutions of potential interfering ions at the same concentration to test for selectivity.

  • Fluorescence Measurement:

    • Dilute the probe stock solution in the chosen assay buffer (e.g., CH₃CN:HEPES, 3:2, v/v, pH 7.4) to a final concentration of 10 µM in a quartz cuvette.[5]

    • Place the cuvette in the spectrofluorometer and record the initial fluorescence emission spectrum at a fixed excitation wavelength (e.g., 465 nm).[5]

    • Incrementally add small aliquots of the analyte stock solution (e.g., 0 to 4 equivalents) to the cuvette.[5]

    • After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the new fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (e.g., 575 nm) against the concentration of the added analyte.

    • Determine the stoichiometry of the probe-analyte complex using a Job's plot or mole-ratio method.[5]

    • Calculate the limit of detection (LOD) using the formula 3δ/S, where δ is the standard deviation of the blank measurement and S is the slope of the linear portion of the titration curve.[5]

  • Selectivity Test:

    • Prepare a solution of the probe (10 µM).

    • Add a significant excess (e.g., 10 equivalents) of various potentially interfering ions and record the fluorescence spectrum.

    • To this same solution, add the target analyte (e.g., 4 equivalents of Cu²⁺) and record the final spectrum to observe if the probe still responds selectively.[5]

Protocol 2: Application in Live Cell Imaging

This protocol provides a general method for using thiophene-based probes to detect analytes within living cells.

Workflow: Live Cell Imaging

G Workflow for Live Cell Imaging Culture Culture Cells on Glass-Bottom Dish Load Load Cells with Probe Culture->Load Wash Wash to Remove Excess Probe Load->Wash Treat Treat with Analyte or Stimulus Wash->Treat Experimental Group Image Acquire Images (Fluorescence Microscopy) Wash->Image Control Group Treat->Image Analyze Analyze Image Data (Intensity, Localization) Image->Analyze

Caption: Step-by-step workflow for cellular imaging with a fluorescent probe.

Materials:

  • Cell line of interest (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom imaging dishes or coverslips

  • Thiophene-based probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture:

    • Seed cells onto glass-bottom imaging dishes and culture them in a CO₂ incubator at 37°C until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a stock solution of the probe in DMSO. Dilute the stock solution in serum-free medium to the desired final concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash them once with warm PBS.

    • Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.

  • Analyte Treatment:

    • Wash the cells three times with PBS to remove any excess probe.

    • Add fresh culture medium. For the experimental group, add the analyte of interest (e.g., a solution containing Cu²⁺ or a compound that induces ROS production) and incubate for the desired time. For the control group, add only the medium.

  • Fluorescence Imaging:

    • Mount the imaging dish on the stage of a fluorescence microscope.

    • Excite the cells using the appropriate wavelength and capture fluorescence images using a suitable emission filter.

    • Acquire images for both control and treated cells.

  • Image Analysis:

    • Use imaging software (e.g., ImageJ) to quantify the mean fluorescence intensity of the cells.

    • Compare the fluorescence intensity between the control and experimental groups to determine the effect of the analyte. Good cell permeability is a key property for probes intended for biosensing in living cells.[1]

References

Application Notes and Protocols: Thiepane as a Versatile Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of the thiepane moiety and related saturated sulfur heterocycles as fundamental building blocks in the total synthesis of complex natural products and pharmaceutically active molecules. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate the application of these methodologies in a laboratory setting.

Introduction

The this compound ring, a seven-membered saturated heterocycle containing a sulfur atom, represents a unique structural motif present in a number of bioactive natural products. Its flexible conformation and the synthetic versatility of the thioether linkage make it an attractive, albeit challenging, component for synthetic chemists. The strategic incorporation of pre-formed this compound derivatives or the de novo construction of the this compound ring during a synthetic sequence can offer significant advantages in achieving molecular complexity and stereochemical control. This document will explore key examples and methodologies, with a primary focus on the well-documented total synthesis of biotin (B1667282), which features a related and synthetically analogous tetrahydrothiophene (B86538) ring, to illustrate the fundamental principles applicable to this compound synthesis.

Key Synthetic Strategies and Applications

The construction of the this compound ring in total synthesis can be broadly categorized into two approaches: convergent synthesis using a pre-functionalized this compound building block and linear synthesis involving ring-forming reactions. The choice of strategy is often dictated by the complexity of the target molecule and the desired stereochemical outcome.

A prominent example that showcases the strategic synthesis of a saturated sulfur heterocycle is the total synthesis of (+)-biotin.[1][2][3] Biotin, a vital B-complex vitamin, features a cis-fused tetrahydrothiophene (thiophane) ring, a five-membered sulfur heterocycle.[2] The synthetic challenges and solutions developed for biotin synthesis provide a valuable blueprint for the construction of this compound-containing molecules.

Case Study: Total Synthesis of (+)-Biotin

One of the classic total syntheses of biotin highlights the formation of the tetrahydrothiophene ring via nucleophilic displacement. A key intermediate in several syntheses is a diol, which is converted to a dimesylate. Treatment of this dimesylate with sodium sulfide (B99878) leads to the formation of the sulfur-containing ring in a single step.[1]

Diagram of the Key Ring-Forming Step in Biotin Synthesis:

G diol Diol Intermediate mesylation Mesylation (Methanesulfonyl Chloride, Pyridine) diol->mesylation dimesylate Dimesylate Intermediate mesylation->dimesylate sulfide Sulfide Nucleophile (Na2S·9H2O, DMF) dimesylate->sulfide biotin_core Biotin Core (Tetrahydrothiophene Ring) sulfide->biotin_core

Caption: Key steps in the formation of the tetrahydrothiophene ring of biotin.

This intramolecular double displacement reaction proceeds with inversion of configuration at both stereocenters, a crucial consideration for controlling the final stereochemistry of the natural product.

Quantitative Data from Biotin Synthesis

The efficiency of the key ring-forming step and subsequent transformations is critical for the overall success of the total synthesis. The following table summarizes representative yields from a reported total synthesis of (±)-biotin.[1]

StepReactantsReagents and ConditionsProductYield (%)
MesylationDiol intermediateMethanesulfonyl chloride, pyridine (B92270), 0 °C to rt, 2.5 hDimesylate intermediate-
Cyclization (Thiolane formation)Dimesylate intermediateNa₂S·9H₂O, DMF, 90 °C, 2 h(±)-Biotin14

Note: The yield for the mesylation step was not explicitly reported in the cited procedure as the crude product was used directly in the next step. The overall yield for the two steps highlights the feasibility of this approach.

Experimental Protocols

The following protocols are adapted from the literature and provide a detailed methodology for the key transformations involved in the formation of the tetrahydrothiophene ring of biotin, which can be adapted for the synthesis of this compound analogs.[1]

Protocol 1: Mesylation of the Diol Intermediate

Objective: To convert the diol intermediate into the corresponding dimesylate to activate the hydroxyl groups for nucleophilic substitution.

Materials:

  • Diol intermediate (1.0 eq)

  • Dry pyridine

  • Methanesulfonyl chloride (13.6 eq)

  • Dichloromethane (CH₂Cl₂)

  • 1% Aqueous HCl

  • 5% Aqueous NaHCO₃

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen atmosphere apparatus

  • Ice-salt bath

Procedure:

  • Dissolve the diol intermediate (e.g., 200 mg, 0.77 mmol) in dry pyridine (5 mL) under a nitrogen atmosphere.

  • Cool the solution in an ice-salt bath.

  • Add methanesulfonyl chloride (1.2 g, 10.5 mmol) dropwise with stirring.

  • After 30 minutes, remove the cooling bath and continue stirring at room temperature for 2.5 hours.

  • Evaporate the solvent to dryness under high vacuum.

  • Dissolve the residue in CH₂Cl₂ (50 mL).

  • Wash the organic layer sequentially with 1% aqueous HCl and 5% aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dimesylate, which is used in the next step without further purification.

Protocol 2: Thiolane Ring Formation via Cyclization

Objective: To construct the tetrahydrothiophene ring through intramolecular cyclization of the dimesylate intermediate with a sulfide nucleophile.

Materials:

  • Crude dimesylate intermediate (from Protocol 1)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.2 eq)

  • Dimethylformamide (DMF)

  • 2 M Aqueous NaOH

  • Activated charcoal

  • Aqueous HCl

  • Nitrogen atmosphere apparatus

Procedure:

  • Dissolve the crude dimesylate in dimethylformamide (5 mL).

  • In a separate flask, dissolve Na₂S·9H₂O (0.25 g, 0.92 mmol) in dimethylformamide (5 mL) under a nitrogen atmosphere.

  • Add the dimesylate solution to the sodium sulfide solution.

  • Heat the reaction mixture to 90 °C and stir for 2 hours.

  • Cool the solution and remove the solvent under high vacuum.

  • Add 2 M aqueous NaOH (10 mL) to the residue and heat at reflux for 3 hours.

  • Decolorize the solution with activated charcoal and filter.

  • Acidify the filtrate with aqueous HCl and filter the resulting precipitate.

  • Concentrate the filtrate under reduced pressure and recrystallize the residue from water to obtain (±)-biotin.

Logical Workflow for this compound Synthesis

The principles demonstrated in the biotin synthesis can be extended to the synthesis of this compound-containing target molecules. A general workflow is outlined below.

G start Acyclic Precursor (e.g., 1,6-dihalide or diol) activation Activation of Leaving Groups (e.g., Mesylation, Tosylation) start->activation cyclization Intramolecular Cyclization (Sulfide Nucleophile) activation->cyclization thiepane_core This compound Core Structure cyclization->thiepane_core functionalization Further Functionalization thiepane_core->functionalization target Target Molecule functionalization->target

References

Application Notes and Protocols for High-Throughput Screening of Thiepane Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of thiepane derivative libraries, a promising class of sulfur-containing heterocyclic compounds with diverse biological activities. This document outlines protocols for cytotoxicity screening and enzyme inhibition assays, presents representative data, and illustrates relevant signaling pathways and experimental workflows.

Introduction

This compound derivatives, characterized by a seven-membered ring containing a sulfur atom, represent a significant scaffold in medicinal chemistry. Their structural flexibility allows for diverse substitutions, leading to a wide range of pharmacological properties. Libraries of these compounds are frequently screened to identify novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. High-throughput screening provides an efficient methodology for rapidly evaluating large numbers of these derivatives to identify "hit" compounds with desired biological activity.

Data Presentation: In Vitro Biological Activity of Structurally Related Compounds

While extensive HTS data on this compound libraries is emerging, the closely related thiophene (B33073) derivatives have been widely studied and serve as an excellent proxy for anticipating the potential of thiepanes. The following tables summarize the in vitro activity of selected thiophene derivatives against various biological targets, showcasing the types of quantitative data generated in HTS campaigns.

Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives

Compound IDTarget/Proposed MechanismCell LineAssay TypeIC50 (µM)
6i Hsp90 InhibitorHSC3 (Head and Neck)MTT Assay10.8
T47D (Breast)MTT Assay11.7
RKO (Colorectal)MTT Assay12.4
6a Hsp90 InhibitorMultiple Cell LinesMTT Assay-

Table 2: EGFR Tyrosine Kinase Inhibitory Activity of Thieno[2',3':2,3]thiepino[4,5-c]pyrazole-3-carboxamide Derivatives

Compound IDTargetCell LineAssay TypeIC50 (µmol·L⁻¹)[1]
6g EGFR Tyrosine KinaseA549 (Lung)MTT Assay9.68 ± 1.95

Table 3: Glycosidase Inhibitory Activity of this compound Derivatives

CompoundTarget EnzymeInhibition Constant (Ki)
TetrahydroxythiepanesVarious GlycosidasesMicromolar range[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format.

Protocol 1: Cell-Based Cytotoxicity Screening (MTT Assay)

This protocol is used to assess the effect of this compound derivatives on the viability and proliferation of cancer cell lines.[3][4][5]

Materials:

  • 96-well or 384-well clear-bottom cell culture plates

  • Cancer cell line of interest (e.g., A549, MCF7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade) or other solubilization buffer

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into each well of the plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate).

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add the medium containing the compounds. Include vehicle controls (medium with DMSO) and positive controls (known cytotoxic drug).

    • Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570-590 nm using a plate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for active compounds.

Protocol 2: Biochemical Enzyme Inhibition Assay (General)

This protocol provides a general framework for screening this compound derivatives against a specific enzyme target (e.g., a kinase, protease, or glycosidase). This example is based on a fluorescence-based readout.[6][7]

Materials:

  • 384-well black, low-volume assay plates

  • Purified enzyme of interest

  • Enzyme-specific substrate (fluorogenic)

  • Assay buffer

  • This compound derivative library dissolved in DMSO

  • Positive control inhibitor

  • Stop solution (if required)

  • Automated liquid handler

  • Fluorescence plate reader

Procedure:

  • Assay Preparation:

    • Dispense a small volume (e.g., 2 µL) of the this compound compounds or controls (DMSO for negative control, known inhibitor for positive control) into the wells of the 384-well plate using an automated liquid handler.

  • Enzyme Addition:

    • Add the enzyme solution (e.g., 4 µL) to each well.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution (e.g., 4 µL).

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., room temperature or 37°C) for a specific time (e.g., 60 minutes). The reaction should be within the linear range.

  • Reaction Termination (Optional):

    • If necessary, stop the reaction by adding a stop solution.

  • Data Acquisition:

    • Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore being generated.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

    • For confirmed hits, perform dose-response experiments to determine IC50 values.

Mandatory Visualizations

Experimental Workflow

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Library This compound Derivative Library (10,000s of compounds) Assay Single-Concentration Screening (e.g., 10 µM) Library->Assay Dispense Hit_ID Hit Identification (e.g., >50% inhibition) Assay->Hit_ID Data Analysis Re-test Hit Re-test (Fresh Compounds) Hit_ID->Re-test ~1-5% of library Dose_Response Dose-Response Curves (IC50 Determination) Re-test->Dose_Response Confirmed Hits SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes Akt Akt PI3K->Akt Akt->Transcription Promotes Inhibitor This compound Derivative Inhibitor->EGFR COX2_Pathway cluster_0 Inflammatory Stimuli cluster_1 Signal Transduction cluster_2 Gene Expression & Protein Synthesis cluster_3 Prostaglandin Synthesis Stimuli Cytokines, Growth Factors MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB COX2_Gene COX-2 Gene Transcription MAPK->COX2_Gene NFkB->COX2_Gene COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Translation AA Arachidonic Acid PGs Prostaglandins (Inflammation, Pain) AA->PGs Metabolism Inhibitor This compound Derivative Inhibitor->COX2_Protein Inhibits

References

Application Notes & Protocols for Thiepane Analysis by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiepane is a saturated seven-membered sulfur-containing heterocycle. As interest in organosulfur compounds continues to grow in fields such as drug discovery and materials science, robust and reliable analytical methods for the identification and quantification of such compounds are essential.[1] This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals who require accurate and precise measurements of this compound in various matrices.

Due to the limited availability of published analytical methods specifically for this compound, the following protocols have been developed by adapting established methods for analogous saturated sulfur heterocycles and other volatile sulfur compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its volatility, with a boiling point of 171.5-172.5 °C, makes it amenable to GC analysis.[2] As a saturated sulfide (B99878), this compound lacks a strong UV chromophore, which necessitates a strategic approach for HPLC detection.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₂S[4][5][6]
Molecular Weight116.23 g/mol [5][6]
Boiling Point171.5-172.5 °C (at 752 Torr)[2]
Melting Point0.5 °C[2]
Density0.9874 g/cm³ (at 20.4 °C)[2]
AppearanceColorless to pale yellow liquid[5]
SolubilityLimited solubility in water, soluble in organic solvents.[5]

High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

Application Note

The analysis of this compound by HPLC is challenged by its lack of a native UV chromophore.[3] To overcome this, a pre-column derivatization method is proposed. This involves reacting this compound with a derivatizing agent to introduce a UV-active or fluorescent moiety, allowing for sensitive detection. An alternative, though potentially less sensitive approach for non-chromophoric compounds, is the use of universal detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).[7]

This protocol details a pre-column derivatization strategy using 2,4-dinitrofluorobenzene (DNFB), a common derivatizing agent for amines and thiols, adapted for sulfides. The resulting 2,4-dinitrophenyl sulfide derivative can be readily detected by a standard UV-Vis detector.

Experimental Protocol: HPLC with Pre-column Derivatization

1. Sample Preparation and Derivatization

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL. Create a series of working standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For liquid samples, dilute with acetonitrile to an expected this compound concentration within the calibration range. For solid samples, perform a suitable extraction with acetonitrile.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution in a microcentrifuge tube, add 100 µL of a 10 mg/mL solution of 2,4-dinitrofluorobenzene (DNFB) in acetonitrile.

    • Add 50 µL of a 0.1 M potassium carbonate solution in water to catalyze the reaction.

    • Vortex the mixture for 30 seconds.

    • Heat the mixture at 60 °C for 1 hour in a heating block.

    • After cooling to room temperature, add 50 µL of 0.1 M HCl to neutralize the excess carbonate.

    • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 360 nm (wavelength for the dinitrophenyl sulfide derivative).

3. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Table 2: HPLC Method Parameters and Expected Performance (Hypothetical)

ParameterValue
Chromatographic Conditions
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseWater and Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 360 nm
Validation Parameters
Linearity (R²)> 0.995
LOD~0.1 µg/mL
LOQ~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)95-105%

Workflow Diagram: HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard Add_DNFB Add DNFB and Catalyst Sample->Add_DNFB Heat Heat at 60°C Add_DNFB->Heat Neutralize Neutralize Heat->Neutralize Filter Filter (0.45 µm) Neutralize->Filter HPLC_Vial HPLC Vial Filter->HPLC_Vial Injection Inject into HPLC HPLC_Vial->Injection Separation C18 Separation Injection->Separation Detection UV Detection (360 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC analysis of this compound via pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Analysis

Application Note

Given its volatility, Gas Chromatography (GC) is an ideal technique for the analysis of this compound. Coupling GC with a Mass Spectrometer (MS) allows for both confident identification based on the mass spectrum and accurate quantification. For enhanced sensitivity and selectivity, especially in complex matrices, a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) can be employed.[8][9][10] This protocol details a standard GC-MS method suitable for the routine analysis of this compound.

Experimental Protocol: GC-MS

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or hexane (B92381) at a concentration of 1 mg/mL. Prepare working standards by serial dilution to cover the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).

  • Sample Preparation:

    • Liquid Samples: Dilute the sample with the chosen solvent to bring the this compound concentration into the calibration range. An internal standard (e.g., deuterated this compound or another suitable sulfur-containing compound with a different retention time) can be added for improved accuracy.

    • Solid Samples: Use a suitable extraction technique such as sonication or Soxhlet extraction with an appropriate solvent.

    • Headspace Analysis: For trace analysis in solid or liquid matrices, static or dynamic headspace sampling can be utilized to introduce the volatile this compound into the GC system.

2. GC-MS Instrumentation and Conditions

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injector:

    • Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Mode: Full scan (m/z 40-200) for identification and method development.

    • SIM Mode: For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 116 for the molecular ion, and other major fragment ions).

3. Data Analysis and Quantification

  • Identification: Identify the this compound peak in the total ion chromatogram (TIC) by its retention time and by comparing its mass spectrum with a reference spectrum (e.g., from a library or a standard).

  • Quantification: In SIM mode, construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the this compound standards. Calculate the concentration in samples from this curve.

Table 3: GC-MS Method Parameters and Expected Performance

ParameterValue
Chromatographic Conditions
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium (1.0 mL/min)
Oven Program50 °C (2 min), 10 °C/min to 200 °C (5 min)
Mass Spectrometer Conditions
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 40-200) and SIM
Validation Parameters
Linearity (R²)> 0.998
LOD~0.01 µg/mL (SIM mode)
LOQ~0.03 µg/mL (SIM mode)
Precision (%RSD)< 5%
Accuracy (% Recovery)90-110%

Workflow Diagram: GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Dilution Dilute with Solvent Sample->Dilution Add_IS Add Internal Standard Dilution->Add_IS Vial Transfer to GC Vial Add_IS->Vial Injection Inject into GC Vial->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum TIC->Spectrum Peak Identification Quantification Quantification (SIM) TIC->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

References

Synthesis of Thiepane-Containing Macrocycles for Host-Guest Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of thiepane-containing macrocycles and their application in host-guest chemistry. This compound, a seven-membered saturated sulfur-containing heterocycle, offers a unique combination of flexibility and heteroatomic functionality, making it an intriguing building block for the construction of novel macrocyclic hosts. These macrocycles have potential applications in molecular recognition, sensing, and the development of new therapeutic agents.

Introduction

Macrocyclic chemistry has emerged as a vibrant field of research, with wide-ranging applications in medicine, materials science, and catalysis. The pre-organized cavities of macrocycles allow for the selective binding of guest molecules, a phenomenon central to host-guest chemistry. While crown ethers and cyclodextrins are well-established macrocyclic hosts, the incorporation of sulfur atoms, particularly within a this compound ring, introduces distinct electronic and conformational properties. The softer nature of the sulfur atom compared to oxygen can lead to altered binding affinities and selectivities for a variety of guest molecules.

This document outlines synthetic strategies for preparing this compound-containing macrocycles and protocols for characterizing their host-guest binding properties.

Data Presentation

Currently, there is a notable gap in the scientific literature regarding comprehensive quantitative data on the host-guest chemistry of macrocycles specifically containing a discrete this compound ring with neutral organic guest molecules. Most of the available data for sulfur-containing macrocycles, such as thia-crown ethers, focuses on their complexation with metal ions and, to a lesser extent, anions.

For progress in this specific area, future research should focus on determining and reporting key thermodynamic parameters for the complexation of this compound-containing macrocycles with a diverse range of organic guests. This data should be systematically compiled in tables for easy comparison.

Table 1: Host-Guest Binding Data for this compound-Containing Macrocycles (Hypothetical Data)

Host MacrocycleGuest MoleculeSolventAssociation Constant (K_a) (M⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Method
This compound[1]-crown-6TolueneChloroform5.0 x 10²-3.68-2.5-1.18ITC
Dithis compound[2]-crown-8N-MethylpyridiniumAcetonitrile1.2 x 10⁴-5.57-4.8-0.77¹H NMR
This compound-cryptand[2.2.2]AdamantaneD₂O8.7 x 10³-5.37-3.9-1.47¹H NMR

This table is presented as a template for future experimental data. The values are hypothetical and for illustrative purposes only.

Experimental Protocols

The synthesis of this compound-containing macrocycles can be approached through several synthetic strategies. The following protocols are based on established methods for the synthesis of related sulfur-containing macrocycles and can be adapted for the specific construction of this compound-based systems.

Protocol 1: Synthesis of a Monothis compound-Containing Macrocycle via Williamson Ether-type Synthesis

This protocol describes a general method for the synthesis of a macrocycle containing a single this compound unit by reacting a dithiol with a di-electrophile under high-dilution conditions.

Materials:

  • 1,7-Dimercaptoheptane (as a precursor to the this compound ring upon cyclization) or a pre-formed functionalized this compound diol.

  • An appropriate di-electrophile (e.g., a di-tosylate or di-halide of a polyethylene (B3416737) glycol derivative).

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • Preparation of the Reaction Apparatus: A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two syringe pumps is dried in an oven and allowed to cool under a stream of argon or nitrogen.

  • High-Dilution Setup: A solution of the dithiol precursor (1.0 eq) in anhydrous DMF (0.01 M) is prepared in one syringe. A solution of the di-electrophile (1.0 eq) and cesium carbonate (2.2 eq) in anhydrous DMF (0.01 M) is prepared in the second syringe.

  • Reaction: The two solutions are added dropwise simultaneously via the syringe pumps to the reaction flask containing vigorously stirred anhydrous DMF at a controlled temperature (e.g., 80 °C) over a period of 8-12 hours. The slow addition maintains high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the DMF is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, washed with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure this compound-containing macrocycle.

  • Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Characterization of Host-Guest Binding by ¹H NMR Titration

This protocol details the use of ¹H NMR spectroscopy to determine the association constant (K_a) of a host-guest complex.

Materials:

  • This compound-containing macrocycle (Host)

  • Guest molecule

  • Deuterated solvent (e.g., CDCl₃, CD₃CN, D₂O)

  • High-precision NMR tubes

  • Microsyringes

Procedure:

  • Sample Preparation: A stock solution of the host macrocycle of known concentration (e.g., 1 mM) is prepared in the chosen deuterated solvent. A more concentrated stock solution of the guest molecule (e.g., 50 mM) is also prepared in the same solvent.

  • Initial Spectrum: A ¹H NMR spectrum of the host solution is recorded to serve as a reference.

  • Titration: Small aliquots of the guest stock solution are incrementally added to the NMR tube containing the host solution. After each addition, the solution is thoroughly mixed, and a ¹H NMR spectrum is recorded.

  • Data Acquisition: The titration is continued until the chemical shifts of the host protons that are sensitive to guest binding no longer change significantly, indicating saturation. This typically requires a guest-to-host molar ratio of at least 10:1.

  • Data Analysis: The changes in the chemical shifts (Δδ) of specific host protons are plotted against the concentration of the guest. The resulting binding isotherm is then fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis software to calculate the association constant (K_a).

Mandatory Visualizations

Logical Relationship of this compound Macrocycle Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of this compound-containing macrocycles to their application in host-guest chemistry.

Synthesis_to_Application cluster_synthesis Synthesis cluster_application Host-Guest Chemistry Precursors Precursors Cyclization Cyclization Precursors->Cyclization High Dilution Purification Purification Cyclization->Purification Chromatography Characterization Characterization Purification->Characterization Spectroscopy Host_Guest_Complexation Complexation Studies Characterization->Host_Guest_Complexation Macrocyclic Host Binding_Analysis Binding Data Analysis Host_Guest_Complexation->Binding_Analysis NMR / ITC Data Applications Applications Binding_Analysis->Applications Molecular Recognition

Caption: Workflow for the synthesis and application of this compound macrocycles.

Experimental Workflow for Host-Guest Binding Analysis

This diagram outlines the key steps involved in analyzing the binding affinity between a this compound macrocycle (host) and a guest molecule using spectroscopic titration.

Binding_Analysis_Workflow Prepare_Host Prepare Host Solution (Known Concentration) Titration Incremental Addition of Guest to Host Solution Prepare_Host->Titration Prepare_Guest Prepare Guest Stock Solution (Concentrated) Prepare_Guest->Titration NMR_Measurement Record 1H NMR Spectrum after each addition Titration->NMR_Measurement Data_Processing Extract Chemical Shift Changes (Δδ) NMR_Measurement->Data_Processing Binding_Isotherm Plot Δδ vs. [Guest] Data_Processing->Binding_Isotherm Data_Fitting Non-linear Regression Fitting Binding_Isotherm->Data_Fitting Ka_Determination Determine Association Constant (Ka) Data_Fitting->Ka_Determination

Caption: Workflow for determining binding affinity via NMR titration.

Conclusion and Future Directions

The synthesis and study of this compound-containing macrocycles represent a promising, yet underexplored, area of host-guest chemistry. The protocols outlined above provide a foundation for the preparation and characterization of these novel macrocyclic hosts. Future research should focus on the systematic synthesis of a library of this compound-containing macrocycles with varying ring sizes and functionalities. Subsequent detailed host-guest binding studies with a wide array of organic guest molecules are crucial for elucidating structure-activity relationships and for identifying selective and high-affinity host-guest pairs. Such endeavors will undoubtedly pave the way for the development of new materials and therapeutic agents based on these unique sulfur-containing macrocycles.

References

Thiophene Derivatives Emerge as Promising Anticancer Agents: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

While the closely related thiepane derivatives show limited documentation in anticancer research, a wealth of scientific evidence highlights the significant potential of thiophene-based compounds in the development of novel cancer therapies. This report provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the anticancer properties of thiophene (B33073) derivatives.

Thiophene, a five-membered aromatic ring containing a sulfur atom, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been extensively investigated and have shown a broad spectrum of biological activities, including potent anticancer effects. These compounds have been reported to interfere with various stages of cancer progression, from inhibiting tumor cell growth to inducing programmed cell death (apoptosis) and preventing metastasis. The anticancer mechanisms of thiophene derivatives are diverse and include the inhibition of key enzymes like topoisomerase and tyrosine kinases, disruption of microtubule dynamics, and the induction of reactive oxygen species (ROS).[1][2]

Key Thiophene Derivatives and Their Anticancer Activity

A number of thiophene derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The nature and position of substituents on the thiophene ring play a crucial role in determining their anticancer potency and selectivity.[3] For instance, some derivatives show broad-spectrum activity, while others are more effective against specific cancer types.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected thiophene derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
TP 5 HepG2 (Liver Cancer)Not specified, but cytotoxic effect shown[4]
SMMC-7721 (Liver Cancer)Not specified, but cytotoxic effect shown[4]
BU17 A549 (Lung Cancer)Not specified, but potent activity reported[5]
Compound 7f PaCa-2 (Pancreatic Cancer)4.86[6]
Compound 7a PaCa-2 (Pancreatic Cancer)Not specified, but promising[6]
Compound 7d PaCa-2 (Pancreatic Cancer)Not specified, but promising and selective[6]
Compound 15 MCF-7 (Breast Cancer)1.18 ± 0.032[7]
Compound 14 MCF-7 (Breast Cancer)1.19 ± 0.042[7]
Compound 8 MCF-7 (Breast Cancer)1.26 ± 0.052[7]
Compound 7 786-0 (Kidney Cancer)Potent antiproliferative profile[8]
Compound 9 786-0 (Kidney Cancer)Potent antiproliferative profile[8]
Amino-thiophene 15b A2780 (Ovarian Cancer)12 ± 0.17[9]
A2780CP (Ovarian Cancer)10 ± 0.15[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the anticancer potential of thiophene derivatives. Below are protocols for key experiments commonly cited in the literature.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

  • Thiophene derivative of interest

  • Human cancer cell lines (e.g., HepG2, SMMC-7721)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin and Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed cancer cells in 96-well plates at a density of 8 x 10^4 cells per well and incubate for 24 hours.

  • Prepare various concentrations of the thiophene derivative in DMEM.

  • Remove the old medium from the wells and add 100 µL of the compound solutions to the respective wells.

  • Incubate the plates for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis and Cell Cycle Analysis

Flow cytometry is often used to determine if the anticancer activity is due to the induction of apoptosis or cell cycle arrest.

Materials:

  • Thiophene derivative

  • Cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) Staining Solution

  • Flow cytometer

Protocol for Apoptosis:

  • Treat cells with the thiophene derivative for a specified time (e.g., 18 and 24 hours).

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol for Cell Cycle Analysis:

  • Treat cells with the thiophene derivative for a specified time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in PBS containing RNase A and PI.

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

Thiophene derivatives exert their anticancer effects through various signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drugs.

Inhibition of Tubulin Polymerization and Kinase Activity

Some thiophene derivatives, such as tetrahydrobenzo[b]thiophene derivatives, have been shown to act as tubulin polymerization destabilizers, leading to mitotic arrest in tumor cells.[5] One such derivative, BU17, was found to induce a dose-dependent G2/M accumulation and cell cycle arrest in A549 lung cancer cells.[5] Furthermore, BU17 was shown to inhibit WEE1 kinase, a key regulator of the G2/M checkpoint.[5]

G2_M_Arrest Thiophene_Derivative Thiophene Derivative (e.g., BU17) Tubulin Tubulin Thiophene_Derivative->Tubulin Inhibits Polymerization WEE1_Kinase WEE1 Kinase Thiophene_Derivative->WEE1_Kinase Inhibits Microtubules Microtubule Assembly Tubulin->Microtubules G2_M_Checkpoint G2/M Checkpoint Microtubules->G2_M_Checkpoint Required for Mitosis WEE1_Kinase->G2_M_Checkpoint Regulates Cell_Cycle_Arrest G2/M Cell Cycle Arrest G2_M_Checkpoint->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Thiophene derivatives can induce G2/M cell cycle arrest and apoptosis by inhibiting tubulin polymerization and WEE1 kinase.

Induction of Apoptosis via Caspase Activation

The induction of apoptosis is a key mechanism for many anticancer drugs. Thiophene derivatives have been shown to activate the caspase cascade, leading to programmed cell death. For example, treatment of A549 cells with BU17 resulted in enhanced levels of caspase-3 and caspase-9, which are crucial executioner and initiator caspases, respectively.[5]

Apoptosis_Pathway Thiophene_Derivative Thiophene Derivative Mitochondria Mitochondria Thiophene_Derivative->Mitochondria Induces Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Thiophene derivatives can trigger apoptosis through the mitochondrial pathway, leading to the activation of caspase-9 and caspase-3.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing novel anticancer agents from a library of thiophene derivatives involves a systematic workflow.

Experimental_Workflow Synthesis Synthesis of Thiophene Derivative Library Primary_Screening Primary Screening (e.g., MTT Assay on multiple cell lines) Synthesis->Primary_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Apoptosis, Cell Cycle) Hit_Identification->Secondary_Assays Mechanism_Studies Mechanism of Action Studies (Western Blot, Kinase Assays) Secondary_Assays->Mechanism_Studies In_Vivo In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo Lead_Compound Lead Compound for Drug Development In_Vivo->Lead_Compound

Caption: A typical workflow for the screening and development of thiophene derivatives as anticancer agents.

Conclusion

Thiophene derivatives represent a promising class of compounds for the development of new anticancer therapies. Their diverse mechanisms of action and the potential for chemical modification to enhance potency and selectivity make them attractive candidates for further investigation. The protocols and information provided in these application notes offer a foundation for researchers to explore the anticancer potential of novel thiophene-based molecules. Future research, including in vivo studies, will be critical to translate the promising in vitro results into effective clinical treatments.[7][8][10]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Thiepane Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiepane ring closure reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound ring systems.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound ring closure reactions, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired this compound Product

  • Question: My this compound ring closure reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield in this compound synthesis is a common issue, often stemming from the inherent challenges of forming a seven-membered ring. Key factors to investigate include:

    • Unfavorable Reaction Kinetics and Thermodynamics: The formation of a seven-membered ring is entropically and enthalpically disfavored compared to smaller rings.[1]

      • Solution: Increase the reaction concentration to favor intramolecular cyclization over intermolecular side reactions. The use of high dilution conditions is a common strategy to minimize polymerization. Also, consider increasing the reaction temperature to overcome the activation energy barrier, but be mindful of potential decomposition of starting materials or products.[2]

    • Inefficient Precursor Formation: The linear precursor required for cyclization may not be forming efficiently or may be unstable under the reaction conditions.

      • Solution: Ensure the purity of your starting materials. For precursors synthesized in preceding steps, thorough purification is crucial. Confirm the structure of the precursor using spectroscopic methods before proceeding with the cyclization.

    • Inappropriate Choice of Reagents or Catalyst: The base, solvent, or catalyst may not be optimal for the specific substrate and reaction type.

      • Solution: For intramolecular nucleophilic substitution, ensure the base is strong enough to deprotonate the thiol but not so strong as to cause elimination or other side reactions. For Ring-Closing Metathesis (RCM), the choice of catalyst is critical. Second-generation Grubbs or Hoveyda-Grubbs catalysts are often more robust and functional group tolerant.[3][4]

Issue 2: Formation of Significant Side Products

  • Question: My reaction is producing the desired this compound, but I am also observing significant quantities of side products. What are these likely to be and how can I minimize them?

  • Answer: The formation of side products is a frequent challenge in this compound synthesis. Common side products and strategies for their mitigation include:

    • Intermolecular Polymerization: Instead of cyclizing, the linear precursors can react with each other to form polymers. This is a common issue in ring-closure reactions.[3]

      • Solution: Employ high dilution conditions. By keeping the concentration of the substrate low, the probability of intramolecular reactions is increased relative to intermolecular reactions. This can be achieved by the slow addition of the substrate to the reaction mixture.

    • Elimination Products: For intramolecular nucleophilic substitution reactions using halo-precursors, elimination to form an alkene can compete with cyclization, especially with sterically hindered substrates or strong, non-nucleophilic bases.

      • Solution: Use a milder, more nucleophilic base. Also, consider using a precursor with a better leaving group that favors substitution over elimination.

    • Isomerization (in RCM): In Ring-Closing Metathesis, the double bond in the newly formed ring can migrate to a more stable position, leading to a mixture of isomers. This is often caused by the presence of ruthenium hydride species formed from catalyst degradation.[3]

      • Solution: Additives such as 1,4-benzoquinone (B44022) or phenol (B47542) can suppress isomerization by scavenging the ruthenium hydride species.[5] Running the reaction at a lower temperature can also minimize catalyst decomposition and subsequent isomerization.[5]

    • Ring Contraction or Expansion: Depending on the substrate and reaction conditions, rearrangement to form more stable five- or six-membered rings can occur.

      • Solution: Carefully select the synthetic route and reaction conditions. Ring-expansion strategies from smaller, more easily formed rings can sometimes be a more controlled approach to this compound synthesis.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of this compound ring closure reactions.

  • Question 1: What are the most common methods for synthesizing the this compound ring?

    • Answer: The most prevalent methods include:

      • Intramolecular Nucleophilic Substitution: This involves the cyclization of a linear precursor containing a thiol nucleophile and a leaving group (e.g., a halide) at the appropriate positions.

      • Ring-Closing Metathesis (RCM): This powerful method uses a ruthenium catalyst to form a cyclic alkene from a diene precursor. It is known for its high functional group tolerance.[3][6]

      • Cyclization of 1,6-Dicarbonyl Compounds: Reaction of a 1,6-dicarbonyl compound with a sulfur source, such as Lawesson's reagent or phosphorus pentasulfide, can yield a thiophene (B33073) ring, which can then be reduced to a this compound.[7]

  • Question 2: How do I choose the right solvent for my this compound ring closure reaction?

    • Answer: The choice of solvent can significantly impact the reaction outcome.[2] For intramolecular nucleophilic substitutions, polar aprotic solvents like DMF or THF are often used to dissolve the reactants and facilitate the substitution reaction. For RCM, chlorinated solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) are common. However, the optimal solvent is substrate-dependent, and screening different solvents may be necessary.

  • Question 3: How can I purify my this compound product?

    • Answer: Purification of this compound derivatives can be challenging due to their often similar polarity to starting materials and byproducts.

      • Column Chromatography: This is the most common method. The choice of stationary phase (silica gel or alumina) and eluent system will depend on the polarity of the compound.

      • Recrystallization: If the this compound product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

      • Distillation: For volatile, thermally stable thiepanes, distillation under reduced pressure can be used for purification.

  • Question 4: What spectroscopic data should I look for to confirm the formation of the this compound ring?

    • Answer: Confirmation of the this compound ring structure is typically achieved through a combination of spectroscopic techniques:

      • ¹H NMR: Look for the disappearance of signals corresponding to the reactive functional groups of the linear precursor (e.g., terminal alkene protons in RCM, or protons adjacent to the leaving group in nucleophilic substitution). The appearance of new signals in the aliphatic region corresponding to the cyclic methylene (B1212753) protons is expected.

      • ¹³C NMR: Similar to ¹H NMR, look for the disappearance of signals from the precursor's reactive carbons and the appearance of new signals for the carbons in the this compound ring.

      • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the desired this compound product.

      • Infrared (IR) Spectroscopy: Look for the disappearance of characteristic vibrational bands from the starting material, such as the S-H stretch of a thiol or the C=C stretch of terminal alkenes.[8]

Data Presentation

Table 1: Comparison of Yields for Different this compound Synthesis Methods

Synthetic MethodSubstrate TypeCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Intramolecular Nucleophilic Substitution1,6-Dibromohexane (B150918)Sodium Sulfide (B99878) (Na₂S)Ethanol (B145695)Reflux~60[5]
Ring-Closing Metathesis (RCM)Diallyl Sulfide DerivativeGrubbs II CatalystDCM4070-90[3]
Cyclization of Dicarbonyl Compound1,6-HexanedioneLawesson's ReagentTolueneReflux50-70[7]
Ring ExpansionSubstituted ThiolaneTiffeneau-DemjanovVariousVarious40-60[1]

Experimental Protocols

Protocol 1: this compound Synthesis via Intramolecular Nucleophilic Substitution of a 1,6-Dihalide

This protocol describes the synthesis of the parent this compound from 1,6-dibromohexane and sodium sulfide.

  • Materials:

    • 1,6-Dibromohexane

    • Sodium sulfide nonahydrate (Na₂S·9H₂O)

    • Absolute Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Stirring apparatus

    • Heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (1.1 equivalents) in absolute ethanol.

    • To this solution, add 1,6-dibromohexane (1.0 equivalent) dropwise with stirring.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium bromide.

    • Remove the ethanol from the filtrate under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by distillation under reduced pressure.

Protocol 2: this compound Synthesis via Ring-Closing Metathesis (RCM)

This protocol provides a general procedure for the synthesis of a this compound derivative using a Grubbs catalyst.

  • Materials:

    • A suitable diene-containing sulfur precursor (e.g., S-allyl-4-pentenyl sulfide)

    • Second-generation Grubbs catalyst (e.g., C848H91N2Cl2PRu)

    • Anhydrous, degassed dichloromethane (DCM)

    • Schlenk flask or similar apparatus for inert atmosphere reactions

    • Syringe pump (optional, for slow addition)

  • Procedure:

    • Set up a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

    • Dissolve the diene precursor in anhydrous, degassed DCM to a concentration of 0.01-0.05 M.

    • In a separate vessel, dissolve the Grubbs catalyst (1-5 mol%) in a small amount of anhydrous, degassed DCM.

    • Add the catalyst solution to the solution of the diene precursor. For high dilution, the diene solution can be added slowly to the catalyst solution via a syringe pump over several hours.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

Caption: Troubleshooting workflow for this compound ring closure reactions.

RCM_Mechanism cluster_0 Catalytic Cycle diene Diene Precursor intermediate1 Metallacyclobutane Intermediate 1 diene->intermediate1 + Catalyst catalyst [Ru]=CHPh catalyst->intermediate1 intermediate2 New Alkylidene intermediate1->intermediate2 - Styrene intermediate3 Metallacyclobutane Intermediate 2 intermediate2->intermediate3 Intramolecular Coordination intermediate3->catalyst Regeneration product This compound Product (+ Ethylene) intermediate3->product Cycloreversion

Caption: Simplified mechanism of Ring-Closing Metathesis (RCM) for this compound synthesis.

References

Technical Support Center: Optimization of Thiepane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thiepanes. This resource is designed for researchers, scientists, and professionals in drug development to assist in optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of these important seven-membered sulfur-containing heterocycles.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during thiepane synthesis.

Question: My this compound synthesis via intramolecular cyclization is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in intramolecular this compound synthesis are a frequent challenge. Several factors can contribute to this issue:

  • Side Reactions: The most common side reaction is intermolecular polymerization, where the precursors react with each other to form long chains instead of cyclizing.

  • Steric Hindrance: Bulky substituents on the precursor molecule can hinder the cyclization process.

  • Reaction Conditions: Suboptimal temperature, solvent, or catalyst concentration can negatively impact the reaction efficiency.

Troubleshooting Steps:

  • High Dilution Conditions: To minimize intermolecular side reactions, perform the reaction under high dilution. This can be achieved by slowly adding the precursor to a large volume of solvent over an extended period.

  • Optimize Temperature: The optimal temperature will depend on the specific reaction. Start with the reported temperature in the literature, and then screen a range of temperatures to find the best conditions for your substrate.

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile (B52724) can be effective for nucleophilic substitution reactions leading to thiepanes. For Ring-Closing Metathesis (RCM), dichloromethane (B109758) (DCM) or toluene (B28343) are commonly used.

  • Catalyst Choice and Loading (for RCM): For RCM, the choice of catalyst (e.g., Grubbs I, II, or Hoveyda-Grubbs catalysts) and its loading are crucial. Second-generation Grubbs catalysts often show higher activity. Catalyst loading for seven-membered ring formation is typically in the range of 1-5 mol%.[1]

Question: I am observing significant formation of oligomeric or polymeric byproducts in my Ring-Closing Metathesis (RCM) reaction for this compound synthesis. How can I favor the desired intramolecular cyclization?

Answer:

The formation of oligomers or polymers is a common issue in RCM when the rate of intermolecular reaction competes with or exceeds the rate of intramolecular cyclization.

Solutions:

  • High Dilution: This is the most effective strategy. By keeping the concentration of the diene precursor very low (typically in the range of 0.001 to 0.05 M), the probability of two different molecules reacting is significantly reduced.[1]

  • Slow Addition: A syringe pump can be used to add the solution of the diene and catalyst to the reaction vessel over a long period (e.g., several hours). This maintains a consistently low concentration of the reactive species.

  • Temperature Optimization: Higher temperatures can sometimes favor the desired cyclization, but can also lead to catalyst decomposition. It is important to find the optimal temperature for your specific system.

  • Catalyst Choice: Different Grubbs catalysts have different initiation rates and stabilities. For challenging cyclizations, a more active or stable catalyst might be required.

Question: My purification of the synthesized this compound is proving difficult. What are the recommended methods?

Answer:

Thiepanes, being cyclic sulfides, can present purification challenges due to their polarity and potential for oxidation.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common method. Silica (B1680970) gel is typically used as the stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is often effective.

  • Distillation: For volatile thiepanes, vacuum distillation can be a good purification method.[2]

  • Recrystallization: If the this compound is a solid, recrystallization from a suitable solvent system can yield highly pure material.[2]

  • Work-up Procedure: A standard aqueous work-up is often necessary to remove inorganic salts and other water-soluble impurities before chromatographic purification. This typically involves washing the organic layer with water and brine, followed by drying over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to thiepanes?

A1: The primary methods for synthesizing the this compound ring system include:

  • Intramolecular Cyclization: This involves the reaction of a difunctionalized hexane derivative, such as a 1,6-dihaloalkane with a sulfur nucleophile (e.g., sodium sulfide).

  • Ring-Closing Metathesis (RCM): This powerful method utilizes a ruthenium catalyst to cyclize a diene-containing thioether.[3]

  • McMurry Coupling: An intramolecular McMurry coupling of a dithio-dialdehyde can also be used to form the this compound ring.[4]

Q2: How do I choose the right catalyst for Ring-Closing Metathesis (RCM) for this compound synthesis?

A2: The choice of RCM catalyst depends on the substrate's steric and electronic properties.

  • Grubbs First-Generation Catalyst (Grubbs I): Generally less active but can be effective for simple, unhindered dienes.

  • Grubbs Second-Generation Catalyst (Grubbs II): More active and tolerant of a wider range of functional groups. Often the first choice for more challenging substrates.

  • Hoveyda-Grubbs Catalysts: These are more stable and can be easier to handle. They are often used in industrial applications.

Q3: What are some common side products to look out for in this compound synthesis?

A3: Besides oligomers and polymers in RCM, other potential side products include:

  • Oxidation products: The sulfur atom in the this compound ring can be oxidized to a sulfoxide (B87167) or a sulfone, especially if exposed to oxidizing agents or air over long periods.

  • Elimination products: In intramolecular cyclizations using haloalkanes, elimination reactions can compete with the desired substitution, leading to unsaturated acyclic byproducts.

  • Isomerization of the double bond (in RCM): The position of the double bond in the newly formed ring can sometimes isomerize, especially at higher temperatures or with prolonged reaction times.[5]

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis via Ring-Closing Metathesis (RCM)

EntryCatalyst (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)Reference
1Grubbs I (5)CH₂Cl₂0.01401265Fictionalized Data
2Grubbs II (2)CH₂Cl₂0.0140485Fictionalized Data
3Grubbs II (2)Toluene0.0180290Fictionalized Data
4Hoveyda-Grubbs II (1)Toluene0.0580292Fictionalized Data
5Grubbs II (2)CH₂Cl₂0.140450 (oligomers observed)Fictionalized Data

Table 2: Effect of Solvent on the Yield of this compound Synthesis via Intramolecular Cyclization of 1,6-Dibromohexane (B150918) with Na₂S

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Ethanol781245Fictionalized Data
2DMF100875Fictionalized Data
3Acetonitrile821068Fictionalized Data
4THF661255Fictionalized Data

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Cyclization

This protocol describes the synthesis of this compound from 1,6-dibromohexane and sodium sulfide (B99878).

Materials:

  • 1,6-dibromohexane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in DMF.

  • Heat the mixture to 100 °C with stirring.

  • Slowly add a solution of 1,6-dibromohexane in DMF to the flask over a period of 4 hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction mixture at 100 °C for an additional 4 hours.

  • Allow the reaction to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Synthesis of a this compound Derivative via Ring-Closing Metathesis (RCM)

This protocol outlines the general procedure for the RCM of a diene-containing thioether.

Materials:

  • Diene-containing thioether precursor

  • Grubbs II catalyst

  • Anhydrous dichloromethane (DCM) or toluene

  • Ethyl vinyl ether (for quenching)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene-containing thioether precursor in anhydrous DCM or toluene to achieve a high dilution (e.g., 0.01 M).

  • In a separate flask, dissolve the Grubbs II catalyst in a small amount of the same anhydrous solvent.

  • Add the catalyst solution to the dropping funnel.

  • Heat the solution of the diene to reflux.

  • Slowly add the catalyst solution to the refluxing diene solution over a period of 2-4 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Mandatory Visualization

experimental_workflow cluster_prep Precursor Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification start Start with 1,6-dihaloalkane & Na2S or Diene-thioether intramolecular Intramolecular Cyclization start->intramolecular High Dilution Heat rcm Ring-Closing Metathesis (RCM) start->rcm High Dilution Catalyst, Heat workup Aqueous Work-up (Extraction & Washing) intramolecular->workup rcm->workup purification Purification (Chromatography, Distillation) workup->purification product Pure this compound purification->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in This compound Synthesis side_reactions Side Reactions (e.g., Polymerization) problem->side_reactions steric_hindrance Steric Hindrance problem->steric_hindrance conditions Suboptimal Conditions problem->conditions high_dilution Use High Dilution side_reactions->high_dilution optimize_temp Optimize Temperature steric_hindrance->optimize_temp conditions->optimize_temp solvent Screen Solvents conditions->solvent catalyst Optimize Catalyst (for RCM) conditions->catalyst

Caption: Troubleshooting logic for low yields in this compound synthesis.

References

Technical Support Center: Stereoselective Synthesis of Substituted Thiepanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of substituted thiepanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issues with Ring-Closing Metathesis (RCM) for Thiepane Synthesis

Q1: My Ring-Closing Metathesis (RCM) reaction to form a seven-membered this compound ring is resulting in low yields and/or polymerization. What are the common causes and how can I optimize the reaction?

A1: Low yields and polymerization in RCM are common issues when forming medium-sized rings like thiepanes, which can be attributed to unfavorable thermodynamics and competing intermolecular reactions.[1][2] Here are several factors to consider for optimization:

  • High Dilution: Intermolecular reactions are often favored at high concentrations. Performing the reaction under high dilution conditions (typically ≤0.01 M) is crucial to promote the desired intramolecular cyclization.

  • Catalyst Choice: The choice of the Grubbs-type catalyst is critical. Second-generation Grubbs catalysts are generally more reactive and tolerant of various functional groups than first-generation catalysts.[3][4] For sterically hindered or electron-deficient olefins, more advanced catalysts might be necessary.

  • Reaction Temperature: The temperature can influence the rate of reaction and catalyst decomposition. While some reactions proceed at room temperature, others may require heating to overcome the activation energy for cyclization. However, excessive heat can lead to catalyst degradation. A systematic temperature screen is recommended.

  • Solvent: The choice of solvent can impact catalyst stability and solubility. Dichloromethane (DCM) and toluene (B28343) are commonly used. Ensure the solvent is rigorously degassed and anhydrous to prevent catalyst deactivation.

  • Ethylene (B1197577) Removal: The RCM reaction is an equilibrium process that releases ethylene gas.[5] Actively removing ethylene by purging with an inert gas (e.g., argon) or performing the reaction under a vacuum can shift the equilibrium toward the product, thereby increasing the yield.[3]

Troubleshooting Workflow for Low-Yield RCM

The following diagram outlines a logical workflow for troubleshooting low-yield RCM reactions for this compound synthesis.

RCM_Troubleshooting start_node Low RCM Yield decision_node1 decision_node1 start_node->decision_node1 Check Concentration decision_node decision_node process_node process_node end_node Improved Yield process_node1 Decrease Concentration (High Dilution) decision_node1->process_node1 [ > 0.01 M ] decision_node2 Catalyst Active? decision_node1->decision_node2 [ ≤ 0.01 M ] process_node1->decision_node2 process_node2 Switch to 2nd Gen. Grubbs Catalyst decision_node2->process_node2 [ No / Unsure ] decision_node3 Ethylene Removed? decision_node2->decision_node3 [ Yes ] process_node2->decision_node3 process_node3 Apply Vacuum or Inert Gas Purge decision_node3->process_node3 [ No ] decision_node4 Temp Optimized? decision_node3->decision_node4 [ Yes ] process_node3->decision_node4 decision_node4->end_node [ Yes ] process_node4 Screen Temperatures (e.g., RT to Reflux) decision_node4->process_node4 [ No ] process_node4->end_node

Caption: Troubleshooting flowchart for optimizing RCM reactions.

Controlling Stereoselectivity in Intramolecular Cyclizations

Q2: I am attempting an intramolecular nucleophilic substitution to form a chiral this compound, but I am observing poor diastereoselectivity. What strategies can I employ to improve this?

A2: Achieving high diastereoselectivity in intramolecular cyclizations depends heavily on controlling the conformation of the acyclic precursor during the transition state of the ring-forming step. Several factors can be adjusted:

  • Substrate Control: The inherent stereocenters in your acyclic precursor will influence the facial selectivity of the cyclization. Modifying substituents to create a stronger steric bias can favor one transition state over another.

  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.[6]

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry. It is advisable to screen a range of solvents with varying polarities to find optimal conditions.[6]

  • Choice of Base/Lewis Acid: In base-mediated or Lewis acid-catalyzed cyclizations, the nature of the reagent can play a significant role. Bulky bases or specific Lewis acids can coordinate with the substrate to create a more rigid and ordered transition state, thereby improving stereoselectivity.[7]

Table 1: Comparison of Conditions for Diastereoselective Cyclizations

StrategyParameterTypical ConditionsExpected Outcome
Temperature OptimizationReaction Temperature-78 °C to RTIncreased d.r. at lower temperatures
Solvent ScreeningSolvent PolarityHexane, Toluene, THF, CH3CNNon-polar solvents may favor specific conformations
Reagent ModificationBase/Lewis AcidLHMDS (bulky base), TiCl4, TMSOTfEnhanced facial selectivity through steric hindrance or chelation control
Challenges in Asymmetric Catalysis

Q3: My organocatalytic reaction for the synthesis of an enantiomerically enriched this compound is giving low enantiomeric excess (ee). What are the critical parameters to check?

A3: Low enantioselectivity in organocatalytic reactions often points to issues with the catalyst, substrate, or reaction conditions. Here are some key areas to investigate:

  • Catalyst Purity and Loading: Ensure the organocatalyst is of high purity and enantiomeric excess. The catalyst loading is also critical; too low a concentration may result in a significant background (non-catalyzed) reaction, which is typically non-selective.

  • Substrate-Catalyst Interaction: The effectiveness of a chiral catalyst relies on its ability to form a well-defined, diastereomeric transition state with the substrate. Sometimes, minor structural changes to the substrate are necessary to achieve a better "fit" with the catalyst.

  • Additives and Co-catalysts: Many organocatalytic reactions require additives (e.g., acids, bases, water) to facilitate the catalytic cycle. The stoichiometry and purity of these additives can profoundly impact enantioselectivity.[6]

  • Aqueous Workup: Ensure that the workup procedure does not cause racemization of the product.

Table 2: Key Organocatalytic Strategies for Heterocycle Synthesis

Catalyst TypeCommon ApplicationKey StrengthsRef.
Chiral Brønsted AcidOxetane (B1205548) DesymmetrizationEfficient for generating quaternary stereocenters.[8]
L-ProlineMulticomponent ReactionsReadily available, eco-friendly, and effective for pyran and thiopyran synthesis.[9]
Cation-Binding CatalystsTandem ReactionsCreates a confined chiral space for high stereo-enrichment in complex cyclizations.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Ring-Closing Metathesis (RCM)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the diene-containing thiol precursor (1.0 eq) in anhydrous, degassed solvent (e.g., DCM or toluene) to achieve a final concentration of 0.001-0.01 M.

  • Catalyst Addition: Add the Grubbs catalyst (e.g., Grubbs II, 1-5 mol%) to the solution. For solid catalysts, this should be done under a positive pressure of argon.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C). To facilitate the removal of ethylene, a gentle stream of argon can be passed through the solution, or the reaction can be conducted under a partial vacuum.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, add a quenching agent (e.g., ethyl vinyl ether or a phosphine (B1218219) scavenger) to deactivate the catalyst. Stir for 30 minutes.

  • Purification: Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired this compound.

Protocol 2: Asymmetric Desymmetrization of Oxetanes via Intramolecular Thiol Opening

Adapted from methodologies for related chiral heterocycles.[8]

  • Substrate Preparation: Synthesize the precursor containing both an oxetane ring and a protected thiol (e.g., thioester).

  • Reaction Setup: To a solution of the substrate (1.0 eq) in a suitable solvent (e.g., toluene) at the optimized temperature (e.g., 0 °C), add the chiral Brønsted acid catalyst (e.g., 5-10 mol%).

  • Deprotection & Cyclization: Add the deprotecting agent for the thiol group. The in-situ generated thiol will then undergo an intramolecular, enantioselective ring-opening of the oxetane.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the product with an organic solvent, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the enantiomerically enriched this compound derivative.

Logical Diagrams

Diagram 2: General Strategy Selection for this compound Synthesis

This diagram provides a decision-making framework for selecting an appropriate synthetic strategy based on the desired this compound structure.

Strategy_Selection start_node Target this compound Structure decision_node1 decision_node1 start_node->decision_node1 Unsaturated Ring? decision_node decision_node strategy_node strategy_node strategy_node1 Ring-Closing Metathesis (RCM) decision_node1->strategy_node1 [ Yes ] decision_node2 Polyoxygenated? decision_node1->decision_node2 [ No ] strategy_node2 Sugar-Based Approach or Ring Expansion decision_node2->strategy_node2 [ Yes ] decision_node3 Specific Stereocenter Required? decision_node2->decision_node3 [ No ] strategy_node3 Asymmetric Catalysis or Chiral Pool Synthesis decision_node3->strategy_node3 [ Yes ] strategy_node4 Intramolecular Nucleophilic Cyclization decision_node3->strategy_node4 [ No ]

Caption: Decision tree for selecting a this compound synthesis strategy.

References

Technical Support Center: A Troubleshooting Guide for Thiepane Functionalization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical synthesis and functionalization of thiepanes. This guide provides practical, question-and-answer-based troubleshooting advice to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is designed to provide direct answers to specific problems you may encounter in the lab.

Issue 1: Low or No Product Yield in C-H Functionalization

Q: My palladium-catalyzed C-H arylation of a thiepane derivative is giving very low yield or no product at all. What are the likely causes and how can I improve the outcome?

A: Low yields in C-H functionalization reactions are a common hurdle. A systematic approach to troubleshooting is essential.

Initial Checks:

  • Reagent and Solvent Quality: Ensure all reagents, including the palladium catalyst, ligands, bases, and arylating agents, are of high purity and anhydrous. Solvents must be thoroughly dried, as water can deactivate the catalyst and react with organometallic intermediates.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. Verify that your reaction setup is under a strict inert atmosphere (argon or nitrogen) and that all glassware was properly dried before use.

Troubleshooting Workflow for Low Yield in C-H Functionalization

low_yield_troubleshooting start Low/No Yield Observed reagent_check Verify Reagent & Solvent Purity/ Anhydrous Conditions start->reagent_check atmosphere_check Ensure Strict Inert Atmosphere start->atmosphere_check catalyst_system Optimize Catalyst System reagent_check->catalyst_system If reagents are pure atmosphere_check->catalyst_system If atmosphere is inert reaction_conditions Adjust Reaction Conditions catalyst_system->reaction_conditions If yield is still low success Improved Yield catalyst_system->success Optimization successful reaction_conditions->success Optimization successful

Caption: A stepwise workflow for troubleshooting low yields in this compound C-H functionalization.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand System: The choice of catalyst and ligand is critical. For C-H functionalization of saturated heterocycles, bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) often improve catalytic activity.

    • Action: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. Consider ligands known to be effective for C(sp³)–H activation.

  • Base and Additives: The base plays a crucial role in the C-H activation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and carboxylates (e.g., potassium pivalate). Sometimes, additives like pivalic acid can promote the reaction.

    • Action: Screen a variety of bases and consider the addition of acidic or other additives.

  • Temperature and Reaction Time: C-H activation often requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions.

    • Action: Monitor the reaction over time at a given temperature. If the reaction is sluggish, incrementally increase the temperature. If decomposition is observed, try a lower temperature for a longer duration.

ParameterCondition ACondition BCondition C
Palladium Source Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ (5 mol%)
Ligand SPhos (10 mol%)XPhos (10 mol%)None
Base K₂CO₃ (2 equiv.)Cs₂CO₃ (2 equiv.)K₂CO₃ (2 equiv.)
Solvent Toluene (B28343)1,4-DioxaneToluene
Temperature 110 °C120 °C110 °C
Typical Yield Range 40-70%50-85%<10%
Table 1. Example conditions for palladium-catalyzed C-H arylation of saturated heterocycles. Yields are illustrative and depend on the specific substrates.

Issue 2: Poor Regioselectivity in Lithiation Reactions

Q: I am attempting a lithiation of a substituted this compound followed by quenching with an electrophile, but I am getting a mixture of isomers. How can I control the regioselectivity?

A: Regioselectivity in the lithiation of heterocycles is governed by a combination of factors including the acidity of the protons, the presence of directing groups, and steric hindrance.

Troubleshooting Workflow for Poor Regioselectivity

regioselectivity_troubleshooting start Poor Regioselectivity Observed directing_group Assess Directing Group Effects start->directing_group base_sterics Modify Sterics of the Base start->base_sterics temperature_control Lower Reaction Temperature directing_group->temperature_control base_sterics->temperature_control solvent_effect Change Solvent System temperature_control->solvent_effect If still a mixture success Improved Regioselectivity temperature_control->success Optimization successful solvent_effect->success Optimization successful

Caption: A workflow for improving regioselectivity in this compound lithiation reactions.

Detailed Troubleshooting Steps:

  • Proton Acidity: Protons alpha to the sulfur atom in this compound are generally the most acidic and are preferentially abstracted. If other electron-withdrawing groups are present, they can also influence the site of lithiation.

    • Action: Analyze the structure of your this compound derivative to predict the most acidic proton. If multiple acidic sites are present, consider alternative synthetic strategies.

  • Directing Groups: Functional groups that can coordinate to the lithium atom can direct the deprotonation to a specific position.

    • Action: If your substrate lacks a directing group, consider introducing one (e.g., an amide or carbamate) at a strategic position to favor lithiation at the desired site.

  • Steric Hindrance: Bulky alkyllithium bases (e.g., LDA, LiTMP) can be used to deprotonate the most sterically accessible proton, which may differ from the most acidic proton.

    • Action: If you are using a less hindered base like n-BuLi, try switching to a bulkier base to improve selectivity.

  • Temperature: Lithiation reactions are often performed at low temperatures (e.g., -78 °C) to favor the kinetically controlled product over the thermodynamically more stable one.

    • Action: Ensure your reaction temperature is sufficiently low and maintained throughout the addition of the base.

ParameterCondition A (Kinetic Control)Condition B (Thermodynamic Control)
Base LDAn-BuLi/TMEDA
Temperature -78 °C0 °C to room temperature
Solvent THFHexane/THF
Expected Outcome Deprotonation at the least sterically hindered position.Deprotonation at the most acidic position, potentially leading to rearrangement.
Table 2. General conditions influencing the regioselectivity of lithiation.

Issue 3: Undesired Side Reactions

Q: I am observing the formation of a significant amount of sulfoxide (B87167) by-product during my functionalization reaction. How can I prevent this oxidation?

A: The sulfur atom in the this compound ring is susceptible to oxidation, especially under reaction conditions that involve oxidizing agents or exposure to air at elevated temperatures.

Strategies to Minimize Sulfoxide Formation:

  • Strictly Anaerobic Conditions: Ensure the reaction is rigorously protected from air. Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas.

  • Purified Reagents: Some reagents, particularly older ones, may contain peroxide impurities that can act as oxidants. Use freshly purified or purchased reagents.

  • Avoid Unnecessary Heat: If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Oxidant in C-H functionalization: In palladium-catalyzed reactions requiring an oxidant, the choice of oxidant can influence the extent of sulfur oxidation. Some silver salts, for instance, might be more prone to causing this side reaction.

    • Action: If using an oxidant, screen different options to find one that is effective for the desired transformation but less prone to oxidizing the thioether.

Q: My this compound ring appears to be unstable and I suspect ring-opening is occurring. What conditions can lead to this and how can I avoid it?

A: While this compound is a relatively stable seven-membered ring, certain conditions can promote ring-opening.

Factors Contributing to Ring Instability:

  • Strong Lewis Acids: Strong Lewis acids can coordinate to the sulfur atom and facilitate ring cleavage.

  • Highly Nucleophilic/Basic Conditions: In some cases, strong bases can induce elimination reactions that lead to ring-opened products.

  • High Temperatures: Prolonged heating at high temperatures can promote decomposition pathways.

Preventative Measures:

  • Milder Reaction Conditions: If possible, use milder catalysts, bases, and lower reaction temperatures.

  • Protecting Groups: In some cases, temporarily oxidizing the sulfur to a sulfone can make it less susceptible to certain reactions and can be reversed later. However, this adds extra steps to the synthesis.

Experimental Protocols

General Procedure for Palladium-Catalyzed C-H Arylation of this compound:

Note: This is a general protocol and may require optimization for specific substrates.

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., XPhos, 4-10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the base (e.g., K₂CO₃, 2.0 equiv.) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Lithiation and Electrophilic Quench of this compound:

Note: This procedure requires strict anhydrous and anaerobic conditions.

  • To an oven-dried Schlenk flask under an argon atmosphere, add the this compound derivative (1.0 equiv.) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium base (e.g., n-BuLi or LDA, 1.1 equiv.) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the electrophile (1.2 equiv.) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Purification of Functionalized Thiepanes

Q: What are the best practices for purifying my functionalized this compound product?

A: The purification of functionalized thiepanes typically relies on standard chromatographic techniques.

  • Column Chromatography: This is the most common method. Silica gel is a suitable stationary phase for most this compound derivatives. The choice of eluent will depend on the polarity of your compound. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be a quick and effective purification method.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be an excellent method for obtaining highly pure material.

  • Dealing with Sulfur Impurities: In reactions where elemental sulfur is a potential byproduct, washing the crude product with a solvent in which sulfur is soluble but your product is not (e.g., toluene, carbon disulfide - use with caution) can be helpful. On a silica gel column, elemental sulfur typically elutes very quickly with non-polar eluents.

Technical Support Center: Enhancing Thiepane Ring-Expansion Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of thiepane rings via ring-expansion reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental challenges and improve your reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound ring-expansion reactions. The solutions provided are based on established synthetic methodologies and aim to provide actionable advice for optimizing your experimental outcomes.

Problem 1: Low or No Yield of the Desired this compound Product

Low yields are a frequent challenge in ring-expansion reactions. The underlying causes can often be traced to suboptimal reaction conditions, side reactions, or issues with starting materials.

Initial Troubleshooting Workflow

A systematic approach is crucial to identifying the root cause of low yields. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity analyze_crude Analyze Crude Reaction Mixture (e.g., NMR, GC-MS) check_purity->analyze_crude side_reactions Evidence of Side Reactions? analyze_crude->side_reactions optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Catalyst Loading) side_reactions->optimize_conditions Yes no_reaction Starting Material Unchanged? side_reactions->no_reaction No alternative_route Consider Alternative Synthetic Route optimize_conditions->alternative_route If optimization fails end Improved Yield optimize_conditions->end increase_reactivity Increase Reactivity (e.g., Different Catalyst, Longer Reaction Time) no_reaction->increase_reactivity Yes workup_loss Check for Product Loss During Work-up/Purification no_reaction->workup_loss No increase_reactivity->alternative_route If optimization fails increase_reactivity->end optimize_purification Optimize Purification Method workup_loss->optimize_purification optimize_purification->end alternative_route->end reaction_scheme Intramolecular Stevens Rearrangement reactant Vinyl-substituted Thietane (B1214591) product This compound reactant->product [1,4]-rearrangement catalyst Rh₂(OAc)₄ photochemical_workflow Photochemical Ring Expansion Workflow dissolve Dissolve thietane and diazoalkane in solvent irradiate Irradiate with blue LEDs (e.g., 470 nm) dissolve->irradiate monitor Monitor reaction by TLC irradiate->monitor workup Work-up and Purification monitor->workup product Isolate Thiolane/Thiepane Product workup->product

Technical Support Center: Thiepane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiepane. The information is presented in a question-and-answer format to directly tackle specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of this compound in Cyclization of 1,6-Dihalohexanes

Question: I am attempting to synthesize this compound by reacting a 1,6-dihalohexane (e.g., 1,6-dichlorohexane (B1210651) or 1,6-dibromohexane) with a sulfide (B99878) source like sodium sulfide, but I am consistently obtaining a low yield of the desired product. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the synthesis of this compound from 1,6-dihalohexanes are a common problem. The primary culprits are often competing side reactions, such as intermolecular polymerization and elimination reactions. Suboptimal reaction conditions can also significantly impact the efficiency of the desired intramolecular cyclization.

Troubleshooting Strategies:

  • High Dilution Conditions: To favor the intramolecular cyclization over intermolecular polymerization, it is crucial to perform the reaction under high dilution. This is achieved by the slow addition of the 1,6-dihalohexane to a large volume of solvent containing the sulfide source. This minimizes the probability of two reactant molecules encountering each other.

  • Choice of Sulfide Source: While sodium sulfide is commonly used, its basicity can promote elimination side reactions, especially with secondary halides. Using a less basic sulfur source, such as sodium thiomethoxide followed by demethylation or thiourea (B124793) followed by hydrolysis, can sometimes improve yields by minimizing elimination pathways.

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the sulfide ion and promote the desired SN2 reaction.

  • Temperature Control: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also favor elimination and other side reactions. It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Experimental Protocol: High-Dilution Cyclization of 1,6-Dibromohexane (B150918)

  • Apparatus: Set up a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a syringe pump for the slow addition of the dihalide.

  • Reagents:

    • Sodium sulfide nonahydrate (Na₂S·9H₂O)

    • 1,6-Dibromohexane

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In the three-necked flask, dissolve sodium sulfide nonahydrate in a large volume of DMF (e.g., a final concentration of the dihalide will be ~0.01 M).

    • Heat the solution to the desired reaction temperature (e.g., 80-100 °C).

    • Using a syringe pump, add a solution of 1,6-dibromohexane in DMF to the stirred sulfide solution over a period of several hours (e.g., 8-12 hours).

    • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-4 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and pour it into a large volume of water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography.

ParameterCondition ACondition BCondition C
Dihalide 1,6-Dibromohexane1,6-Dichlorohexane1,6-Diiodohexane
Sulfide Source Na₂SNa₂SNaSH
Solvent DMFEthanol/WaterAcetonitrile
Temperature 80 °CReflux70 °C
This compound Yield (%) 65-75%40-50%70-80%
Primary Side Product Oligomers/PolymersElimination ProductsOligomers/Polymers

Table 1. Comparison of Reaction Conditions for this compound Synthesis from 1,6-Dihalohexanes. (Note: Yields are approximate and can vary based on specific experimental setup and purity of reagents.)

Issue 2: Formation of Oligomers and Polymers

Question: My reaction mixture for this compound synthesis is viscous, and upon workup, I isolate a significant amount of a high-molecular-weight, tacky solid instead of the desired liquid this compound. How can I prevent this polymerization?

Answer:

The formation of linear and cyclic oligomers or polymers is a major competing pathway in this compound synthesis, especially when using bifunctional starting materials. This occurs when the reactive ends of the starting material react with other molecules rather than with each other in an intramolecular fashion.

Troubleshooting Strategies:

  • Strict Adherence to High Dilution: As mentioned previously, maintaining high dilution is the most effective way to suppress intermolecular reactions. A very slow addition rate of the electrophile to the nucleophile is critical.

  • Use of a Template: In some cases, a template molecule can be used to hold the ends of the precursor in proximity, thereby favoring intramolecular cyclization. However, this is a more advanced and substrate-specific approach.

  • Alternative Synthetic Routes: If polymerization remains a significant issue, consider alternative synthetic routes that are less prone to this side reaction, such as ring-closing metathesis (RCM) of a suitable diene-containing sulfide.

Logical Workflow for Troubleshooting Polymerization:

Caption: Troubleshooting workflow for polymer formation.

Issue 3: Difficulty in Purifying this compound

Question: I have successfully synthesized crude this compound, but I am struggling to purify it. Column chromatography gives poor separation, and distillation results in decomposition. What are the recommended purification methods?

Answer:

Purifying this compound can be challenging due to its relatively low boiling point and the potential for co-distillation with side products or decomposition at high temperatures. The presence of structurally similar linear sulfides or cyclic oligomers further complicates purification by chromatography.

Troubleshooting Strategies:

  • Vacuum Distillation: This is the most common and effective method for purifying this compound. Performing the distillation under reduced pressure lowers the boiling point, minimizing thermal decomposition. It is crucial to use an efficient distillation column (e.g., a Vigreux or packed column) to achieve good separation from close-boiling impurities.

  • Preparative Gas Chromatography (Prep-GC): For small-scale purifications where very high purity is required, preparative GC can be an excellent option.

  • Column Chromatography with Careful Solvent Selection: If column chromatography is necessary, careful selection of the eluent system is critical. A non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, often provides the best separation on silica (B1680970) gel. It may be necessary to screen several solvent systems to find the optimal conditions.

  • Chemical Treatment of Crude Product: In some cases, impurities can be removed by chemical means before distillation. For example, washing the crude product with a dilute acid or base solution can remove basic or acidic impurities, respectively. A wash with a permanganate (B83412) solution can sometimes oxidize more reactive sulfur-containing impurities.

Experimental Protocol: Purification of this compound by Vacuum Distillation

  • Apparatus: A standard short-path distillation apparatus or a fractional distillation setup with a Vigreux column. Ensure all glassware is dry.

  • Procedure:

    • Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.

    • Assemble the distillation apparatus and ensure all joints are well-sealed.

    • Slowly and carefully apply vacuum to the system.

    • Once the desired pressure is reached, begin to gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point of this compound at that pressure (the boiling point of this compound is approximately 173-174 °C at atmospheric pressure).

    • Monitor the purity of the collected fractions by GC-MS or NMR.

ImpurityBoiling Point (°C at atm. press.)Separation by Vacuum DistillationSeparation by Column Chromatography (Silica)
1,6-Hexanedithiol205GoodModerate
Linear Oligomers (Dimer)> 300ExcellentDifficult
Thiane (6-membered ring)142GoodDifficult

Table 2. Separation of this compound from Common Impurities.

Reaction and Side-Reaction Pathways

Main Synthesis Pathway: Intramolecular Cyclization of a 1,6-Dihalohexane

Thiepane_Synthesis Reactants 1,6-Dihalohexane + Na₂S This compound This compound Reactants->this compound Intramolecular Cyclization

Caption: Primary synthesis route to this compound.

Common Side-Reaction Pathways

Side_Reactions Start 1,6-Dihalohexane + Na₂S Intramolecular Intramolecular Attack Start->Intramolecular Intermolecular Intermolecular Attack Start->Intermolecular Elimination Elimination (Base-Promoted) Start->Elimination This compound This compound (Desired Product) Intramolecular->this compound Polymer Linear/Cyclic Oligomers/Polymers Intermolecular->Polymer Alkene Hexadiene/Hexenol Elimination->Alkene

Technical Support Center: Purification of Polar Thiepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying polar thiepane derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why are polar this compound derivatives challenging to purify using standard silica (B1680970) gel chromatography?

A1: Polar this compound derivatives, particularly those containing hydroxyl, amino, sulfoxide, or sulfone moieties, present unique purification challenges due to their strong interactions with the stationary phase. The primary reasons include:

  • Strong Polar Interactions: The lone pairs on the sulfur and other heteroatoms, along with polar functional groups, can form strong hydrogen bonds with the acidic silanol (B1196071) (Si-O-H) groups on the surface of silica gel. This leads to very strong adsorption, requiring highly polar mobile phases for elution, which can result in poor separation.

  • Peak Tailing: Strong interactions with acidic silanol groups are a primary cause of peak tailing for basic or highly polar compounds. This asymmetry reduces resolution and complicates fraction collection.

  • Compound Instability: The acidic nature of silica gel can sometimes lead to the degradation of sensitive this compound derivatives.

Q2: When should I consider using a stationary phase other than silica gel for my polar this compound derivative?

A2: While silica gel is a common choice, it's not always optimal for polar this compound derivatives. Consider alternatives in the following situations:

  • Acid Sensitivity: If your this compound derivative is unstable on silica gel, neutral or basic stationary phases like alumina (B75360) are better options.

  • Poor Separation on Silica: If you are unable to achieve adequate separation even with highly polar mobile phases or modifiers, an alternative stationary phase may provide the necessary selectivity.

  • Extremely Polar Compounds: For highly polar this compound derivatives that show little to no retention in normal-phase chromatography, reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are more suitable techniques.[1]

Troubleshooting Guides

Guide 1: Column Chromatography Issues

Issue: My polar this compound derivative is showing significant peak tailing on a silica gel column.

  • Q: What is causing the peak tailing and how can I fix it?

    • A: Peak tailing for polar, and particularly basic, compounds on silica gel is often due to strong interactions with acidic silanol groups. To minimize this, you can:

      • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Common choices include:

      • Deactivate the Silica Gel: Before loading your sample, flush the packed column with 1-2 column volumes of your eluent containing 1-3% triethylamine. Then, flush with your initial elution solvent to remove excess TEA before loading your compound.

      • Switch to a Different Stationary Phase: Consider using alumina (neutral or basic) or a bonded silica phase like amino-propylated silica, which lacks the acidic silanol groups that cause tailing with basic compounds.

Issue: My polar this compound derivative either streaks or doesn't move from the baseline on the TLC plate, even with highly polar solvents.

  • Q: How can I achieve good separation for my highly polar this compound derivative?

    • A: This indicates very strong adsorption to the silica. Here are several strategies to address this:

      • Employ a More Polar Mobile Phase: For very polar compounds, you may need aggressive solvent systems. A mixture of dichloromethane and methanol with a small percentage of ammonium (B1175870) hydroxide (B78521) can be effective.

      • Consider Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[1] In this mode, very polar compounds elute earlier. This is a powerful technique for separating compounds that are too strongly retained in normal-phase chromatography.[1]

      • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds. It uses a polar stationary phase (like silica, diol, or amide-bonded silica) with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[1] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes are retained through partitioning between this layer and the mobile phase.[2]

Issue: My polar this compound derivative seems to be decomposing on the silica gel column.

  • Q: How can I purify my acid-sensitive this compound derivative without degradation?

    • A: The acidic nature of silica gel can be detrimental to some compounds. To circumvent this:

      • Deactivate the Silica Gel: As mentioned previously, pre-treating the silica gel with a basic modifier like triethylamine can neutralize the acidic sites.

      • Use an Alternative, Less Acidic Stationary Phase:

        • Alumina: Available in acidic, neutral, and basic forms. Basic or neutral alumina is excellent for purifying acid-sensitive compounds.

        • Florisil®: A mild, neutral magnesium silicate (B1173343) that can be effective when compounds adhere strongly to silica.

      • Perform a 2D TLC to Confirm Instability: To verify if your compound is degrading on silica, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.

Guide 2: Recrystallization Challenges

Issue: I am struggling to find a suitable solvent for the recrystallization of my polar this compound derivative.

  • Q: What are the key characteristics of a good recrystallization solvent, and how do I find one?

    • A: An ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[3] Additionally, impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

      • Solvent Selection Strategy:

        • "Like Dissolves Like": Polar compounds tend to dissolve in polar solvents. For polar this compound derivatives, consider solvents like water, ethanol, methanol, or acetone.

        • Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. A common solvent pair for polar compounds is methanol/water or acetone/water.

        • Systematic Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating to identify a suitable candidate or solvent pair.

Issue: My polar this compound derivative "oils out" instead of forming crystals during recrystallization.

  • Q: Why is my compound forming an oil, and how can I promote crystal formation?

    • A: "Oiling out" often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated. To encourage crystallization:

      • Add More Solvent: The concentration of your compound may be too high. Add more of the hot solvent to the oiled-out mixture until it redissolves, then allow it to cool more slowly.

      • Lower the Crystallization Temperature: Use a solvent with a lower boiling point.

      • Induce Crystallization:

        • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.

        • Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

      • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to smaller, less pure crystals or precipitation.

Guide 3: Liquid-Liquid Extraction Inefficiencies

Issue: I am unable to efficiently extract my polar this compound derivative from an aqueous layer into an organic solvent.

  • Q: How can I improve the extraction efficiency of my polar compound?

    • A: Highly polar compounds often have significant solubility in water, making them difficult to extract into a non-polar organic solvent.

      • Use a More Polar Organic Solvent: Instead of non-polar solvents like hexane (B92381) or diethyl ether, try a more polar, water-immiscible solvent like ethyl acetate, dichloromethane (DCM), or chloroform.

      • "Salting Out": Add a saturated solution of a salt, such as sodium chloride (brine), to the aqueous layer. This increases the polarity of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.

      • pH Adjustment: If your this compound derivative has acidic or basic functional groups, you can manipulate the pH of the aqueous layer to change its charge and, therefore, its solubility.

        • For a basic this compound derivative, increasing the pH of the aqueous layer will deprotonate it, making it neutral and more soluble in the organic phase.

        • For an acidic this compound derivative, decreasing the pH will protonate it, making it neutral and more soluble in the organic phase.

      • Continuous Extraction: For compounds with very high water solubility, a continuous liquid-liquid extraction apparatus may be necessary to achieve good recovery.

Data Presentation

Table 1: Example Solvent Systems for Flash Chromatography of Polar this compound and Thietane Derivatives

Compound TypeStationary PhaseEluent SystemReference
3-Hydroxy-3-arylthietane 1,1-dioxideSilica Gel20-30% Acetone in Pentane[4]
3-Aryl-3-hydroxythietane 1,1-dioxideSilica Gel30% Acetone in Pentane[4]
N-Substituted (2-Bromophenyl)methanesulfonamidesSilica GelVaries (e.g., Ethyl Acetate/Hexane)[5]

Experimental Protocols

Protocol 1: General Flash Column Chromatography for a Polar this compound Derivative
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides a retention factor (Rf) of 0.2-0.4 for your target compound. For highly polar compounds, consider systems like dichloromethane/methanol or ethyl acetate/hexane with increasing polarity. Add 1% triethylamine to the solvent system if peak tailing is observed on the TLC plate.

  • Column Packing: Dry pack the column with silica gel. Gently tap the column to ensure even packing. Wet the silica with the least polar solvent mixture you will be using for the elution.

  • Sample Loading:

    • Wet Loading: Dissolve your crude sample in a minimal amount of the elution solvent. If the sample is not very soluble, you can use a slightly more polar solvent, but keep the volume to a minimum. Carefully add the sample to the top of the silica bed.

    • Dry Loading: Dissolve your crude sample in a suitable volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your purified compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Recrystallization Procedure for a Polar this compound Derivative
  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to air dry on the filter paper, or place them in a desiccator under vacuum to remove the last traces of solvent.

Mandatory Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Strategy cluster_analysis Analysis & Final Product start Crude Polar this compound Derivative tlc TLC Analysis for Method Selection start->tlc extraction Liquid-Liquid Extraction start->extraction Initial Work-up chromatography Column Chromatography (Normal, Reverse, or HILIC) tlc->chromatography Complex Mixture recrystallization Recrystallization tlc->recrystallization Solid with Few Impurities purity Purity Check (TLC, HPLC, NMR) chromatography->purity recrystallization->purity extraction->tlc purity->chromatography Impure pure_product Pure Polar this compound Derivative purity->pure_product Purity >95%

Caption: General purification workflow for polar this compound derivatives.

troubleshooting_tree start Peak Tailing in Chromatography? q1 Is the compound basic? start->q1 a1_yes Add TEA or NH3/MeOH to eluent q1->a1_yes Yes a1_no Compound is highly polar q1->a1_no No q2 Tailing persists? a1_yes->q2 a1_no->q2 a2_yes Switch to alternative stationary phase (Alumina, Amino, or Reverse Phase) q2->a2_yes Yes a2_no Problem Solved q2->a2_no No q3 Still tailing? a2_yes->q3 q3->a2_no No a3_yes Consider HILIC q3->a3_yes Yes a3_yes->a2_no

Caption: Troubleshooting decision tree for peak tailing.

References

Thiepane Compound Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiepane-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound derivatives in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues for this compound compounds in solution?

A1: The primary stability concern for this compound compounds, which are cyclic thioethers, is the oxidation of the sulfur atom. Other potential issues, often dependent on the specific functional groups of the derivative, include hydrolysis, photodegradation, and thermal degradation.

Q2: My this compound compound is degrading upon storage. What are the likely causes?

A2: Degradation during storage is often due to slow oxidation by dissolved atmospheric oxygen, exposure to light, or suboptimal pH and temperature conditions. The thioether moiety in the this compound ring is susceptible to oxidation, which can be accelerated by light and trace metal impurities.

Q3: How can I prevent the oxidation of the this compound sulfur atom?

A3: To prevent oxidation, it is recommended to degas solvents by sparging with an inert gas like nitrogen or argon before preparing solutions.[1] Storing solutions under an inert atmosphere and using amber vials to protect from light can significantly reduce oxidative degradation.[1][2] The addition of antioxidants may also be considered, but their compatibility with your specific compound and downstream applications must be verified.[1]

Q4: Are this compound compounds sensitive to pH?

A4: The this compound ring itself is a saturated thioether and is generally stable across a moderate pH range. However, the stability of a this compound derivative is highly dependent on its other functional groups. For instance, if the compound contains ester or amide linkages, it will be susceptible to acid- or base-catalyzed hydrolysis.[3][4] It is crucial to determine the optimal pH for your specific molecule, which is often near neutral pH unless functional groups dictate otherwise.

Q5: What are the best practices for long-term storage of this compound compound solutions?

A5: For long-term storage, solutions should be prepared with degassed solvents, stored at low temperatures (e.g., -20°C or -80°C), protected from light by using amber containers, and sealed tightly under an inert atmosphere (e.g., nitrogen or argon). Before use, allow the solution to equilibrate to room temperature slowly to prevent condensation.

Troubleshooting Guides

Issue 1: Rapid Loss of Parent Compound in Solution
Potential Cause Troubleshooting Steps
Oxidation 1. Prepare fresh solutions using solvents that have been thoroughly degassed. 2. Work under an inert atmosphere (e.g., in a glovebox). 3. Store stock solutions and experimental samples in amber glass vials to exclude light.[2] 4. If compatible with your system, consider adding a suitable antioxidant after verifying its compatibility.
Hydrolysis (pH-mediated) 1. Measure the pH of your solution. 2. If the compound has hydrolyzable functional groups (e.g., esters, amides), adjust the pH to a more neutral range (typically pH 4-7) using a suitable buffer system.[5] 3. Perform a pH stability screen to identify the optimal pH for your compound.
Photodegradation 1. Conduct all experiments under low-light conditions or with light-protective coverings. 2. Use amber vials or wrap containers in aluminum foil for storage and during experiments.
Adsorption to Container 1. Test different container materials (e.g., polypropylene (B1209903) vs. glass). 2. Consider using silanized glass vials to minimize surface adsorption.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Potential Cause Troubleshooting Steps
Oxidative Degradation 1. The primary degradation products are likely the corresponding sulfoxide (B87167) and sulfone. These will be more polar and typically have shorter retention times in reverse-phase HPLC. 2. Confirm the identity of these peaks by LC-MS analysis and compare the observed mass change (+16 Da for sulfoxide, +32 Da for sulfone).
Hydrolytic Degradation 1. If your compound has susceptible functional groups, degradation products will correspond to the cleaved moieties. 2. Analyze the sample by LC-MS to identify the molecular weights of the degradants and propose a degradation pathway.
Solvent Impurities 1. Run a blank gradient of the solvent to check for impurities. 2. Use high-purity, HPLC-grade solvents. Peroxide impurities in solvents like THF or dioxane can cause oxidation.

Data Presentation: this compound Degradation Pathways

The primary degradation pathways for this compound derivatives involve the sulfur atom. The following table summarizes the expected mass changes for common degradation products, which is critical for their identification via mass spectrometry.

Degradation Pathway Reaction Product Mass Change (Da) Common Stress Condition
Oxidation (Step 1) This compound → this compound-1-oxideSulfoxide+16Oxidizing agents (e.g., H₂O₂), air/light
Oxidation (Step 2) This compound-1-oxide → this compound-1,1-dioxideSulfone+32 (from parent)Strong oxidizing agents, prolonged stress
Hydrolysis (Side Chain) R-COOR' → R-COOH + R'-OHCarboxylic Acid, AlcoholVariesAcidic or basic pH
Photodegradation VariesVariesVariesUV or broad-spectrum light

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound Compounds

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6][7]

1. Objective: To assess the stability of a this compound compound under various stress conditions (hydrolysis, oxidation, heat, and light).

2. Materials:

  • This compound compound of interest

  • HPLC-grade acetonitrile (B52724) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with UV/PDA and/or MS detector

  • Thermostatic oven, photostability chamber

3. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound compound in acetonitrile or another suitable organic solvent.

4. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours. Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Dilute the stock solution with a 50:50 acetonitrile:water mixture to 100 µg/mL. Incubate at 80°C for 48 hours, protected from light.

  • Photodegradation: Dilute the stock solution with a 50:50 acetonitrile:water mixture to 100 µg/mL. Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil to serve as a dark control.

5. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

  • Quantify the remaining parent compound and the formation of any degradation products.

  • Use LC-MS to identify the molecular weights of the major degradants to elucidate degradation pathways.

Visualizations

G cluster_troubleshooting Troubleshooting Logic for Compound Degradation Start HPLC shows >10% loss of parent compound CheckOxidation Was solution degassed and protected from light? Start->CheckOxidation CheckpH Is compound pH sensitive (e.g., has esters/amides)? CheckOxidation->CheckpH Yes ImplementProtection Action: Degas solvents, use amber vials, store under N2. CheckOxidation->ImplementProtection No RunpHScreen Action: Buffer solution and conduct pH stability screen. CheckpH->RunpHScreen Yes Reanalyze Re-analyze sample CheckpH->Reanalyze No ImplementProtection->Reanalyze RunpHScreen->Reanalyze

Caption: Troubleshooting workflow for this compound compound degradation.

G This compound This compound Derivative (R-S-R) Sulfoxide This compound Sulfoxide (R-SO-R) [+16 Da] This compound->Sulfoxide Mild Oxidation (Air, H2O2) Hydrolysis Hydrolysis Products (e.g., R-COOH) This compound->Hydrolysis Acid/Base (if side chains are present) Sulfone This compound Sulfone (R-SO2-R) [+32 Da] Sulfoxide->Sulfone Strong Oxidation

Caption: Primary degradation pathways for this compound derivatives.

G cluster_workflow Forced Degradation Experimental Workflow Prep Prepare 1 mg/mL Stock Solution Stress Aliquot and apply stress: - Acid (HCl) - Base (NaOH) - Oxidant (H2O2) - Heat - Light (UV/Vis) Prep->Stress Neutralize Neutralize Acid/Base Samples (if applicable) Stress->Neutralize Analyze Analyze all samples by Stability-Indicating HPLC-UV/MS Neutralize->Analyze Elucidate Identify Degradants & Determine Pathways Analyze->Elucidate

References

Technical Support Center: Catalyst Selection for Efficient Thiepane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of thiepanes. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on catalyst selection for efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing thiepanes?

The synthesis of thiepanes, seven-membered sulfur-containing heterocycles, can be challenging due to unfavorable entropic and enthalpic factors.[1] The most prevalent and effective methods include:

  • Ring-Closing Metathesis (RCM): This is a widely used method for forming various unsaturated rings, including thiepanes, from acyclic diene precursors.[2] It is often favored for its functional group tolerance and the availability of well-defined catalysts.

  • Lewis Acid-Mediated Cyclizations: These reactions can promote the formation of the thiepane ring through various mechanisms, such as the ring-opening of cyclopropanes followed by cyclization.[3][4]

  • Transition-Metal-Catalyzed Cyclizations: Various transition metals can catalyze the formation of this compound rings through different pathways, offering alternative synthetic routes.[5][6][7]

  • Ring Expansion Reactions: This approach involves the expansion of smaller sulfur-containing rings to form the seven-membered this compound core.

Q2: Which catalysts are recommended for the Ring-Closing Metathesis (RCM) synthesis of thiepanes?

Due to the presence of the sulfur atom, which can act as a catalyst poison, robust catalysts are required for the efficient RCM synthesis of thiepanes.[8][9] The most commonly recommended catalysts are second-generation Grubbs and Hoveyda-Grubbs catalysts, as they exhibit higher tolerance to sulfur-containing substrates compared to first-generation catalysts.[2][10]

Q3: How does the sulfur atom in the precursor affect the RCM catalyst?

The lone pair of electrons on the sulfur atom can coordinate to the metal center of the catalyst, leading to catalyst deactivation or "poisoning".[8][9] This interaction can reduce the catalytic activity, leading to low yields or incomplete reactions. Therefore, selecting a catalyst with high stability and tolerance to Lewis basic functional groups is crucial.

Q4: How can I control the E/Z selectivity in this compound synthesis via RCM?

The E/Z selectivity of the resulting double bond in the this compound ring is influenced by the catalyst, substrate structure, and reaction conditions.[11] Generally, second-generation Grubbs catalysts tend to favor the formation of the more thermodynamically stable E-isomer. However, specific Z-selective catalysts, often based on molybdenum or ruthenium with particular ligand designs, can be employed to favor the formation of the Z-isomer.[12]

Q5: What are some common byproducts in this compound synthesis, and how can they be avoided?

Common byproducts in RCM-based this compound synthesis include oligomers or polymers resulting from intermolecular reactions. This can be minimized by using high dilution conditions. Alkene isomerization is another potential side reaction, which can be suppressed by using specific additives like 1,4-benzoquinone (B44022) or phenol, although these can sometimes affect catalyst activity.[2][10] In Lewis acid-mediated reactions, rearrangements and incomplete cyclization can lead to byproducts. Careful selection of the Lewis acid and optimization of reaction conditions are key to minimizing these.

Troubleshooting Guides

Problem 1: Low or No Yield in Ring-Closing Metathesis (RCM) for this compound Synthesis
Possible Cause Troubleshooting Steps
Catalyst Poisoning The sulfur atom in the substrate is likely deactivating the catalyst.[8][9] Switch to a more robust catalyst, such as a second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalyst, which are known for their higher tolerance to sulfur.[2][10] Consider using a higher catalyst loading (e.g., 5-10 mol%).
Insufficient Catalyst Activity For sterically hindered substrates, a more active catalyst may be required. Consider using a catalyst with a less sterically demanding N-heterocyclic carbene (NHC) ligand.
Poor Substrate Purity Impurities in the starting diene can poison the catalyst. Ensure the substrate is thoroughly purified before use. Common problematic impurities include thiols and other sulfur-containing compounds.
Inappropriate Reaction Conditions Optimize the reaction temperature and solvent. While many RCM reactions are run at room temperature or slightly elevated temperatures (e.g., 40°C in dichloromethane), some substrates may require higher temperatures (e.g., refluxing toluene).[8] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition.
Intermolecular Reactions Oligomerization or polymerization is competing with the desired intramolecular cyclization. Perform the reaction under high dilution conditions (e.g., 0.001-0.01 M). Slow addition of the substrate and/or catalyst to the reaction mixture can also favor the intramolecular pathway.
Problem 2: Poor E/Z Selectivity in RCM for this compound Synthesis
Possible Cause Troubleshooting Steps
Thermodynamic Product Formation Standard Grubbs catalysts often favor the formation of the more stable E-isomer.[11]
Kinetic Control Not Achieved To favor the Z-isomer, a kinetically controlled reaction is necessary. Use a Z-selective catalyst , such as certain molybdenum- or tungsten-based catalysts, or ruthenium catalysts with specific chelating ligands.[12] These reactions are often run at lower temperatures to enhance kinetic control.
Isomerization of the Product The initially formed product may be isomerizing under the reaction conditions. Limit the reaction time to the point of complete consumption of the starting material. Additives like 1,4-benzoquinone can sometimes suppress isomerization, but may also reduce catalyst activity.[2][10]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of Medium-Ring Heterocycles via RCM

SubstrateCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Ring SizeE/Z RatioReference
Diene precursor for SerpendioneGrubbs II (5)CH₂Cl₂Reflux12758-[BenchChem]
Diene precursor for StemoamideGrubbs II (10)Toluene804858-[BenchChem]
N,N-diallyl-4-methylbenzenesulfonamideGrubbs II (0.5)CH₂Cl₂250.17<405-[RSC. Adv., 2021, 11, 37866-37876]
N,N-diallyl-4-methylbenzenesulfonamideHoveyda-Grubbs II (0.5)CH₂Cl₂250.17>955-[RSC. Adv., 2021, 11, 37866-37876]
Boc-protected macrolactam precursorMo-1 (10)Toluene22124414>98:2 (E)[PMC][12]
Pacritinib precursorMo-1 (~5)Toluene2265518>98:2 (E)[PMC][12]

Experimental Protocols

Detailed Protocol: Synthesis of a this compound Derivative via RCM using Grubbs Second-Generation Catalyst

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Sulfur-containing diene precursor

  • Grubbs Second-Generation Catalyst (G-II)

  • Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk flask, etc.)

  • Syringe pump (optional, for slow addition)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: Dry a Schlenk flask under vacuum or in an oven and allow it to cool under a stream of inert gas.

  • Dissolving the Substrate: To the flask, add the sulfur-containing diene precursor. Dissolve the diene in anhydrous, degassed solvent (e.g., DCM or toluene) to achieve the desired concentration (typically 0.001 M to 0.01 M for medium-sized rings to minimize oligomerization).

  • Degassing the Solution: Degas the substrate solution by bubbling inert gas through it for 15-30 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Catalyst Preparation: In a separate glovebox or under a positive pressure of inert gas, weigh the Grubbs Second-Generation Catalyst (typically 1-5 mol%) into a small vial and dissolve it in a small amount of the degassed solvent.

  • Reaction Initiation: Add the catalyst solution to the stirred substrate solution. For challenging cyclizations, slow addition of the catalyst solution using a syringe pump over several hours can improve the yield by maintaining a low catalyst concentration.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically stirred at room temperature or heated to 40-80°C.

  • Reaction Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired this compound derivative.

Mandatory Visualization

Experimental_Workflow_RCM cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Purified Diene Precursor setup Setup Reaction Vessel (Inert Atmosphere) start->setup dissolve Dissolve Diene in Degassed Solvent setup->dissolve degas Degas Solution dissolve->degas add_cat Add Catalyst (Slow Addition Optional) degas->add_cat prep_cat Prepare Catalyst Solution prep_cat->add_cat react Stir at RT or Heat (Monitor Progress) add_cat->react quench Quench Reaction (e.g., Ethyl Vinyl Ether) react->quench concentrate Remove Solvent quench->concentrate purify Purify by Chromatography concentrate->purify end End: Pure this compound purify->end

Caption: Experimental Workflow for this compound Synthesis via RCM.

Catalyst_Selection_Logic cluster_rcm RCM Catalyst Selection start Goal: Synthesize this compound method Choose Primary Method start->method rcm Ring-Closing Metathesis (RCM) method->rcm High Functional Group Tolerance other Alternative Methods (Lewis Acid, etc.) method->other RCM Fails or Specific Precursor catalyst_choice Select Catalyst Generation rcm->catalyst_choice troubleshooting Troubleshooting Guide other->troubleshooting Consult Specific Literature g2_hg2 Grubbs II or Hoveyda-Grubbs II (Sulfur Tolerant) catalyst_choice->g2_hg2 Recommended g1 Grubbs I (Less Tolerant) catalyst_choice->g1 Not Recommended for Sulfur Compounds selectivity Desired Stereochemistry? g2_hg2->selectivity e_selective Standard G-II / HG-II (Thermodynamic Product) selectivity->e_selective E-isomer z_selective Z-Selective Catalyst (Mo- or W-based, or specific Ru) selectivity->z_selective Z-isomer e_selective->troubleshooting z_selective->troubleshooting

Caption: Catalyst Selection Logic for this compound Synthesis.

References

Managing Epimerization During Thiepane Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of thiepane-containing molecules, controlling stereochemistry is a critical challenge. Epimerization, the unwanted inversion of a stereocenter, can lead to mixtures of diastereomers, complicating purification and compromising the biological activity of the target compound. This technical support center provides troubleshooting guidance and frequently asked questions to help you manage and overcome epimerization during your this compound synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in this compound synthesis?

A1: Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted.[1] In the context of this compound synthesis, this can occur at a pre-existing stereocenter in the acyclic precursor during the ring-closing reaction, or at a newly formed stereocenter. This is a significant issue because different diastereomers of a this compound derivative can have vastly different biological activities and physical properties, making their separation difficult and reducing the overall yield of the desired stereoisomer.

Q2: Which steps in this compound synthesis are most susceptible to epimerization?

A2: Epimerization is most likely to occur under conditions that can generate a planar intermediate, such as an enolate or a carbocation, at or adjacent to a stereocenter. Key steps to watch for include:

  • Base-mediated cyclizations: Intramolecular SN2 reactions to form the this compound ring, where a strong base is used to deprotonate a thiol or a carbon acid, can also deprotonate an adjacent stereocenter, leading to epimerization.[2]

  • Reactions involving acidic or basic workups: Prolonged exposure to acidic or basic conditions during the workup can cause epimerization of sensitive stereocenters.

  • High-temperature reactions: Elevated temperatures can provide the energy needed to overcome the activation barrier for epimerization, especially if an equilibrium between epimers is possible.

Q3: What are the common mechanisms for epimerization in reactions involving sulfur heterocycles?

A3: The primary mechanisms involve the formation of a planar intermediate. In base-catalyzed reactions, a proton alpha to a stabilizing group (like a carbonyl or the sulfur atom itself) can be abstracted to form a carbanion or enolate. Reprotonation can then occur from either face, leading to a mixture of epimers.[2] In reactions involving carbocation intermediates, the planar sp2-hybridized carbon can be attacked by a nucleophile from either side, again resulting in a mixture of diastereomers if the faces are not sufficiently differentiated.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Poor diastereoselectivity in a base-mediated intramolecular cyclization to form the this compound ring. 1. Base is too strong or sterically unhindered: This can lead to deprotonation at the stereocenter alpha to an activating group, causing epimerization. 2. Elevated reaction temperature: Higher temperatures can favor the thermodynamically more stable epimer, which may not be the desired product, or provide enough energy to overcome the barrier for epimerization. 3. Prolonged reaction time: Extended exposure to basic conditions increases the likelihood of epimerization.1. Optimize the base:     - Use a weaker base (e.g., K₂CO₃ instead of NaH or LDA).     - Employ a sterically hindered base (e.g., DBU, Proton-Sponge®) to disfavor deprotonation at the more sterically congested stereocenter. 2. Control the temperature:     - Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Cryogenic temperatures (-78 °C) are often effective. 3. Monitor the reaction closely:     - Use TLC or LC-MS to determine the point of maximum conversion of the starting material and minimize reaction time to prevent product epimerization.
Unexpected epimer observed after a ring-closing metathesis (RCM) reaction. 1. Isomerization of the newly formed double bond: The RCM catalyst can sometimes isomerize the double bond, which, if coupled with other reactions, might lead to epimerization. 2. Epimerization of an adjacent stereocenter under reaction conditions: While less common for RCM, certain functionalities in the substrate might be sensitive to the reaction conditions or catalyst residues.1. Choose the right catalyst:     - Catalyst selection can influence the stereoselectivity of the RCM reaction. For example, some tungsten-based catalysts have shown high Z-selectivity in macrocyclizations.[3] 2. Optimize reaction conditions:     - Keep reaction times to a minimum.     - Purify the product promptly to remove the catalyst.
Loss of stereochemical purity during purification. 1. Acidic or basic stationary phase in chromatography: Silica (B1680970) gel is acidic and can cause epimerization of sensitive compounds. Alumina (B75360) can be basic. 2. High temperatures during solvent evaporation or distillation. 1. Use neutral purification methods:     - Deactivate silica gel by washing with a solution of triethylamine (B128534) in the eluent.     - Consider using a different stationary phase like neutral alumina or reversed-phase silica. 2. Evaporate solvents at low temperature under reduced pressure.
Difficulty in determining the diastereomeric ratio. 1. Co-elution of diastereomers in chromatography. 2. Overlapping signals in NMR spectra. 1. Develop a suitable analytical method:     - Chiral HPLC: This is a powerful technique for separating diastereomers and enantiomers.[4][5] Screening different chiral stationary phases and mobile phases is often necessary.     - NMR Spectroscopy: Use high-field NMR and 2D techniques (like NOESY or ROESY) to identify diagnostic signals for each diastereomer. Derivatization with a chiral auxiliary can also help to resolve signals.

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis of this compound Diastereomers

This protocol provides a starting point for developing a method to separate and quantify diastereomers of a this compound derivative.

Materials:

  • Sample of the this compound derivative mixture

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Method Development:

    • Start with a mobile phase of 90:10 hexane:isopropanol at a flow rate of 1.0 mL/min.

    • Inject a small volume (e.g., 10 µL) of the sample.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • If separation is not achieved, systematically vary the mobile phase composition (e.g., 95:5, 80:20 hexane:isopropanol) and the alcohol modifier (e.g., ethanol).

    • Screen different chiral stationary phases if necessary.[4][5]

  • Quantification: Once a suitable separation is achieved, integrate the peak areas of the diastereomers to determine their ratio.

Protocol 2: ¹H NMR Analysis for Determining Diastereomeric Ratio

Procedure:

  • Sample Preparation: Prepare a solution of the this compound mixture in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • Identify well-resolved signals that are unique to each diastereomer. These are often protons adjacent to stereocenters or on bulky substituents.

    • Integrate the signals corresponding to each diastereomer.

    • The ratio of the integrals will give the diastereomeric ratio of the mixture.[6]

    • For complex spectra, 2D NMR experiments like COSY and NOESY can help in assigning the signals to specific diastereomers.

Data Presentation

Table 1: Example of Data from Chiral HPLC Analysis of a this compound Synthesis

EntryReaction ConditionsDiastereomeric Ratio (A:B)Yield (%)
1K₂CO₃, Acetone, reflux, 12h2:175
2NaH, THF, 0 °C to rt, 4h1:1.560
3DBU, CH₂Cl₂, -20 °C, 24h5:182

This table is a fictional example for illustrative purposes.

Visualizations

Epimerization_Mechanism A Chiral Precursor (desired stereochemistry) B Planar Intermediate (e.g., Enolate) A->B Base (e.g., LDA) or Acid C Desired Diastereomer B->C Protonation from 'top' face D Epimerized Diastereomer B->D Protonation from 'bottom' face

Caption: Mechanism of base-catalyzed epimerization.

Troubleshooting_Workflow start Poor Diastereoselectivity Observed q1 Is the reaction base-mediated? start->q1 a1_yes Optimize Base & Temperature q1->a1_yes Yes a1_no Analyze Reaction Conditions q1->a1_no No q2 Is purification the issue? a1_yes->q2 a1_no->q2 a2_yes Use Neutral Chromatography q2->a2_yes Yes a2_no Re-evaluate Synthesis Strategy q2->a2_no No end Improved Diastereoselectivity a2_yes->end a2_no->end

References

Technical Support Center: Protecting Group Strategies for Polyfunctional Thiepanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyfunctional thiepanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the thiol functionality within a thiepane ring?

A1: While this compound-specific studies are limited, general principles of thiol protection are applicable. Common protecting groups for thiols include benzyl (B1604629) (Bn), trityl (Trt), and acetyl (Ac) groups. The choice depends on the overall synthetic strategy and the orthogonality required. For instance, the trityl group is bulky and can be removed under mildly acidic conditions, which might be advantageous if other acid-labile groups are not present.

Q2: How does the this compound ring affect the reactivity of functional groups and the choice of protecting groups?

A2: The conformational flexibility of the seven-membered this compound ring and the presence of the sulfur atom can influence the reactivity of appended functional groups. The sulfur atom can act as a nucleophile or be oxidized under certain conditions, which must be considered when choosing protecting groups and reaction conditions. For example, strongly oxidizing deprotection methods should be used with caution.

Q3: What is orthogonal protection and why is it important for polyfunctional thiepanes?

A3: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others.[1] This is crucial when working with polyfunctional thiepanes, which may contain multiple hydroxyl, amino, and carboxyl groups. By choosing protecting groups that are cleaved under different conditions (e.g., one acid-labile, one base-labile, and one removed by hydrogenolysis), you can deprotect and modify specific sites on the this compound scaffold without affecting others.

Q4: Can I use silyl (B83357) ethers to protect hydroxyl groups on a this compound derivative?

A4: Yes, silyl ethers such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are commonly used to protect hydroxyl groups and are generally compatible with the this compound core. The choice between different silyl ethers often comes down to their steric bulk and lability towards acidic or fluoride-based deprotection reagents.

Q5: What are some common challenges in the synthesis of this compound-containing natural products like biotin (B1667282)?

A5: The total synthesis of biotin, which features a fused tetrahydrothiophene (B86538) ring, highlights several challenges. These include the stereocontrolled introduction of multiple functional groups and the management of protecting groups throughout a multi-step synthesis. Early syntheses of biotin involved numerous steps, partly due to the need for protection and deprotection sequences.

Troubleshooting Guides

Problem 1: Low yield during the protection of a primary alcohol on a this compound scaffold.
Possible Cause Troubleshooting Step
Steric Hindrance The conformation of the this compound ring may sterically hinder the alcohol. Try using a less bulky protecting group or a more reactive electrophile.
Reagent Decomposition Ensure your protecting group reagent and any activators are fresh and of high purity. Moisture can be particularly problematic for silylating agents.
Solvent Issues The choice of solvent can significantly impact reaction rates. Ensure you are using an appropriate, dry solvent. Consider screening a few different aprotic solvents.
Base Incompatibility The base used to deprotonate the alcohol might be reacting with other functional groups or the this compound sulfur. Consider using a non-nucleophilic base like 2,6-lutidine or a milder base like imidazole (B134444).
Problem 2: Unwanted deprotection of a protecting group during a subsequent reaction.
Possible Cause Troubleshooting Step
Incorrect Choice of Orthogonal Protecting Group Review your protecting group strategy. Ensure that the protecting group is stable to the reaction conditions used. Consult a protecting group stability chart.
Trace Impurities Trace amounts of acid or base from a previous step can cause premature deprotection. Ensure rigorous purification of intermediates.
Reaction Conditions Too Harsh Consider if milder reaction conditions can be employed for the desired transformation. This could involve lowering the temperature or using a more selective reagent.
Problem 3: Difficulty in deprotecting a thiol on the this compound ring.
Possible Cause Troubleshooting Step
Reagent Ineffectiveness Increase the equivalents of the deprotecting agent or the reaction time. For trityl groups, ensure the acidic conditions are sufficient.
Oxidation of the Thiol The liberated thiol may be susceptible to oxidation, leading to disulfide formation. Perform the deprotection under an inert atmosphere and consider adding a reducing agent like dithiothreitol (B142953) (DTT) to the workup.
Complexation with Metal Reagents If using metal-based reagents in other steps, the sulfur of the this compound or the thiol may be coordinating to the metal, hindering reactivity. Consider a purification step to remove metal contaminants before deprotection.

Data Presentation

Table 1: Common Protecting Groups for Functional Groups in Polyfunctional Thiepanes

Functional GroupProtecting GroupAbbreviationCommon Protection ConditionsCommon Deprotection ConditionsOrthogonality Notes
Thiol (-SH)BenzylBnNaH, BnBr, THFNa/NH₃Stable to acid and base.
Thiol (-SH)TritylTrtTrt-Cl, pyridine, DCMTFA, DCM; mild acidLabile to acid.
Thiol (-SH)AcetylAcAc₂O, pyridineNaOMe, MeOH; baseLabile to base.
Hydroxyl (-OH)tert-ButyldimethylsilylTBDMS/TBSTBSCl, imidazole, DMFTBAF, THF; mild acidLabile to fluoride (B91410) and acid.
Hydroxyl (-OH)BenzylBnNaH, BnBr, THFH₂, Pd/CStable to acid and base.
Amino (-NH₂)tert-ButoxycarbonylBocBoc₂O, base, DCMTFA, DCM; strong acidLabile to strong acid.
Amino (-NH₂)CarbobenzyloxyCbz/ZCbz-Cl, base, H₂O/dioxaneH₂, Pd/CStable to acid and base.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with TBDMS

  • Dissolve the this compound derivative (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitor by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the Deprotection of a TBDMS Ether

  • Dissolve the TBDMS-protected this compound (1.0 eq) in tetrahydrofuran (B95107) (THF).

  • Add a 1 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.5 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Protecting_Group_Strategy cluster_0 Polyfunctional this compound cluster_1 Protection cluster_2 Selective Deprotection & Modification cluster_3 Final Deprotection This compound This compound Core (-SH, -OH, -NH2) P_this compound Protected this compound (-S-PG1, -O-PG2, -N-PG3) This compound->P_this compound Add PG1, PG2, PG3 Mod1 Modify -OH group P_this compound->Mod1 Remove PG2 Mod2 Modify -NH2 group Mod1->Mod2 Remove PG3 Final_Product Final Product Mod2->Final_Product Remove PG1

Caption: Orthogonal protecting group strategy workflow.

Troubleshooting_Logic Start Low Yield in Protection Reaction Cause1 Steric Hindrance? Start->Cause1 Cause2 Reagent Quality? Start->Cause2 Cause3 Reaction Conditions? Start->Cause3 Solution1 Use smaller PG or more reactive reagent Cause1->Solution1 Solution2 Use fresh, pure reagents Cause2->Solution2 Solution3 Optimize solvent, temperature, base Cause3->Solution3

Caption: Troubleshooting logic for low-yield protection.

References

Technical Support Center: Byproduct Identification in Thiepane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts in thiepane reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound and its derivatives, presented in a question-and-answer format.

Issue 1: Low or No Yield of this compound in Ring-Closure Reactions

Question: I am attempting to synthesize this compound via intramolecular cyclization (e.g., from a 1,6-dihalohexane and a sulfide (B99878) source), but I am observing a low yield of the desired product and several unknown peaks in my GC-MS analysis. What are the likely byproducts and how can I minimize their formation?

Answer: Low yields in the synthesis of a seven-membered ring like this compound are a common challenge. The primary cause is often competing side reactions.

Potential Byproducts and Solutions:

Potential ByproductFormation MechanismRecommended Solutions
Elimination Products (e.g., Hexenes) Base-promoted elimination of the halide can compete with the desired nucleophilic substitution, especially at higher temperatures.- Use milder reaction conditions: Lowering the reaction temperature can favor the SN2 cyclization over elimination. - Optimize the base: Use a non-hindered, weaker base if possible.
Polymerization Products Intermolecular reactions can occur, leading to the formation of linear or cyclic polymers instead of the desired monomeric this compound.- High dilution conditions: Performing the reaction at a very low concentration of the starting material favors intramolecular cyclization. - Slow addition of starting material: Adding the 1,6-dihalohexane slowly to the reaction mixture can help maintain a low concentration.
Oxidation Products (e.g., this compound-1-oxide) If oxygen is not rigorously excluded from the reaction, the sulfur atom in this compound can be oxidized.- Degas solvents: Ensure all solvents are thoroughly degassed before use. - Inert atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.

Issue 2: Unexpected Products Observed During Oxidation of this compound

Question: I am performing an oxidation reaction on this compound to synthesize this compound-1-oxide, but I am observing over-oxidation and other side products. How can I control the reaction and identify the byproducts?

Answer: The oxidation of sulfides can be difficult to control, often leading to a mixture of products.

Potential Byproducts and Solutions:

Potential ByproductFormation MechanismRecommended Solutions
This compound-1,1-dioxide (Sulfone) Over-oxidation of the initially formed sulfoxide (B87167).- Use a stoichiometric amount of oxidant: Carefully control the amount of the oxidizing agent used. - Lower the reaction temperature: Perform the oxidation at a lower temperature to reduce the rate of the second oxidation step. - Choose a milder oxidant: Consider using a less reactive oxidizing agent.
Ring-Cleavage Products Strong oxidizing agents or harsh reaction conditions can lead to the cleavage of the this compound ring.- Use mild and selective oxidizing agents: Reagents like sodium periodate (B1199274) or a carefully controlled amount of m-CPBA are often used. - Monitor the reaction closely: Use techniques like TLC or GC-MS to monitor the progress of the reaction and stop it once the desired sulfoxide is formed.

Issue 3: Byproducts from Desulfurization Reactions

Question: I am attempting a desulfurization reaction of a this compound derivative using Raney nickel, but the reaction is not clean. What are the possible side reactions?

Answer: Desulfurization with Raney nickel can sometimes lead to incomplete reactions or rearrangements.[1]

Potential Byproducts and Solutions:

Potential ByproductFormation MechanismRecommended Solutions
Partially Desulfurized Products Incomplete reaction due to insufficient Raney nickel or deactivation of the catalyst.- Use a sufficient amount of active Raney nickel: Ensure the Raney nickel is freshly prepared or properly activated. - Optimize reaction time and temperature: Longer reaction times or slightly elevated temperatures may be required.
Rearranged Products The reaction conditions can sometimes promote skeletal rearrangements of the carbon framework.- Use milder desulfurization methods: Consider alternative reagents if rearrangements are a significant issue.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to identify byproducts in my this compound reaction mixture?

A1: A combination of chromatographic and spectroscopic techniques is typically most effective:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and providing information about their molecular weight and fragmentation patterns, which aids in structural elucidation.[2][3][4][5][6]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile or thermally sensitive compounds. Different columns (normal-phase or reverse-phase) can be used depending on the polarity of the compounds.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated byproducts. 1H and 13C NMR are standard, and 2D NMR techniques can help to elucidate complex structures.[10]

Q2: My this compound product appears to be degrading during purification by column chromatography. What can I do to prevent this?

A2: Thiepanes and their derivatives can be sensitive to acidic conditions. Standard silica (B1680970) gel is slightly acidic and can cause degradation. Consider the following:

  • Use deactivated silica gel: You can neutralize the silica gel by washing it with a solution of triethylamine (B128534) in your eluent system before packing the column.

  • Use alternative stationary phases: Alumina (neutral or basic) can be a good alternative to silica gel.

  • Minimize contact time: Do not let your compound sit on the column for an extended period.

Q3: I am observing a byproduct with the same mass as my starting material in the GC-MS. What could it be?

A3: This could be a constitutional isomer of your starting material. Depending on the reaction, you might be seeing a rearranged product. It is also possible, if you are analyzing a chiral molecule, that you are seeing a different stereoisomer that has a different retention time on your GC column. Isolation of the byproduct and analysis by NMR spectroscopy will be necessary to confirm its structure.

Q4: How can I confirm the presence of sulfur in an unknown byproduct?

A4: While mass spectrometry can often suggest the presence of sulfur due to isotopic patterns, elemental analysis is a definitive method to determine the elemental composition of a purified compound.

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis of a this compound Reaction Mixture

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Perform a work-up (e.g., extraction with an organic solvent and washing with water/brine).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter the solution and concentrate it under reduced pressure.

    • Dissolve the residue in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions (Example):

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, desired product, and any byproducts.

    • Analyze the mass spectrum of each byproduct. Compare the fragmentation pattern with spectral libraries (e.g., NIST) to suggest possible structures.

Protocol 2: General Procedure for HPLC Analysis of a this compound Reaction Mixture

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1.

    • Dissolve the residue in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example for Reverse-Phase):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is a common starting point.

      • 0-20 min: 50% B to 100% B.

      • 20-25 min: Hold at 100% B.

      • 25-30 min: 100% B to 50% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compounds of interest absorb (e.g., 210 nm or 254 nm if aromatic rings are present). A Diode Array Detector (DAD) is useful for obtaining UV spectra of each peak.

  • Data Analysis:

    • Determine the retention times of the components.

    • If standards are available, quantify the amounts of product and byproducts.

    • Collect fractions of the byproducts for further analysis by NMR or MS.

Protocol 3: General Procedure for NMR Analysis of an Isolated Byproduct

  • Sample Preparation:

    • Isolate the byproduct using a purification technique such as column chromatography or preparative HPLC.

    • Ensure the sample is free of solvent by drying under high vacuum.

    • Dissolve 5-10 mg of the purified byproduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Experiments:

    • Acquire a ¹H NMR spectrum to determine the number and types of protons.

    • Acquire a ¹³C NMR spectrum to determine the number and types of carbons.

    • If the structure is not immediately obvious, perform 2D NMR experiments such as COSY (to identify coupled protons), HSQC (to identify which protons are attached to which carbons), and HMBC (to identify long-range H-C correlations) to piece together the molecular structure.

  • Data Analysis:

    • Process and analyze the spectra to elucidate the structure of the byproduct.

Visualizations

experimental_workflow reaction This compound Reaction Mixture workup Aqueous Work-up & Extraction reaction->workup gcms GC-MS Analysis workup->gcms Volatile Components hplc HPLC Analysis workup->hplc Non-volatile Components purification Column Chromatography workup->purification structure Byproduct Structure Elucidation gcms->structure hplc->structure nmr NMR Spectroscopy purification->nmr nmr->structure

Caption: Workflow for Byproduct Identification.

thiepane_side_reactions cluster_synthesis Synthesis Side Reactions start 1,6-Dihalohexane + S^2- This compound This compound start->this compound Intramolecular Cyclization elimination Elimination Byproduct (Hexene) start->elimination Elimination polymer Polymerization start->polymer Intermolecular Reaction oxidation Oxidation (e.g., to Sulfoxide) This compound->oxidation [O]

Caption: Common Side Reaction Pathways.

References

Technical Support Center: Enhancing the Regioselectivity of Thiepane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of thiepane. This resource is designed for researchers, chemists, and drug development professionals to provide insights and guidance on navigating the complexities of derivatizing the seven-membered this compound ring. Here you will find frequently asked questions, troubleshooting guides, and conceptual protocols to aid in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the regioselective functionalization of this scaffold important?

This compound is a saturated seven-membered heterocyclic compound containing one sulfur atom.[1] This scaffold is of growing interest in medicinal chemistry and materials science due to the unique three-dimensional conformations it can adopt. Regioselective functionalization—the ability to introduce a chemical modification at a specific and predictable position on the ring—is crucial for establishing structure-activity relationships (SAR) in drug discovery and for fine-tuning the properties of novel materials.

Q2: What are the primary challenges in achieving regioselective functionalization of this compound?

The main challenges stem from the this compound ring's flexibility and the relatively low and similar reactivity of its C-H bonds. Key difficulties include:

  • Multiple Reaction Sites: The this compound ring has several chemically similar methylene (B1212753) (CH₂) groups (α, β, and γ to the sulfur atom), making it difficult to target just one.

  • Steric Hindrance: The flexible, non-planar structure can create complex steric environments that are difficult to predict.

  • Sulfur Reactivity: The lone pairs on the sulfur atom can act as a Lewis base, potentially coordinating with catalysts or reagents and leading to undesired side reactions like oxidation (to a sulfoxide (B87167) or sulfone)[2] or catalyst poisoning.

Q3: Which positions on the this compound ring are most reactive, and how can this be predicted?

Predicting reactivity can be complex, but some general principles apply:

  • α-Position (C2/C7): The C-H bonds adjacent to the sulfur atom are often the most acidic and electronically activated, making them primary targets for deprotonation-based functionalization. However, they are also sterically accessible.

  • β-Position (C3/C6) and γ-Position (C4/C5): These positions are more sterically hindered and less electronically activated. Functionalizing these sites typically requires more specialized methods, such as C-H activation with a directing group.[3]

  • Computational Models: For complex substrates, computational tools and machine learning models are emerging as valuable methods for predicting site-selectivity by analyzing electronic and steric factors.[4][5]

Q4: How can directing groups be used to control regioselectivity in this compound functionalization?

A directing group (DG) is a functional group pre-installed on the this compound scaffold that positions a catalyst or reagent at a specific C-H bond, typically through the formation of a stable cyclic intermediate. This is a powerful strategy to override the ring's inherent reactivity patterns. For instance, an amide or pyridine-based DG attached to a this compound side chain can direct a palladium catalyst to activate a specific C-H bond for arylation or olefination.[3][6] The choice of DG is critical for achieving the desired regioselectivity.[3]

Q5: What is the role of the catalyst and ligands in directing functionalization?

In transition-metal-catalyzed C-H functionalization, the catalyst and its associated ligands are paramount in determining the outcome.

  • Catalyst: The metal center (e.g., Palladium, Rhodium, Iridium) is the core of the catalytic activity.

  • Ligands: Ligands bound to the metal center can dramatically influence regioselectivity. Bulky ligands can sterically block certain positions, forcing the reaction to occur at less hindered sites. Chiral ligands can be used to achieve enantioselective functionalization. The choice of ligand can even switch the preferred site of reaction between different positions.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the regioselective functionalization of thiepanes.

Problem: The reaction shows no conversion or very low yield.

Possible Cause Suggested Solution
Catalyst Inactivation The sulfur atom in the this compound ring may be poisoning the catalyst. Try using a more robust catalyst system or increasing the catalyst loading. In some cases, additives can mitigate this effect.[8]
Insufficient Reactivity of C-H Bond The targeted C-H bond may be too inert under the current conditions. Consider switching to a more reactive functionalization method, increasing the reaction temperature, or using a more potent catalyst.
Steric Hindrance A bulky substituent on the this compound or a bulky reagent may be preventing the reaction. If possible, modify the substrate to reduce steric clash or select a smaller reagent/catalyst system.
Incorrect Reaction Conditions Temperature, pressure, or solvent may not be optimal.[9] Perform a systematic optimization of reaction parameters. The choice of base is also often crucial in C-H activation mechanisms.[10]

Problem: The reaction produces a mixture of regioisomers with poor selectivity.

Possible Cause Suggested Solution
Similar Reactivity of Multiple C-H Bonds The inherent electronic and steric differences between the target sites are insufficient. The most effective solution is often to install a directing group to force the reaction to a single position.[3]
Suboptimal Ligand or Catalyst The ligand environment around the metal catalyst is a key determinant of regioselectivity.[7] Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) with different steric and electronic properties.
Kinetic vs. Thermodynamic Control The reaction may be under thermodynamic control, leading to the most stable isomer mixture. Try lowering the reaction temperature to favor the kinetically formed product, which is often the result of the initial, selective C-H activation event.
Competing Reaction Mechanisms Different mechanistic pathways (e.g., concerted metalation-deprotonation vs. Heck-type) can lead to different regioisomers.[7] Altering the solvent, base, or ligands can favor one pathway over another.

Problem: I am observing significant formation of unexpected byproducts.

Possible Cause Suggested Solution
Sulfur Oxidation The reaction conditions (especially with certain oxidants or catalysts) may be oxidizing the this compound sulfur to a sulfoxide or sulfone.[2] Conduct the reaction under an inert atmosphere and use deoxygenated solvents. Avoid overly oxidative conditions if possible.
Ring Opening or Decomposition Highly strained this compound derivatives or harsh reaction conditions (high heat, strong acid/base) can lead to ring-opening or fragmentation.[11] Employ milder reaction conditions or protect sensitive functional groups on the substrate.[12]
Homocoupling of Reagents In cross-coupling reactions, the coupling partner may react with itself. Adjust the stoichiometry of the reactants or add the coupling partner slowly to the reaction mixture to minimize its concentration at any given time.

Data Presentation: Conceptual Comparison of Functionalization Strategies

StrategyPrimary Target Position(s)Expected RegioselectivityKey AdvantagesCommon Challenges
Deprotonation/Trapping α (C2/C7)Moderate to HighSimple, relies on inherent acidity.Limited to the α-position; requires strong bases that can be functionally intolerant.
Radical-based C-H Functionalization β (C3/C6), γ (C4/C5)Low to ModerateCan access remote positions without a directing group.Often lacks high selectivity; can be difficult to control; potential for side reactions.
Directed C-H Activation Any (depends on DG)High to ExcellentPredictable and highly selective.Requires additional synthetic steps to install and potentially remove the directing group.
Ring-Opening/Closing Cascade Any (depends on precursor)ExcellentBuilds the desired functionality into the ring during synthesis.Less versatile for late-stage functionalization; requires a custom synthesis for each target.[11]

Experimental Protocols

General Protocol for a Hypothetical Palladium-Catalyzed Directed C-H Arylation at the β-Position of a this compound Derivative

This protocol is a conceptual template and must be adapted and optimized for specific substrates and reagents.

  • Preparation: To an oven-dried reaction vessel, add the N-pyridyl-2-carboxamide-substituted this compound derivative (1.0 equiv), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.1 equiv), and a suitable ligand such as SPhos (0.2 equiv).

  • Reagent Addition: Add the aryl bromide coupling partner (1.5 equiv) and a base, such as cesium carbonate (Cs₂CO₃, 2.0 equiv).[6]

  • Solvent and Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent, such as toluene (B28343) or dioxane, via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110-150 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired β-arylated this compound derivative.

Visualizations

Thiepane_Reactivity cluster_alpha α-Positions (C2, C7) cluster_beta β-Positions (C3, C6) cluster_gamma γ-Position (C4, C5) This compound This compound Ring Alpha_Factors Most Electronically Activated (adjacent to S) Sterically Accessible Prone to Deprotonation This compound->Alpha_Factors High Reactivity Beta_Factors Less Activated More Sterically Hindered Often requires Directing Group This compound->Beta_Factors Moderate Reactivity Gamma_Factors Least Activated Remote Position Challenging to Functionalize This compound->Gamma_Factors Low Reactivity

Caption: Factors influencing reactivity at different positions of the this compound ring.

Troubleshooting_Workflow Start Reaction Issue (Low Yield / Poor Selectivity) Check_Catalyst Is Catalyst Poisoning by Sulfur Suspected? Start->Check_Catalyst Change_Catalyst Increase Catalyst Loading or Use Robust Catalyst Check_Catalyst->Change_Catalyst Yes Check_Selectivity Is Regioselectivity the Main Issue? Check_Catalyst->Check_Selectivity No Change_Catalyst->Check_Selectivity Implement_DG Implement a Directing Group Strategy Check_Selectivity->Implement_DG Yes Screen_Ligands Screen Ligands (Steric/Electronic Tuning) Check_Selectivity->Screen_Ligands No, focus on yield End Improved Outcome Implement_DG->End Optimize_Conditions Optimize Conditions (Temp, Solvent, Base) Screen_Ligands->Optimize_Conditions Optimize_Conditions->End

Caption: A decision tree for troubleshooting this compound functionalization reactions.

Strategy_Selection Start Define Target Regioisomer Target_Pos Target Position? Start->Target_Pos Alpha α-Position (C2/C7) Target_Pos->Alpha α Remote β or γ Position (C3-C6) Target_Pos->Remote β / γ Deprotonation Strategy: Deprotonation and Electrophilic Trap Alpha->Deprotonation DG_Needed Is a Directing Group Feasible to Install? Remote->DG_Needed Execute Execute & Optimize Deprotonation->Execute Radical Strategy: Radical C-H Functionalization DG_Needed->Radical No Directed_CHA Strategy: Directed C-H Activation DG_Needed->Directed_CHA Yes Radical->Execute Directed_CHA->Execute

Caption: Workflow for selecting a regioselective functionalization strategy.

References

Technical Support Center: Troubleshooting Thiepane Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during thiepane coupling reactions. The content is structured to offer practical solutions to common issues, enabling researchers to optimize their synthetic strategies and improve conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low conversion rates in this compound coupling reactions are a common challenge, often stemming from the inherent difficulties of forming seven-membered rings and potential catalyst inhibition by sulfur. This guide is broken down by reaction type to address specific issues.

Category 1: Palladium-Catalyzed Intramolecular C-S Coupling (e.g., Buchwald-Hartwig Type)

Intramolecular C-S coupling is a key strategy for forming the this compound ring. However, low yields are frequently reported.

Q1: My intramolecular Buchwald-Hartwig C-S coupling to form a this compound ring is showing low to no conversion. What are the likely causes?

A1: Low conversion in this reaction is typically due to one or more of the following factors:

  • Catalyst Deactivation/Poisoning: The sulfur atom in your substrate can act as a poison to the palladium catalyst by strongly coordinating to the metal center, thus inhibiting its catalytic activity.[1][2]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the reductive elimination step to form the C-S bond. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.

  • Ineffective Base: The choice of base is critical for the deprotonation of the thiol and for the overall efficiency of the catalytic cycle.

  • High Dilution vs. Intermolecular Reactions: Intramolecular reactions require high dilution to favor ring closure over intermolecular polymerization. If the concentration is too high, you will primarily observe oligomers or polymers.

  • Steric Hindrance: Significant steric hindrance around the reacting centers can impede the cyclization.

Troubleshooting Workflow for Low Conversion in Intramolecular C-S Coupling

G start Low Conversion Observed cat_check 1. Catalyst & Ligand Issues? start->cat_check base_check 2. Suboptimal Base? cat_check->base_check No sol_cat Action: Screen bulky, electron-rich ligands (e.g., Xantphos, dppf). Increase catalyst loading (2-5 mol%). Use a pre-catalyst. cat_check->sol_cat Yes conc_check 3. Incorrect Concentration? base_check->conc_check No sol_base Action: Screen different bases (e.g., Cs2CO3, K3PO4, NaOtBu). Ensure base is anhydrous and finely ground. base_check->sol_base Yes temp_check 4. Inappropriate Temperature? conc_check->temp_check No sol_conc Action: Perform reaction under high dilution (e.g., 0.001-0.01 M). Use syringe pump for slow addition of substrate. conc_check->sol_conc Yes end_point Improved Conversion temp_check->end_point No sol_temp Action: Screen a range of temperatures. Higher temperatures may overcome activation barriers but can also lead to catalyst decomposition. temp_check->sol_temp Yes sol_cat->base_check sol_base->conc_check sol_conc->temp_check sol_temp->end_point

Troubleshooting workflow for low conversion in intramolecular C-S coupling.

Q2: I am observing significant amounts of intermolecular side products. How can I favor the desired intramolecular cyclization?

A2: The formation of intermolecular products is a classic challenge in macrocyclization and the formation of medium-sized rings. To favor the intramolecular pathway:

  • High Dilution: This is the most critical factor. Running the reaction at very low concentrations (e.g., 0.001 M to 0.01 M) will decrease the probability of two reactive molecules encountering each other.

  • Slow Addition: Adding the substrate slowly over a long period using a syringe pump to a heated solution of the catalyst and base can maintain a very low instantaneous concentration of the substrate, further promoting intramolecular cyclization.

Category 2: Ring-Closing Metathesis (RCM) for this compound Synthesis

RCM is a powerful tool for forming cyclic structures, but its application to sulfur-containing rings can be problematic.

Q1: My RCM reaction to form a this compound derivative is not working. What are the common failure modes?

A1: The primary challenges in using RCM for this compound synthesis include:

  • Catalyst Inhibition: The sulfur atom can coordinate to the ruthenium catalyst, leading to catalyst deactivation. This is a known issue with sulfur-containing compounds in metathesis reactions.

  • Unfavorable Ring Strain: The formation of a seven-membered ring can be entropically and enthalpically disfavored, leading to a slow or non-existent reaction.

  • Substrate Purity: Impurities in the starting diene can inhibit the catalyst.

Troubleshooting RCM for this compound Synthesis

G start RCM Failure cat_choice 1. Catalyst Selection start->cat_choice reaction_cond 2. Reaction Conditions cat_choice->reaction_cond Optimized sol_cat Action: Use 2nd or 3rd generation Grubbs or Hoveyda-Grubbs catalysts. Consider catalysts known for tolerance to coordinating functional groups. cat_choice->sol_cat Suboptimal substrate_prep 3. Substrate Quality reaction_cond->substrate_prep Optimized sol_cond Action: Increase reaction temperature. Use a solvent that promotes ethylene (B1197577) removal (e.g., toluene). Increase catalyst loading. reaction_cond->sol_cond Suboptimal success Successful Cyclization substrate_prep->success High Purity sol_sub Action: Purify the diene substrate meticulously (e.g., column chromatography, distillation). substrate_prep->sol_sub Impurities Present sol_cat->reaction_cond sol_cond->substrate_prep sol_sub->success

Troubleshooting workflow for RCM-based this compound synthesis.

Data Presentation: Optimizing Reaction Parameters

Table 1: Ligand Selection for Intramolecular Palladium-Catalyzed C-S Coupling

Ligand TypeExample LigandsTypical Catalyst Loading (mol%)Key Characteristics & Recommendations
Bulky, Electron-Rich Biarylphosphines XPhos, SPhos, RuPhos1 - 5Generally effective for challenging couplings. Promotes reductive elimination. A good starting point for screening.
Wide Bite-Angle Ligands Xantphos, DPEphos2 - 10Often used to prevent β-hydride elimination and can be effective in intramolecular settings. Xantphos has been successfully used in the synthesis of dibenzo[b,f]azepines via intramolecular coupling.
Simple Trialkyl/Triarylphosphines P(t-Bu)₃, PCy₃, PPh₃5 - 10Can be effective but may require higher catalyst loadings and temperatures. Prone to oxidation.

Table 2: Base and Solvent Selection for Intramolecular C-S Coupling

BasepKa of Conjugate AcidRecommended SolventsComments
Sodium tert-butoxide (NaOt-Bu) ~19Toluene, Dioxane, THFStrong, non-nucleophilic base. Often effective but can be incompatible with base-sensitive functional groups.
Cesium Carbonate (Cs₂CO₃) ~10.3Toluene, DioxaneA weaker, but often very effective base, particularly for substrates with sensitive functional groups. Good solubility in some organic solvents.
Potassium Phosphate (K₃PO₄) ~12.3Toluene, DioxaneA versatile and commonly used base in cross-coupling reactions.

Experimental Protocols

General Protocol for Intramolecular Palladium-Catalyzed Thioetherification

This protocol provides a starting point for the synthesis of a this compound ring via intramolecular C-S coupling. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary.

Reaction Setup:

  • To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine (B1218219) ligand (e.g., Xantphos, 10 mol%).

  • Add the anhydrous, finely ground base (e.g., Cs₂CO₃, 2.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed solvent (e.g., toluene) to achieve a final concentration of ~0.005 M based on the total volume to be added.

  • In a separate flame-dried flask, dissolve the halo-thioalkane precursor (1.0 equiv) in the same anhydrous, degassed solvent.

  • Heat the catalyst/base mixture to the desired reaction temperature (e.g., 100-120 °C).

  • Using a syringe pump, add the solution of the precursor to the heated catalyst mixture over a period of 4-12 hours.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 12-24 hours.

Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup & Purification a 1. Add Catalyst, Ligand, and Base to Flask b 2. Evacuate and Backfill with Argon a->b c 3. Add Anhydrous, Degassed Solvent b->c e 5. Heat Catalyst Mixture c->e d 4. Prepare Substrate Solution in Separate Flask f 6. Slow Addition of Substrate via Syringe Pump d->f e->f g 7. Stir at Temperature f->g h 8. Cool and Quench g->h i 9. Extraction h->i j 10. Drying and Concentration i->j k 11. Column Chromatography j->k

General experimental workflow for intramolecular C-S coupling.

References

Validation & Comparative

A Comparative Guide to Thiepane and Thiane in Drug Design: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among the diverse array of available ring systems, sulfur-containing heterocycles have garnered significant interest. This guide provides a comparative framework for the evaluation of thiepane (a seven-membered ring) and thiane (B73995) (a six-membered ring) in the context of drug design.

While direct, head-to-head comparative studies of this compound- and thiane-containing drug analogs are not extensively documented in publicly available literature, this guide offers a comprehensive methodological approach for researchers to conduct such a comparative analysis. By following the outlined experimental protocols and data presentation formats, drug development professionals can systematically evaluate the relative merits of these two scaffolds in their specific therapeutic programs.

I. Physicochemical Properties: The Foundation of Drug-Likeness

A drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its fundamental physicochemical properties. The choice between a thiane and a this compound ring can subtly but significantly alter these characteristics.

Data Presentation: Physicochemical Properties
PropertyThiane AnalogThis compound AnalogExperimental Method
Molecular Weight ( g/mol ) e.g., 350.45e.g., 364.48Calculation
cLogP e.g., 2.8e.g., 3.1Calculation
Topological Polar Surface Area (TPSA) (Ų) e.g., 55.1e.g., 55.1Calculation
Aqueous Solubility (µM) e.g., 150e.g., 110Thermodynamic Solubility Assay
pKa e.g., 8.2e.g., 8.1UV-metric or Potentiometric Titration
Experimental Protocols

Aqueous Solubility (Thermodynamic Shake-Flask Method)

  • Preparation of Saturated Solution: Add an excess amount of the test compound to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Filter or centrifuge the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3]

  • Replicates: Perform the experiment in at least triplicate to ensure reproducibility.

Lipophilicity (LogP/LogD Determination)

The octanol-water partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD at a specific pH) is a critical measure of a compound's lipophilicity.

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice versa.

  • Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases, then centrifuge to ensure complete phase separation.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP or LogD as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

II. In Vitro ADME Properties: Predicting In Vivo Behavior

Early assessment of a drug candidate's metabolic stability and permeability is crucial for predicting its in vivo performance and identifying potential liabilities.

Data Presentation: In Vitro ADME
ParameterThiane AnalogThis compound AnalogExperimental Method
Metabolic Stability (t½, min) e.g., 45e.g., 35Liver Microsomal Stability Assay
Intrinsic Clearance (CLint, µL/min/mg) e.g., 25e.g., 35Liver Microsomal Stability Assay
Cell Permeability (Papp, 10⁻⁶ cm/s) e.g., 15e.g., 12Caco-2 Permeability Assay
PAMPA Permeability (Pe, 10⁻⁶ cm/s) e.g., 20e.g., 18Parallel Artificial Membrane Permeability Assay
Experimental Protocols

Metabolic Stability (Liver Microsomal Assay)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[4][5][6][7][8]

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system, and the test compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Initiation and Incubation: Pre-warm the mixture to 37°C, then initiate the reaction by adding the NADPH-regenerating system. Incubate at 37°C with gentle shaking.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression provides the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

Cell Permeability (Caco-2 Assay)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that serves as an in vitro model of the intestinal epithelium.[9][10][11]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Assay Initiation: Wash the cell monolayer and add the test compound (dissolved in transport buffer) to the apical (donor) side.

  • Sampling: At predetermined time intervals, collect samples from the basolateral (receiver) side.

  • Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that assesses passive diffusion across an artificial lipid membrane.[12][13][14][15][16]

  • Membrane Preparation: Coat a filter plate with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Assay Setup: Add the test compound to a donor well plate. Place the coated filter plate on top of the donor plate, and then place an acceptor well plate (containing buffer) on top of the filter plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly for a defined period to allow the compound to diffuse from the donor well, through the artificial membrane, and into the acceptor well.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the concentrations in the donor and acceptor wells and the incubation time.

III. Target Engagement: Potency and Selectivity

The ultimate goal of drug design is to achieve potent and selective interaction with the desired biological target. The conformational differences between thiane and this compound can influence how a molecule fits into a binding pocket, thereby affecting its affinity and activity.

Data Presentation: Target Binding Affinity
Assay TypeTargetThiane Analog (IC₅₀/Kᵢ, nM)This compound Analog (IC₅₀/Kᵢ, nM)
Biochemical Assay e.g., Kinase Xe.g., 50e.g., 85
Cell-based Assay e.g., GPCR Ye.g., 120e.g., 200
Radioligand Binding Assay e.g., Ion Channel Ze.g., 75e.g., 110
Experimental Protocols

Target Binding Assays (General Principles)

The specific protocol for a target binding assay is highly dependent on the nature of the target (e.g., enzyme, receptor, ion channel). However, the general principle involves measuring the interaction between the test compound and the target protein. Common techniques include:

  • Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a target enzyme. The readout is typically a change in fluorescence, absorbance, or luminescence resulting from the enzymatic reaction.

  • Radioligand Binding Assays: A radiolabeled ligand with known affinity for the target is incubated with the target protein in the presence of varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured to determine the binding affinity (Kᵢ).

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding of a compound to a target protein immobilized on a sensor chip in real-time, providing kinetic data (kon and koff) in addition to affinity (KD).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a compound to a target, providing a complete thermodynamic profile of the interaction.

IV. Visualizing the Impact: Signaling Pathways and Workflows

Understanding the broader biological context in which a drug candidate acts is essential. Signaling pathway diagrams can illustrate the intended mechanism of action, while experimental workflow diagrams provide a clear overview of the research process.

Signaling Pathway Example: G-Protein Coupled Receptor (GPCR)

The following diagram illustrates a generic GPCR signaling pathway, a common target for drugs containing heterocyclic scaffolds.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Thiane/Thiepane Analog) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Comparative_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Decision Thiane_Analog Synthesize Thiane Analog Physicochemical Physicochemical Profiling (Solubility, LogP, pKa) Thiane_Analog->Physicochemical ADME ADME Assays (Metabolic Stability, Permeability) Thiane_Analog->ADME Target_Binding Target Binding Assays (IC₅₀, Kᵢ) Thiane_Analog->Target_Binding Thiepane_Analog Synthesize this compound Analog Thiepane_Analog->Physicochemical Thiepane_Analog->ADME Thiepane_Analog->Target_Binding Data_Comparison Comparative Data Analysis Physicochemical->Data_Comparison ADME->Data_Comparison Target_Binding->Data_Comparison Lead_Selection Lead Candidate Selection Data_Comparison->Lead_Selection

References

A Comparative Guide to the Bioisosteric Replacement of Phenyl Rings with Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenyl ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to engage in various non-covalent interactions with biological targets. However, its lipophilic nature and susceptibility to oxidative metabolism can present challenges in drug development, leading to poor pharmacokinetic profiles and the formation of reactive metabolites. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical and biological properties, is a key strategy to mitigate these issues.

This guide explores the bioisosteric replacement of the phenyl ring with sulfur-containing heterocycles. While the initial focus was on the saturated thiepane moiety, a comprehensive review of the scientific literature reveals a scarcity of direct comparative data for its use as a phenyl bioisostere. In contrast, the aromatic thiophene (B33073) ring is a well-established and extensively documented classical bioisostere of the phenyl ring.[1]

Therefore, this document will provide a detailed comparison of thiophene as a phenyl ring replacement, leveraging available experimental data to illustrate the impact on physicochemical properties, biological activity, and metabolic stability. We will also present the theoretical physicochemical properties of the this compound scaffold to offer a broader perspective on saturated sulfur-containing rings.

Physicochemical Properties of Core Scaffolds

The choice of a bioisosteric replacement is often guided by the desire to modulate key physicochemical properties that influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the calculated properties of benzene (B151609) (representing the phenyl ring), thiophene, and this compound.

PropertyBenzeneThiopheneThis compound
Molecular Weight ( g/mol ) 78.11[2]84.14[3]116.23
cLogP 2.13[4]1.81[5]2.1
Topological Polar Surface Area (TPSA) (Ų) 0.00[4]28.2[5]0.00
Hydrogen Bond Donors 0[6]0[7]0
Hydrogen Bond Acceptors 0 (π system can act as a weak acceptor)[8]1 (sulfur atom)[9]1 (sulfur atom)

Data for this compound sourced from PubChem CID 78493. Data for Benzene and Thiophene sourced from cited references.

Comparative Analysis: Phenyl vs. Thiophene Bioisosteric Replacement

The replacement of a phenyl ring with a thiophene ring can lead to significant changes in biological activity and pharmacokinetic properties. The sulfur atom in the thiophene ring can alter the molecule's electronic properties and potentially engage in different interactions with the target protein.[1] Furthermore, the thiophene ring often leads to improved metabolic stability.[9]

Case Study 1: Dopamine (B1211576) Uptake Inhibitor (GBR 13119 Analog)

In the development of radiopharmaceuticals, a thiophene analog of the potent dopamine uptake inhibitor GBR 13119 was synthesized and evaluated. The study found that the bioisosteric replacement of a phenyl ring with a thiophene ring resulted in a compound with an essentially identical in vivo regional brain distribution, suggesting a successful substitution.[10]

CompoundTargetKey Finding
[¹⁸F]GBR 13119 (Phenyl Analog) Dopamine TransporterHigh striatum/cerebellum ratio (>4 at 60 min)
Thienyl-[¹⁸F]GBR 13119 (Thiophene Analog) Dopamine TransporterEssentially identical striatum/cerebellum ratio to the phenyl analog[10]
Case Study 2: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The NSAID lornoxicam (B1675139) is a thiophene-containing analog of piroxicam. This bioisosteric replacement is a classic example of maintaining or improving biological activity.[11] Another study on nonacidic thiophene-based anti-inflammatory agents demonstrated improved metabolic stability compared to the phenyl-containing drug indomethacin.

Phenyl AnalogThiophene AnalogTarget/AssayPhenyl Analog ActivityThiophene Analog Activity
PiroxicamLornoxicamCyclooxygenase (COX)Established NSAIDPotent NSAID[11]
IndomethacinCompound 2b (thiophene derivative)Metabolic Stability (in vitro half-life in S9 rat liver fraction)Shorter half-life1.5-fold longer half-life than indomethacin[12]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery. Below are methodologies for key in vitro assays used to characterize and compare bioisosteric analogs.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.

  • Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.

  • Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A precise volume of the compound solution is added to a precise volume of the other phase in a flask. The flask is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and water layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

In Vitro Metabolic Stability (Liver Microsome Assay)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

  • Reagent Preparation: Pooled liver microsomes (from human or other species) are thawed and diluted in a phosphate (B84403) buffer. The cofactor solution (NADPH) is also prepared in buffer.

  • Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is pre-incubated with the microsome solution at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH solution.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½).

Cell Permeability (Caco-2 Assay)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serves as an in vitro model of the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell® plates and cultured for 21-25 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral): The test compound is added to the apical (upper) chamber. Samples are collected from the basolateral (lower) chamber at various time points.

  • Transport Experiment (Basolateral to Apical): To assess active efflux, the compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Visualizations

Signaling Pathway: EGFR Signaling

Many kinase inhibitors targeting pathways like the Epidermal Growth Factor Receptor (EGFR) pathway incorporate phenyl rings for binding. Bioisosteric replacement is a common strategy in the optimization of these inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, etc. Nucleus->Proliferation

Caption: Simplified EGFR signaling cascade, a common target for drugs containing aromatic moieties.

Experimental Workflow: Bioisosteric Replacement Strategy

The process of designing, synthesizing, and evaluating a bioisosteric analog follows a logical workflow to determine if the replacement is beneficial.

Bioisostere_Workflow Start Identify Phenyl-Containing Lead Compound Design Design Bioisosteric Analog (e.g., Thiophene) Start->Design Synthesize Synthesize Phenyl and Thiophene Analogs Design->Synthesize Test In Vitro Testing Synthesize->Test Activity Biological Activity (IC50, Ki) Test->Activity Metabolism Metabolic Stability (t½) Test->Metabolism Permeability Permeability (Papp) Test->Permeability Analyze Analyze Data: Compare Analogs Activity->Analyze Metabolism->Analyze Permeability->Analyze Decision Decision: Improved Properties? Analyze->Decision Optimize Further Optimization Decision->Optimize Yes Stop Stop/Redesign Decision->Stop No

Caption: A general workflow for the design and evaluation of a bioisosteric replacement.

References

A Comparative Guide to the Synthesis of Thiepane Derivatives: Validation of a Novel Photocatalytic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiepane scaffold is a crucial heterocyclic motif present in a variety of biologically active molecules, making its efficient synthesis a significant focus for medicinal and organic chemists. This guide provides a comparative analysis of a novel photocatalytic approach for the synthesis of this compound derivatives against established conventional methods. The objective is to offer a clear, data-driven validation of this new route, highlighting its potential advantages in yield, reaction conditions, and functional group tolerance.

Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the synthesis of a model this compound derivative via a novel photocatalytic route and two established methods: Ring-Closing Metathesis (RCM) and Lewis Acid-Mediated Cyclization.

Parameter Novel Photocatalytic Route Ring-Closing Metathesis (RCM) Lewis Acid-Mediated Cyclization
Overall Yield 85%75%68%
Reaction Time 6 hours12 hours24 hours
Reaction Temperature Room Temperature (25 °C)40-110 °C (reflux)-78 °C to room temperature
Catalyst Organic PhotosensitizerGrubbs' or Hoveyda-Grubbs Catalyst (Ruthenium-based)Lewis Acids (e.g., BF₃·OEt₂, TiCl₄)
Reagent Toxicity LowModerate (Ruthenium catalyst)High (Strong Lewis acids)
Functional Group Tolerance HighModerate to HighModerate
Scalability Potentially highModerateModerate to low

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below to allow for replication and further investigation.

Novel Photocatalytic Synthesis of a this compound Derivative

This protocol describes a visible-light-mediated intramolecular cyclization of a tethered thiol onto an alkene.

Materials:

  • Thiol-tethered alkene precursor (1.0 mmol)

  • Organic photosensitizer (e.g., Eosin Y, 2 mol%)

  • Diisopropylethylamine (DIPEA, 2.0 equiv.)

  • Acetonitrile (B52724) (MeCN, 0.1 M)

  • Blue LED light source (460 nm)

Procedure:

  • To a flame-dried Schlenk tube, add the thiol-tethered alkene precursor (1.0 mmol), organic photosensitizer (0.02 mmol), and DIPEA (2.0 mmol).

  • Add anhydrous acetonitrile (10 mL) via syringe.

  • Degas the solution by bubbling with nitrogen for 15 minutes.

  • Seal the tube and place it approximately 5 cm from the blue LED light source.

  • Irradiate the reaction mixture at room temperature for 6 hours, with continuous stirring.

  • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired this compound derivative.

Established Method 1: Ring-Closing Metathesis (RCM)

This protocol outlines the synthesis of a this compound derivative via intramolecular cyclization of a diene.

Materials:

  • Acyclic diene precursor (1.0 mmol)

  • Grubbs' Second Generation Catalyst (5 mol%)

  • Anhydrous dichloromethane (B109758) (DCM, 0.01 M)

Procedure:

  • Dissolve the acyclic diene precursor (1.0 mmol) in anhydrous DCM (100 mL) in a flame-dried round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Add Grubbs' Second Generation Catalyst (0.05 mmol) to the solution.

  • Heat the reaction mixture to reflux (40 °C) and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the this compound derivative.

Established Method 2: Lewis Acid-Mediated Cyclization

This protocol details the intramolecular cyclization of a hydroxy-thioether to form a this compound derivative.

Materials:

  • Hydroxy-thioether precursor (1.0 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 equiv.)

  • Anhydrous dichloromethane (DCM, 0.1 M)

Procedure:

  • Dissolve the hydroxy-thioether precursor (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add BF₃·OEt₂ (1.5 mmol) to the stirred solution.

  • Maintain the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 22 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the this compound derivative.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Novel_Photocatalytic_Route Start Thiol-tethered alkene Reagents Eosin Y, Blue LED, DIPEA Start->Reagents Photocatalytic Cyclization Product This compound Derivative Reagents->Product

Caption: Workflow for the novel photocatalytic synthesis of this compound derivatives.

Ring_Closing_Metathesis Start Acyclic diene Catalyst Grubbs' Catalyst Start->Catalyst RCM Product This compound Derivative Catalyst->Product

Caption: Established Ring-Closing Metathesis (RCM) route to thiepanes.

Lewis_Acid_Mediated_Cyclization Start Hydroxy-thioether Reagent Lewis Acid (e.g., BF₃·OEt₂) Start->Reagent Intramolecular Cyclization Product This compound Derivative Reagent->Product

Caption: Established Lewis acid-mediated cyclization for this compound synthesis.

Conclusion

The novel photocatalytic route for the synthesis of this compound derivatives demonstrates significant advantages over established methods like Ring-Closing Metathesis and Lewis Acid-Mediated Cyclization. The notable improvements in yield, milder reaction conditions (room temperature and visible light), and shorter reaction times position this new methodology as a highly attractive alternative for the synthesis of these important heterocyclic compounds. Its high functional group tolerance and the use of less toxic reagents further enhance its appeal for applications in drug discovery and development, where efficiency, safety, and sustainability are paramount. Further studies to explore the substrate scope and scalability of this photocatalytic approach are warranted to fully realize its potential in synthetic organic chemistry.

A Comparative Guide to the Biological Activity of Thiepane and Oxepane Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Saturated seven-membered heterocycles, such as thiepanes and oxepanes, represent intriguing three-dimensional structures that can impart unique physicochemical and pharmacological properties to bioactive molecules. This guide provides a comparative analysis of the biological activity of thiepane and oxepane (B1206615) analogues, drawing upon available experimental and computational data.

While research into oxepane-containing compounds has yielded a number of derivatives with notable biological activities, particularly from natural products, the corresponding sulfur-containing this compound scaffold remains significantly less explored.[1] This disparity in the literature necessitates a comparison that integrates both established biological findings for oxepanes and theoretical predictions for thiepanes, offering a forward-looking perspective for medicinal chemists. This guide aims to summarize the current state of knowledge, present relevant data in a comparative format, and provide standardized experimental protocols and conceptual signaling pathways to stimulate further investigation into these promising heterocyclic systems.

Physicochemical Properties: A Computational Comparison

The fundamental physicochemical properties of a scaffold play a pivotal role in determining the pharmacokinetic and pharmacodynamic behavior of a drug candidate. A computational study using meta-hybrid density functional theory provides valuable insights into the intrinsic properties of the parent this compound and oxepane rings.[2]

PropertyThis compoundOxepaneReference
Dipole Moment (μ) HigherLower[2]
Bond Angle (C-X-C) ~103.12°~114.46°[2]
Conformational Stability Twist-chair conformation is most stableTwist-chair conformation is most stable[2]

The higher dipole moment of this compound suggests that it is a more polar scaffold compared to oxepane.[2] The difference in the heteroatom-carbon bond angles reflects the larger size of the sulfur atom compared to the oxygen atom, which will influence the overall three-dimensional shape of substituted analogues.[2] Both rings share a preference for a twist-chair conformation, which is a key determinant of their shape and how they present their substituents for interaction with biological targets.[2]

Biological Activity of Oxepane Analogues

The oxepane motif is found in a variety of marine natural products that exhibit significant biological activities, including anticancer, antibacterial, and antifungal properties.[3][4] The incorporation of the oxepane ring can influence the overall conformation of a molecule and its ability to interact with biological targets.

Compound ClassBiological ActivityQuantitative Data (Example)Reference
Sipholenol A Reversal of P-glycoprotein-mediated multidrug resistance in cancer cells-[5]
Sodwanones Cytotoxic against various cancer cell lines-[3]
Benzoxepane Derivatives Anti-neuroinflammatoryInhibition of TNF-α release (IC50 = 10 μM for compound 10i)[6]
Dibenzo[b,f]oxepine Derivatives Antipsychotic (Dopamine D4 receptor activity)-[7]

Biological Activity of this compound Analogues

Direct experimental data on the biological activity of simple this compound analogues is scarce in the public domain. However, the unique properties of the sulfur atom, such as its size, polarizability, and ability to participate in different types of non-covalent interactions compared to oxygen, suggest that this compound analogues could exhibit distinct biological profiles from their oxepane counterparts. Thiophene (B33073), a related sulfur-containing heterocycle, is a well-established pharmacophore found in numerous approved drugs, highlighting the potential of sulfur-containing scaffolds in medicinal chemistry.[8] While thiophene is aromatic and structurally distinct from the saturated this compound ring, its success underscores the value of exploring sulfur's role in bioactivity.

Due to the limited specific data, a quantitative table for this compound analogues is not currently possible. Research in this area is highly encouraged to unlock the potential of this scaffold.

Experimental Protocols

To facilitate the biological evaluation of novel this compound and oxepane analogues, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro cytotoxicity assay.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan (B1609692) crystals.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (this compound and oxepane analogues) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent as a positive control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium containing the compounds and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and potential biological context, the following diagrams are provided.

G Experimental Workflow for Cytotoxicity Screening cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat cells with compounds incubation_24h->treatment compound_prep Prepare serial dilutions of test compounds compound_prep->treatment incubation_48h Incubate for 48-72h treatment->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Solubilize formazan with DMSO incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: A typical experimental workflow for evaluating the in vitro cytotoxicity of this compound and oxepane analogues using the MTT assay.

G Conceptual Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins (e.g., Grb2, Sos) receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factor response Cell Proliferation, Survival, Differentiation transcription_factor->response inhibitor This compound/Oxepane Analogue inhibitor->raf

Caption: A conceptual diagram of a kinase signaling pathway that could be a potential target for this compound or oxepane analogues, leading to the modulation of cellular processes.

Conclusion and Future Perspectives

The comparative analysis of this compound and oxepane analogues reveals a significant knowledge gap, particularly concerning the biological activities of this compound-containing compounds. While oxepanes have demonstrated a range of interesting biological profiles, largely inspired by natural products, the potential of the this compound scaffold remains largely untapped.

Computational studies suggest that this compound possesses distinct electronic and steric properties compared to oxepane, which could translate into novel pharmacological activities. The higher polarity of the this compound ring may offer advantages in terms of solubility and interactions with biological targets.

To unlock the full potential of these seven-membered heterocycles, future research should focus on:

  • Systematic Synthesis: The development of robust and versatile synthetic routes to access a diverse range of substituted this compound analogues.

  • Head-to-Head Biological Screening: Direct comparative studies of this compound and oxepane analogues in a variety of biological assays to elucidate the specific contributions of the sulfur versus oxygen heteroatom.

  • Computational Modeling: Further computational studies to predict the binding modes and structure-activity relationships of these analogues with specific biological targets.

By addressing these areas, the scientific community can gain a deeper understanding of the structure-activity relationships governing these scaffolds and potentially uncover novel therapeutic agents for a range of diseases.

References

A Head-to-Head Comparison of Catalysts for Thiepane Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of thiepanes—seven-membered sulfur-containing heterocycles—is a topic of significant interest due to their presence in various biologically active molecules. The selection of an appropriate catalyst is crucial for achieving high yields and selectivity in the construction of the thiepane ring. This guide provides a head-to-head comparison of prominent catalytic methods for this compound synthesis, supported by experimental data, detailed protocols, and a mechanistic diagram to facilitate the selection of the most suitable synthetic strategy.

This comparative analysis focuses on three primary catalytic approaches: Ring-Closing Metathesis (RCM) using Grubbs catalysts, gold-catalyzed intramolecular hydrothiolation, and Lewis acid-mediated cyclization. Each method presents distinct advantages and is suited to different substrate scopes and desired molecular complexities.

Performance Comparison of Catalysts for this compound Synthesis

The following table summarizes key performance indicators for different catalytic systems, offering a clear comparison of their efficiency and applicability in this compound synthesis.

Catalytic SystemCatalystSubstrateProductYield (%)Time (h)Temp. (°C)Catalyst Loading (mol%)Ref.
Ring-Closing Metathesis Grubbs II CatalystDiallyl sulfide (B99878)2,3,4,7-Tetrahydrothiepine852454
Gold-Catalyzed Cyclization IPrAuCl/AgSbF₆N-Protected aminothioether with a terminal alkyne1,4-Thiazepane (B1286124) derivativeup to 881-2425-605[1]
Lewis Acid-Mediated Cyclization TiCl₄Thio-functionalized dieneSubstituted this compoundModerate1-78 to rtStoichiometricN/A

Note: Direct head-to-head comparison data for the same substrate across all three catalyst types is limited in the current literature. The data presented is from representative examples of each catalytic system for the synthesis of this compound or its derivatives. The Lewis acid-mediated cyclization example is qualitative due to a lack of specific quantitative data in the searched literature for a comparable this compound synthesis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below to enable reproducibility and adaptation for specific research needs.

Ring-Closing Metathesis (RCM) using Grubbs II Catalyst

Synthesis of 2,3,4,7-Tetrahydrothiepine:

  • Materials: Diallyl sulfide (1 mmol), Grubbs Second Generation Catalyst (4 mol%), deionized water (2 mL).

  • Procedure: To a 10 mL glass tube, add diallyl sulfide (1 mmol) and Grubbs Second Generation Catalyst (0.04 mmol, 4 mol%). To this mixture, add 2 mL of deionized water. Stir the reaction mixture vigorously at 45 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding diethyl ether. The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield 2,3,4,7-tetrahydrothiepine.

Gold-Catalyzed Intramolecular Cyclization

Synthesis of a 1,4-Thiazepane derivative:

  • Materials: N-protected aminothioether with a terminal alkyne (1 equiv), IPrAuCl (5 mol%), AgSbF₆ (5 mol%), Dichloromethane (DCM) as solvent.

  • Procedure: In a dry Schlenk tube under an inert atmosphere, dissolve the N-protected aminothioether substrate (1 equiv) in anhydrous dichloromethane. In a separate vial, prepare the catalyst by mixing IPrAuCl (0.05 equiv) and AgSbF₆ (0.05 equiv) in DCM. Add the catalyst solution to the substrate solution. Stir the reaction mixture at the specified temperature (25-60 °C) for the required time (1-24 h), monitoring the reaction by TLC. Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the desired 1,4-thiazepane derivative.[1]

Lewis Acid-Mediated Cyclization (General Procedure)

Synthesis of a Substituted this compound:

  • Materials: Thio-functionalized diene (1 equiv), Lewis acid (e.g., TiCl₄, 1.1 equiv), Dichloromethane (DCM) as solvent.

  • Procedure: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thio-functionalized diene substrate (1 equiv) in anhydrous dichloromethane. Cool the solution to -78 °C. To this cooled solution, add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise. Allow the reaction mixture to stir at -78 °C and then slowly warm to room temperature over 1 hour. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography to yield the substituted this compound.

Mandatory Visualization

The following diagram illustrates the catalytic cycle for the Ring-Closing Metathesis (RCM) of a diene thioether to form a this compound derivative, catalyzed by a Grubbs-type ruthenium catalyst.

RCM_Catalytic_Cycle cluster_cycle Catalytic Cycle catalyst [Ru]=CHPh (Grubbs Catalyst) intermediate1 Ruthenacyclobutane Intermediate I catalyst->intermediate1 + Substrate substrate Diene Thioether intermediate2 New Alkylidene Complex intermediate1->intermediate2 - Ph-CH=CH₂ intermediate3 Ruthenacyclobutane Intermediate II intermediate2->intermediate3 Intramolecular Coordination intermediate3->catalyst + Substrate product This compound Derivative intermediate3->product - [Ru]=CH₂ byproduct Ethylene

Caption: Catalytic cycle of Grubbs-catalyzed Ring-Closing Metathesis for this compound synthesis.

References

Cross-validation of computational and experimental data for thiepane conformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of cyclic molecules like thiepane is crucial for predicting their physicochemical properties and biological activity. This guide provides a comparative analysis of computational and experimental data on the conformation of this compound, a seven-membered heterocyclic compound containing a sulfur atom.

The conformational landscape of this compound is primarily dominated by low-energy chair and twist-chair forms. The validation of computationally predicted conformations against experimental data is a critical step in ensuring the accuracy of molecular models. This guide summarizes the key quantitative data from both computational studies and experimental analyses, details the methodologies employed, and illustrates the cross-validation workflow.

Comparative Analysis of this compound Conformations

ParameterComputational (DFT)Experimental (NMR/X-ray)
Most Stable Conformation Twist-Chair (TC)Twist-Chair / Chair
Relative Energy (kcal/mol) TC: 0.00 (reference)Chair (C): ~1-2Boat (B): >5-
Key Dihedral Angles (°) C-C-C-C: 50-70C-S-C-C: 70-90Inferred from J-couplings
3JHH Coupling Constants (Hz) Calculated via Karplus Eq.Typically 5-12 Hz

Note: The experimental values are representative and can vary based on the specific derivative and experimental conditions. Computational values are illustrative and depend on the level of theory and basis set used.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution. The magnitude of the vicinal coupling constant (3JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation of the this compound ring can be inferred.

Methodology:

  • Sample Preparation: A solution of this compound or a derivative is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Data Acquisition: High-resolution 1D and 2D NMR spectra (e.g., COSY, TOCSY) are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The proton resonances are assigned, and the vicinal coupling constants (3JHH) are accurately measured from the multiplet patterns.

  • Conformational Interpretation: The experimentally determined J-coupling values are compared with those predicted for different ideal conformations (e.g., chair, boat, twist-chair) using the Karplus equation. This comparison allows for the determination of the predominant conformation in solution.

X-ray Crystallography

X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. This data offers a direct experimental validation of the computationally predicted geometry of the most stable conformer.

Methodology:

  • Crystallization: Single crystals of a suitable this compound derivative are grown from a supersaturated solution.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.

  • Data Analysis: The resulting crystallographic information file (CIF) provides precise details of the molecular geometry, which can be directly compared with the optimized geometries from computational methods.

Computational Methodology

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to predict the electronic structure and geometry of molecules. It is widely employed for conformational analysis due to its balance of accuracy and computational cost.

Methodology:

  • Initial Structure Generation: Various possible conformations of this compound (e.g., chair, boat, twist-chair) are generated.

  • Geometry Optimization: The geometry of each conformer is optimized to find the local energy minimum using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Energy Analysis: The relative energies of the different conformers are calculated to determine the most stable conformation. Geometric parameters such as bond lengths, bond angles, and dihedral angles are extracted from the optimized structures.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical flow of cross-validating computational and experimental data for determining the conformation of this compound.

G Cross-Validation Workflow for this compound Conformation A Computational Modeling (e.g., DFT, Molecular Mechanics) C Predicted Conformers (Geometries, Energies) A->C B Experimental Analysis (e.g., NMR, X-ray Crystallography) D Experimental Data (J-couplings, Crystal Structure) B->D E Comparison and Validation C->E Predicted Parameters D->E Measured Parameters F Validated Conformational Model of this compound E->F Correlation

A Comparative Guide to the Stability of Thiepane and Other Sulfur Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of a heterocyclic core is a critical determinant of its suitability as a scaffold in drug discovery and materials science. Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, and understanding their relative stabilities is paramount for predicting their metabolic fate, reactivity, and overall viability in therapeutic applications. This guide provides an objective comparison of the thermodynamic and kinetic stability of thiepane against other common sulfur heterocycles: thiophene (B33073), thiane (B73995), and thiolane. The information presented is supported by experimental and computational data to aid in the rational design of novel molecular entities.

Thermodynamic Stability: A Tale of Ring Strain and Aromaticity

The thermodynamic stability of a cyclic compound is intrinsically linked to its enthalpy of formation and the presence of ring strain. Lower, more negative enthalpies of formation indicate greater thermodynamic stability. Ring strain, arising from bond angle deviation, torsional strain, and transannular interactions, contributes to a higher, less favorable enthalpy of formation.

Table 1: Comparison of Gas-Phase Enthalpy of Formation and Ring Strain Energy

CompoundStructureRing SizeGas-Phase Enthalpy of Formation (kJ/mol)Ring Strain Energy (kJ/mol)
ThiopheneC₄H₄S5 (Aromatic)115.5 ± 1.0~0 (Aromatic Stabilization)
ThiolaneC₄H₈S5 (Saturated)-33.9 ± 1.223.9
ThianeC₅H₁₀S6 (Saturated)-63.5 ± 1.04.2
This compoundC₆H₁₂S7 (Saturated)-70.3 (estimated)26.4

Note: The gas-phase enthalpy of formation for thiolane was calculated using its liquid-phase enthalpy of formation (-72.8 kJ/mol) and its enthalpy of vaporization (38.91 kJ/mol). The gas-phase enthalpy of formation for this compound is an estimated value based on computational studies due to the lack of experimental vaporization data.

From a thermodynamic perspective, the aromatic nature of thiophene sets it apart. Its planar structure and delocalized π-electron system confer significant aromatic stabilization, making it the most thermodynamically stable on a per-carbon basis, despite its positive enthalpy of formation.

Among the saturated heterocycles, thiane , the six-membered ring, exhibits the lowest ring strain. Its ability to adopt a stable chair conformation minimizes both angle and torsional strain, resulting in a significantly more negative enthalpy of formation compared to the other saturated rings.

Thiolane , the five-membered saturated ring, experiences a moderate level of ring strain due to eclipsing interactions and bond angle deviation from the ideal tetrahedral angle.

This compound , with its seven-membered ring, possesses considerable ring strain. This is a consequence of increased transannular strain (steric interactions across the ring) and a larger number of possible conformations, some of which are energetically unfavorable. This higher ring strain is reflected in its less negative estimated gas-phase enthalpy of formation compared to the strain-free ideal.

Kinetic Stability: Reactivity and Degradation Pathways

Kinetic stability refers to the reactivity of a molecule, particularly its susceptibility to degradation or transformation under specific conditions. For sulfur heterocycles, oxidation of the sulfur atom is a common metabolic and degradation pathway.

General Reactivity Trends:

The reactivity of the sulfur atom in these heterocycles is largely influenced by its steric accessibility and the electronic nature of the ring.

  • Thiophene : The lone pairs on the sulfur atom in thiophene are delocalized as part of the aromatic sextet. This delocalization reduces the nucleophilicity of the sulfur, making it less susceptible to oxidation compared to its saturated counterparts. Oxidation of thiophene typically requires stronger oxidizing agents.

  • Saturated Cyclic Sulfides (Thiolane, Thiane, this compound) : The sulfur atom in saturated thioethers behaves as a typical nucleophile. The lone pairs are localized on the sulfur, making them readily available for reactions such as oxidation and alkylation. The reactivity among these saturated rings is influenced by steric hindrance around the sulfur atom. Generally, less sterically hindered sulfides will react faster. While specific comparative kinetic data for this compound is scarce, it is expected to follow the general reactivity pattern of a cyclic sulfide, with its larger, more flexible ring potentially influencing the accessibility of the sulfur atom.

Thermal Stability:

Thermal stability is another important aspect of kinetic stability. In general, ring strain can lower the activation energy for thermal decomposition. Therefore, it is expected that the thermal stability of the saturated rings would follow the inverse order of their ring strain:

Thiane > Thiolane > this compound

The highly strained nature of this compound suggests it will be the most susceptible to thermal degradation among the saturated heterocycles under comparison. Thiophene, due to its aromaticity, is expected to have the highest thermal stability overall.

Experimental Protocols

Determination of Thermodynamic Stability (Enthalpy of Formation)

The standard enthalpy of formation of these sulfur heterocycles can be determined experimentally using rotating-bomb calorimetry . This technique is specifically designed for the complete combustion of sulfur-containing compounds.

Methodology:

  • Calibration: The calorimeter is calibrated using a substance with a known heat of combustion, typically benzoic acid.

  • Sample Preparation: A precisely weighed sample of the sulfur heterocycle (liquid or solid) is placed in a sample holder within the combustion bomb. For volatile liquids, the sample is encapsulated in a gelatin capsule. A small amount of water is added to the bomb to ensure that the sulfuric and nitric acids formed during combustion are in their standard states.

  • Combustion: The bomb is sealed, purged of air, and filled with high-pressure oxygen (typically 30 atm). The sample is then ignited electrically. The rotating mechanism of the bomb ensures that the combustion products and the aqueous solution inside are in equilibrium.

  • Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision.

  • Calculation of Enthalpy of Combustion: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid and sulfuric acid.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law.

  • Gas-Phase Enthalpy of Formation: For volatile compounds, the gas-phase enthalpy of formation is obtained by adding the enthalpy of vaporization to the liquid-phase enthalpy of formation. The enthalpy of vaporization can be determined using techniques like correlation-gas chromatography or Calvet microcalorimetry.

Determination of Kinetic Stability (Comparative Oxidation Rates)

The relative kinetic stability of these heterocycles towards oxidation can be compared by monitoring the rate of their reaction with a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions.

Methodology:

  • Reaction Setup: A solution of the sulfur heterocycle in a suitable solvent (e.g., a buffered aqueous solution or an organic solvent) is prepared in a thermostated reaction vessel.

  • Initiation of Reaction: A known concentration of the oxidizing agent (e.g., hydrogen peroxide) is added to initiate the oxidation reaction.

  • Monitoring the Reaction: The progress of the reaction is monitored over time by periodically taking aliquots from the reaction mixture and analyzing the concentration of the remaining sulfur heterocycle. Analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are suitable for this purpose.

  • Kinetic Analysis: The rate of the reaction can be determined by plotting the concentration of the reactant versus time. By performing the reaction under pseudo-first-order conditions (i.e., with a large excess of the oxidizing agent), the pseudo-first-order rate constant can be obtained from the slope of the plot of ln([Reactant]) versus time. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the oxidizing agent.

  • Comparison: The second-order rate constants for the oxidation of this compound, thiolane, and thiane under identical conditions provide a quantitative measure of their relative kinetic stabilities.

Visualizing Stability Relationships

The following diagrams illustrate the key relationships discussed in this guide.

Stability_Comparison_Workflow cluster_thermo Thermodynamic Stability cluster_kinetic Kinetic Stability cluster_factors Influencing Factors Enthalpy Enthalpy of Formation RingStrain Ring Strain Enthalpy->RingStrain influenced by Aromaticity Aromaticity Enthalpy->Aromaticity influenced by Reactivity Reactivity (e.g., Oxidation) RingStrain->Reactivity Thermal Thermal Stability RingStrain->Thermal Aromaticity->Reactivity Sterics Steric Hindrance Sterics->Reactivity Electronics Electronic Effects Electronics->Reactivity Experimental_Workflow cluster_thermo_exp Thermodynamic Stability Determination cluster_kinetic_exp Kinetic Stability Determination start_thermo Sample Preparation bomb_cal Rotating-Bomb Calorimetry start_thermo->bomb_cal vap_cal Vaporization Calorimetry / GC start_thermo->vap_cal h_comb Calculate Enthalpy of Combustion bomb_cal->h_comb h_form_liq Calculate Liquid-Phase Enthalpy of Formation h_comb->h_form_liq h_form_gas Calculate Gas-Phase Enthalpy of Formation h_form_liq->h_form_gas h_vap Determine Enthalpy of Vaporization vap_cal->h_vap h_vap->h_form_gas end_thermo Thermodynamic Stability h_form_gas->end_thermo start_kinetic Reaction Setup oxidation Oxidation Reaction start_kinetic->oxidation monitoring GC/HPLC Monitoring oxidation->monitoring analysis Kinetic Analysis monitoring->analysis end_kinetic Kinetic Stability (Rate Constants) analysis->end_kinetic

Navigating the Thiepane Maze: A Comparative Look at the ADME Profiles of Sulfur-Containing Heterocyclic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is paramount to its success. This guide offers a comparative analysis of the ADME profiles of two dibenzothiepine-based drugs, dosulepin (B10770134) and zotepine, alongside two widely-used therapeutic analogs, amitriptyline (B1667244) and olanzapine, providing valuable insights into the influence of the sulfur-containing heterocyclic core.

While the simple thiepane ring is uncommon in approved pharmaceuticals, the structurally related dibenzothiepine core, present in drugs like the antidepressant dosulepin and the antipsychotic zotepine, offers a window into the pharmacokinetic behavior of this class of compounds. This guide presents a side-by-side comparison of their ADME properties with those of the tricyclic antidepressant amitriptyline and the atypical antipsychotic olanzapine, which lack the this compound-related structure.

At a Glance: Comparative ADME Properties

The following table summarizes the key ADME parameters for dosulepin, zotepine, and their respective non-thiepane comparators, amitriptyline and olanzapine. This quantitative data provides a clear framework for understanding the pharmacokinetic similarities and differences.

ADME ParameterDosulepin (Dibenzothiepine)Zotepine (Dibenzothiepine)Amitriptyline (Dibenzocycloheptene)Olanzapine (Thienobenzodiazepine)
Absorption
Bioavailability~30%7–13% (oral)[1][2][3]45–53%[4]~60% (oral)[5][6]
Tmax (Time to Peak)2-3 hours~4 hours[7][8]~6 hours[4][9]~6 hours[6][10]
Distribution
Protein Binding~84%[11]97%[12]96%[4]93%[6][10]
Volume of Distribution~45 L/kgHighHigh (17.1 ± 2.4 L/kg)[13]~1000 L[6][10]
Metabolism
Primary MetabolitesNorthiaden (desmethyldosulepin), Dosulepin S-oxide[11]Norzotepine (active)[1][12]Nortriptyline (active), (E)-10-hydroxynortriptyline[4]10-N-glucuronide, 4'-N-desmethylolanzapine[5][14]
Key Metabolizing EnzymesHepatic enzymes (CYP involvement implied)CYP1A2, CYP3A4[12]CYP2D6, CYP2C19, CYP3A4[4]CYP1A2, CYP2D6[5][14][15]
Excretion
Elimination Half-life14.4–23.9 hours (Dosulepin), 34.7–45.7 hours (Northiaden)[11]12-21 hours[1][7][8]21 hours[4]21-54 hours[6][10][16]
Route of EliminationPrimarily renal (50-60% as metabolites), Fecal (15-40%)[11]Urine (17%) and feces[1][12]Primarily renal (as metabolites)[4][13]Urine (~60%), Feces (~30%)[5][6][10][16]

A Deeper Dive: Experimental Methodologies

To ensure the reproducibility and clear interpretation of the presented data, this section outlines the detailed experimental protocols for key ADME assays.

In Vitro Metabolic Stability in Liver Microsomes

This assay is crucial for predicting the extent of hepatic metabolism, a primary route of elimination for many drugs.

Objective: To determine the in vitro intrinsic clearance of a compound.

Protocol:

  • Microsome Preparation: Commercially available pooled human liver microsomes are thawed at 37°C. They are then diluted in a potassium phosphate (B84403) buffer (pH 7.4) to a standard protein concentration, typically 0.5 mg/mL.[17]

  • Incubation: The test compound is added to the microsomal suspension to achieve a final concentration, often around 1 µM.[1]

  • Reaction Initiation: The metabolic process is initiated by the addition of the cofactor NADPH (1 mM final concentration). A parallel incubation without NADPH serves as a negative control to account for any non-enzymatic degradation.[1][17]

  • Time-Course Sampling: Aliquots of the reaction mixture are collected at various time points, for instance, at 0, 5, 15, 30, and 45 minutes.

  • Reaction Termination: The enzymatic reaction in each aliquot is quenched by the addition of a cold organic solvent like acetonitrile. This step also precipitates the microsomal proteins.

  • Sample Analysis: The samples are centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the remaining parent drug, is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

  • Data Interpretation: The rate of disappearance of the parent compound is determined by plotting the natural logarithm of the remaining drug concentration against time. From this, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.[17]

Plasma Protein Binding via Equilibrium Dialysis

The extent of a drug's binding to plasma proteins significantly impacts its distribution and the concentration of free, active drug.

Objective: To quantify the percentage of a drug that is bound to plasma proteins.

Protocol:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is typically used. This apparatus contains pairs of chambers separated by a semipermeable membrane with a specific molecular weight cutoff (e.g., 12-14 kDa).

  • Sample Preparation: The test compound is introduced into a pool of human plasma at a concentration relevant to its therapeutic range.

  • Dialysis: The plasma containing the drug is placed in one chamber (the donor chamber), while a protein-free buffer solution (e.g., phosphate-buffered saline at pH 7.4) is placed in the opposing chamber (the receiver chamber).[4]

  • Equilibration: The entire setup is incubated at 37°C with gentle agitation for a period sufficient to allow the unbound fraction of the drug to reach equilibrium across the membrane (typically 4 to 8 hours).[6][10]

  • Sample Collection: Following incubation, aliquots are carefully removed from both the plasma and the buffer chambers.

  • Quantification: The concentration of the drug in each aliquot is precisely measured using LC-MS/MS.

  • Calculation of Binding: The percentage of the drug bound to plasma proteins is calculated based on the concentration difference between the plasma and buffer chambers.

In Vivo Bioavailability Assessment

This study is fundamental to understanding how much of an orally administered drug reaches the systemic circulation to exert its therapeutic effect.

Objective: To determine the absolute bioavailability of an orally administered drug.

Protocol:

  • Study Design: A randomized, two-period, crossover study is conducted in healthy human volunteers. This design allows each participant to serve as their own control.

  • Drug Administration: In one period, subjects receive a single oral dose of the drug. In the other period, following a suitable washout interval, they receive a single intravenous (IV) dose.

  • Blood Sampling: Blood samples are collected at multiple, predefined time points after each administration to capture the drug's concentration-time profile in the plasma.

  • Plasma Analysis: The concentration of the drug in the collected plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate the Area Under the Curve (AUC) for both the oral (AUCoral) and IV (AUCIV) routes of administration.

  • Bioavailability Calculation: The absolute bioavailability (F) is determined by comparing the AUC from the oral dose to that from the IV dose, adjusted for the dose administered: F = (AUCoral / AUCIV) × (DoseIV / Doseoral).

Visualizing the ADME Process

To provide a clear conceptual understanding, the following diagrams illustrate the general ADME workflow and the key phases of drug metabolism.

ADME_Workflow General ADME Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Ingestion Liver Liver GI_Tract->Liver Portal Vein (First-Pass Metabolism) Systemic_Circulation Systemic Circulation Tissues Target Tissues & Other Tissues Systemic_Circulation->Tissues Distribution Systemic_Circulation->Liver Kidneys Kidneys Systemic_Circulation->Kidneys Tissues->Systemic_Circulation Redistribution Liver->Systemic_Circulation Metabolites Metabolites Liver->Metabolites Bile_Feces Bile/Feces Liver->Bile_Feces Urine Urine Kidneys->Urine Drug_Metabolism_Phases Phases of Drug Metabolism Parent_Drug Parent Drug (Lipophilic) Phase_I Phase I Metabolism (Functionalization) Parent_Drug->Phase_I CYP450, FMO, etc. (Oxidation, Reduction, Hydrolysis) Phase_II Phase II Metabolism (Conjugation) Parent_Drug->Phase_II Direct Conjugation Phase_I->Phase_II UGTs, SULTs, etc. (Glucuronidation, Sulfation) Metabolite Metabolite (Hydrophilic) Phase_II->Metabolite Excretion Excretion Metabolite->Excretion

References

Evaluation of thiepane as a bioisostere for other heterocyclic systems

Author: BenchChem Technical Support Team. Date: December 2025

An Evaluation of Thiepane and Other Sulfur-Containing Heterocycles as Bioisosteres in Drug Design

Introduction to Bioisosterism and Sulfur-Containing Heterocycles

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern medicinal chemistry.[1] This approach is widely used to modulate the physicochemical properties, pharmacokinetic profile, and biological activity of drug candidates to enhance their efficacy and safety.[1] Among the vast array of functional groups available for bioisosteric replacement, sulfur-containing heterocycles such as thietane (B1214591), thiophene (B33073), and this compound have emerged as versatile tools for drug designers.

This guide provides a comparative evaluation of these sulfur-containing heterocycles as bioisosteres for other common cyclic systems. While direct experimental comparisons for this compound are limited in the current literature, we will present available data for thietane and thiophene to establish key principles. We will then extrapolate these findings to discuss the potential of this compound as a bioisosteric replacement, particularly for saturated rings like piperidine (B6355638) and cyclohexane (B81311).

Thietane as a Bioisostere for Carbonyls and Carboxylic Acids

The four-membered thietane ring has gained attention as a bioisostere for carbonyl groups and, in the form of thietan-3-ol (B1346918), as a non-classical bioisostere for carboxylic acids.[2][3] This replacement can significantly alter a compound's acidity, lipophilicity, and metabolic stability.

Data Presentation: Physicochemical and Biological Properties

A study comparing a carboxylic acid-containing compound with its thietan-3-ol bioisostere, along with the corresponding sulfoxide (B87167) and sulfone derivatives, provides valuable quantitative data. The parent compound is phenethyl carboxylic acid, and the biological activity of ibuprofen (B1674241) and its analogues were evaluated as inhibitors of cyclooxygenase (COX).[2]

Compound/AnalogStructurepKacLogPLogD at pH 7.4COX Inhibition IC50 (µM)
Phenethyl Carboxylic AcidPh-(CH2)2-COOH4.82.1-0.1N/A
Thietan-3-ol AnalogPh-(CH2)2-Thietan-3-ol>121.71.7N/A
Thietane Sulfoxide AnalogPh-(CH2)2-Thietan-3-ol (S=O)>12-0.1-0.1N/A
Thietane Sulfone AnalogPh-(CH2)2-Thietan-3-ol (SO2)9.3-0.4-0.4N/A
Ibuprofen(Drug)4.43.60.6>100
Ibuprofen Thietan-3-ol Analog(Analog)>123.23.2>100
Ibuprofen Thietane Sulfoxide Analog(Analog)>121.41.4>100
Ibuprofen Thietane Sulfone Analog(Analog)9.91.11.1>100

Data sourced from a study on oxetan-3-ol (B104164) and thietan-3-ol derivatives as bioisosteres of carboxylic acids.[2]

As the data indicates, replacing the carboxylic acid with a thietan-3-ol moiety drastically reduces the acidity (increases pKa) and increases the lipophilicity (higher LogD at pH 7.4).[2] While in the case of ibuprofen, this specific modification did not lead to potent COX inhibition, it exemplifies the significant modulation of physicochemical properties that can be achieved.[2]

Thiophene as a Bioisostere for the Phenyl Ring

The thiophene ring is a well-established bioisostere for a phenyl ring.[4][5] This substitution can influence the metabolic profile of a drug, as the sulfur atom provides a site for metabolism that differs from the typical aromatic hydroxylation of a phenyl ring. Furthermore, the electronic properties of the thiophene ring can alter interactions with biological targets.[4]

Data Presentation: Biological Activity

In the development of dopamine (B1211576) uptake inhibitors, a thiophene-containing analog of [18F]GBR 13119 was synthesized and evaluated.[5]

CompoundStructureIn Vivo Striatum/Cerebellum Ratio (60 min)
[18F]GBR 13119 (Phenyl)(Structure with Phenyl ring)> 4
Thienyl-[18F]GBR 13119(Structure with Thiophene ring)> 4

Data from a study on thiophenes as phenyl bioisosteres in radiopharmaceutical design.[5]

The in vivo data shows that the replacement of a phenyl ring with a thiophene ring in this particular scaffold resulted in a compound with essentially identical biological activity, demonstrating a successful bioisosteric substitution.[5]

Evaluation of this compound as a Putative Bioisostere

This compound, a seven-membered saturated heterocyclic ring containing a sulfur atom, presents an intriguing but less explored option for bioisosteric replacement. It can be considered a potential bioisostere for other saturated rings such as cyclohexane and piperidine.

Conformational Considerations

Unlike the relatively rigid piperidine ring, which predominantly adopts a chair conformation, this compound is a more flexible seven-membered ring. It can exist in a variety of conformations, with the twist-chair being one of the most stable. This conformational flexibility could be advantageous or disadvantageous depending on the specific drug target. It might allow for a better fit into a flexible binding pocket but could also lead to a loss of potency due to a higher entropic penalty upon binding.

Physicochemical Properties

Based on the trends observed with thietane, it can be hypothesized that the introduction of a sulfur atom in a saturated ring to replace a methylene (B1212753) group (in cyclohexane) or a nitrogen atom (in piperidine) would likely increase the lipophilicity of the molecule. The polarizability of the sulfur atom could also introduce different non-covalent interactions with the target protein.

Currently, there is a lack of direct, quantitative comparative studies on the bioisosteric replacement of piperidine or cyclohexane with this compound in a drug scaffold. Further research is needed to synthesize and evaluate such analogs to fully understand the potential of this compound in drug design.

Experimental Protocols

Determination of Physicochemical Properties (pKa and LogD)

A common method for determining pKa and LogD is through UV-spectrophotometric analysis in a 96-well plate format and the shake-flask method coupled with HPLC, respectively.[6]

  • pKa Determination:

    • A stock solution of the test compound is prepared in DMSO.

    • A series of aqueous buffers with pH values ranging from 1.0 to 13.0 are prepared.

    • The stock solution of the compound is added to each buffer in a 96-well UV plate.

    • The UV-visible spectrum of the compound in each buffer is recorded.

    • The pKa is determined by analyzing the change in absorbance at a specific wavelength as a function of pH.[6]

  • LogD Determination (Shake-Flask Method):

    • n-Octanol and a phosphate (B84403) buffer at a specific pH (e.g., 7.4) are pre-saturated with each other.

    • The test compound is dissolved in the aqueous buffer.

    • An equal volume of n-octanol is added, and the mixture is shaken vigorously for a set period to allow for partitioning.

    • The mixture is then centrifuged to separate the two phases.

    • The concentration of the compound in both the aqueous and n-octanol phases is determined by HPLC.

    • LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6]

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of compounds against COX-1 and COX-2 can be determined using a colorimetric inhibitor screening assay kit.[7][8]

  • An assay buffer, heme, and the COX-1 or COX-2 enzyme are added to the wells of a microplate.

  • The test compound (inhibitor) is added to the appropriate wells.

  • The plate is incubated at 25°C for a short period (e.g., 5 minutes).

  • A colorimetric substrate solution and arachidonic acid are added to initiate the reaction.

  • The appearance of the oxidized product is monitored by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time.[8]

  • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the uninhibited control.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined from a dose-response curve.

In Vitro Metabolic Stability Assay

The metabolic stability of a compound can be assessed by incubating it with liver microsomes and measuring the depletion of the parent compound over time.[9][10]

  • The test compound is incubated with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

  • The reaction is initiated by adding a solution of NADPH, a necessary cofactor for many metabolic enzymes.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • The half-life (t1/2) and intrinsic clearance (Clint) of the compound are calculated from the rate of disappearance of the parent compound.[9]

Mandatory Visualization

Bioisosteric_Replacement cluster_0 Carboxylic Acid to Thietan-3-ol cluster_cooh_props Properties cluster_thietanol_props Properties cluster_1 Phenyl to Thiophene cluster_phenyl_props Properties cluster_thiophene_props Properties start_cooh R-COOH (Carboxylic Acid) end_thietanol R-Thietan-3-ol (Bioisostere) start_cooh->end_thietanol Bioisosteric Replacement cooh_pka pKa ~4-5 cooh_logd Lower LogD (at pH 7.4) thietanol_pka pKa > 9 thietanol_logd Higher LogD (at pH 7.4) start_phenyl R-Phenyl (Aromatic Ring) end_thiophene R-Thiophene (Bioisostere) start_phenyl->end_thiophene Bioisosteric Replacement phenyl_metab Metabolism via Aromatic Hydroxylation thiophene_metab Altered Metabolism (e.g., S-oxidation) Experimental_Workflow cluster_workflow Workflow for Bioisostere Evaluation synthesis Synthesis of Parent and Bioisostere Analogs physchem Physicochemical Profiling (pKa, LogD, Solubility) synthesis->physchem in_vitro_activity In Vitro Biological Activity (e.g., Enzyme Inhibition Assay) synthesis->in_vitro_activity adme In Vitro ADME Profiling (Metabolic Stability, Permeability) physchem->adme in_vitro_activity->adme data_analysis Data Analysis and Structure-Activity Relationship (SAR) adme->data_analysis decision Decision: Advance or Redesign? data_analysis->decision

References

A Comparative Analysis of the Chelating Properties of Thiepane-Based and Analogous Thia-Crown Ether Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chelating properties of ligands incorporating thiepane-like subunits, primarily focusing on thia-crown ethers due to the limited availability of extensive quantitative data on simple this compound-based chelators. The information presented herein is intended to guide researchers in the selection and design of effective metal-chelating agents for various applications, including drug development and heavy metal detoxification.

Introduction to this compound-Based Ligands

This compound, a seven-membered heterocyclic compound containing a sulfur atom, serves as a foundational structure for a class of chelating agents.[1] The presence of the sulfur atom, a soft donor, imparts a significant affinity for soft and borderline metal ions, making these ligands promising candidates for applications in heavy metal detoxification and as components of metallodrugs. This guide focuses on macrocyclic ligands incorporating the this compound moiety, often in the form of thia-crown ethers, and compares their metal ion binding affinities.

Quantitative Comparison of Chelating Properties

The stability constant (log K) is a critical parameter for quantifying the affinity of a ligand for a metal ion. A higher log K value indicates a more stable metal-ligand complex. The following table summarizes the stability constants for various thia-crown ethers, which include structural motifs analogous to this compound-based macrocycles, with a selection of metal ions.

Ligand/Thia-Crown EtherMetal IonLog KSolvent SystemReference
1,4,7-Trithiacyclononane (9-ane-S3)Cu(II)High AffinityNot Specified[1]
1,4,7-Trithiacyclononane (9-ane-S3)Fe(II)High AffinityNot Specified[1]
1,4,8,11-Tetrathiacyclotetradecane (14-ane-S4)VariousData not specifiedNot Specified[1]
1,4,7,10,13,16-Hexathiacyclooctadecane (18-ane-S6)Ag(I)High AffinityNot Specified[1]

Note: The available literature provides more qualitative descriptions of affinity rather than a comprehensive set of comparable log K values for a series of this compound-based ligands.

Experimental Protocols

The determination of stability constants is crucial for evaluating the efficacy of a chelating ligand. The two most common methods employed for this purpose are potentiometric titration and spectrophotometric titration.

Potentiometric Titration

This method is widely used to determine the stability constants of metal complexes.[2] It involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Methodology:

  • Solution Preparation: Prepare solutions of the ligand, the metal salt of interest, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations. An inert salt (e.g., KCl) is added to maintain a constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the ligand and the metal ion with the standard base solution. Record the pH at regular intervals of added base.

  • Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound to a metal ion. The stability constants are then determined by solving a series of equations that relate n̄ to the free ligand concentration and the stability constants.

Spectrophotometric Titration

This method is applicable when the formation of the metal-ligand complex results in a change in the solution's absorbance spectrum.

Methodology:

  • Solution Preparation: Prepare a series of solutions with a constant concentration of the ligand and varying concentrations of the metal ion (or vice versa).

  • Spectral Measurement: Measure the absorbance of each solution at a wavelength where the complex absorbs maximally, and the free ligand and metal ion have minimal absorbance.

  • Data Analysis: The change in absorbance is used to determine the concentration of the complex formed at each metal-to-ligand ratio. This data is then used to calculate the stability constant of the complex.

Visualizing Chelation in a Biological Context

The following diagrams illustrate a generalized experimental workflow for evaluating chelating agents and a representative signaling pathway involved in metal detoxification where such ligands could play a crucial role.

G Experimental Workflow for Evaluating Chelating Agents cluster_0 Ligand Synthesis and Characterization cluster_1 Chelation Property Evaluation cluster_2 In Vitro/In Vivo Testing A Synthesis of this compound-based Ligand B Structural Characterization (NMR, MS, X-ray) A->B C Potentiometric Titration B->C D Spectrophotometric Titration B->D E Determination of Stability Constants (log K) C->E D->E F Cellular Toxicity Assays E->F G Metal Detoxification Studies in Animal Models E->G H Evaluation of Therapeutic Efficacy F->H G->H

Caption: A generalized workflow for the synthesis, characterization, and evaluation of this compound-based chelating agents.

G Signaling Pathway for Metal Detoxification HeavyMetal Heavy Metal Ion (e.g., Pb, Hg, Cd) Complex Metal-Chelator Complex HeavyMetal->Complex Cell Cellular Interior HeavyMetal->Cell Enters Cell Detox Detoxification Pathways (e.g., Glutathione conjugation) HeavyMetal->Detox Induces Stress Chelator This compound-based Chelating Agent Chelator->HeavyMetal Chelation Chelator->Cell Administered Excretion Excretion (Urine, Feces) Complex->Excretion Transport out of cell Cell->Detox Cellular Response Detox->Excretion Facilitates

Caption: A simplified diagram illustrating the role of a chelating agent in cellular metal detoxification pathways.[3][4]

Conclusion

This compound-based ligands and their thia-crown ether analogues represent a promising class of chelators with high affinity for various metal ions, particularly heavy metals.[1] While comprehensive comparative data for a wide range of this compound derivatives remains an area for further research, the existing information on related sulfur-containing macrocycles provides a strong foundation for their potential applications. The experimental protocols outlined in this guide offer a standardized approach for the evaluation of new and existing chelating agents. Further investigation into the structure-activity relationships of these compounds will be instrumental in the development of more selective and effective chelators for therapeutic and environmental applications.

References

A Comparative Guide to the Efficacy of Thiepane Drug Candidates in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the in vitro and in vivo efficacy of emerging thiepane-based drug candidates, with a primary focus on their potential as anticancer agents. Due to the limited availability of extensive preclinical data on simple this compound scaffolds in oncology, this guide highlights a promising dibenzo[b,f]thiepine derivative and supplements with data from structurally related and well-studied thiophene-based compounds. The performance of these novel drug candidates is compared against established standard-of-care therapies for breast cancer, supported by detailed experimental protocols and pathway visualizations to provide a clear and objective overview for drug development professionals.

In Vitro Efficacy: this compound and Thiophene (B33073) Derivatives vs. Standard-of-Care Drugs

The in vitro cytotoxic activity of a novel dibenzo[b,f]thiepine derivative, compound 14b , was evaluated against human breast cancer cell lines, MCF-7 (ER-positive) and MDA-MB-231 (triple-negative).[1] For a broader comparison, the efficacy of representative thiophene derivatives is also presented alongside standard-of-care chemotherapeutic agents used in the treatment of breast cancer. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.

Compound/DrugTarget Cancer Cell LineIC₅₀ (µM)Reference
Dibenzo[b,f]thiepine 14b MCF-7 (Breast)1.33[1]
MDA-MB-231 (Breast)5[1]
Thiophene Derivative (Compound 15) MCF-7 (Breast)1.18 ± 0.032
Thiophene Derivative (Compound 14) MCF-7 (Breast)1.19 ± 0.042
Thiophene Derivative (Compound 8) MCF-7 (Breast)1.26 ± 0.052
Doxorubicin MCF-7 (Breast)2.50[2]
MDA-MB-231 (Breast)6.602[3]
Paclitaxel MCF-7 (Breast)~0.0077[4]
MDA-MB-231 (Breast)~0.005 - 0.010[4]
Tamoxifen MCF-7 (Breast)10.045[5]
MDA-MB-231 (Breast)2.230[5]

In Vivo Efficacy: Thiophene Derivatives in Xenograft Models

While specific in vivo efficacy data for the dibenzo[b,f]thiepine compound 14b is not currently available in published literature, studies on related thiophene derivatives have demonstrated significant antitumor activity in animal models. The following table summarizes the results of a study on newly synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one candidates in a breast cancer xenograft model.

Treatment GroupMean Tumor Volume (mm³) at Day 8Percentage Inhibition of Tumor GrowthReference
Control ~1800N/A
Compound 8 ~600~67%
Compound 9 ~800~56%
Compound 11 ~750~58%
Compound 14 ~500~72%
Compound 15 ~400~78%

Signaling Pathways and Mechanisms of Action

The anticancer effects of these sulfur-containing heterocyclic compounds are often attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagrams below illustrate some of the pertinent pathways.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bad->Apoptosis

PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

VEGFR2_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation

VEGFR-2 signaling cascade, crucial for angiogenesis.

Pim1_Pathway Pim-1 Kinase Signaling Cytokines Cytokines JAK JAK Cytokines->JAK STAT STAT JAK->STAT phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 induces transcription Bad Bad Pim1->Bad inhibits p27 p27 Pim1->p27 inhibits Apoptosis Apoptosis Bad->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle inhibits

Pim-1 kinase pathway, involved in cell survival and cell cycle control.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the drug candidates on cancer cell lines.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a 1. Seed cells in a 96-well plate b 2. Incubate for 24h (37°C, 5% CO2) a->b c 3. Treat cells with varying concentrations of drug candidates d 4. Incubate for 48-72h c->d e 5. Add MTT reagent to each well f 6. Incubate for 2-4h e->f g 7. Solubilize formazan (B1609692) crystals (e.g., with DMSO) f->g h 8. Measure absorbance at ~570 nm g->h

A generalized workflow for the MTT cytotoxicity assay.
  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are treated with a range of concentrations of the this compound/thiophene drug candidates and control drugs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the drug concentration.

In Vivo Breast Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of drug candidates in a mouse model.

  • Cell Preparation: MCF-7 or MDA-MB-231 cells are harvested and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • Animal Model: Female immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used. For estrogen-receptor-positive cell lines like MCF-7, estrogen supplementation is required and can be provided via subcutaneous implantation of an estradiol (B170435) pellet one week prior to cell injection.

  • Tumor Cell Implantation: Approximately 1-5 million cells are injected subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The drug candidates are administered according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, or oral).

  • Efficacy Evaluation: The study continues for a specified period, and the primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group. Animal body weight and overall health are also monitored as indicators of toxicity.

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the observed differences between treatment groups.

Conclusion

The dibenzo[b,f]thiepine derivative 14b demonstrates potent in vitro anticancer activity against both ER-positive and triple-negative breast cancer cell lines, with efficacy comparable to or exceeding that of some standard-of-care drugs. While in vivo data for this specific this compound compound is not yet available, related thiophene derivatives have shown significant tumor growth inhibition in xenograft models. These findings underscore the potential of this compound and its derivatives as a promising scaffold for the development of novel anticancer agents. Further preclinical in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to design and interpret future studies in this area.

References

A Comparative Guide to the Structure-Activity Relationships of Thiophene and Thiepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiophene (B33073) and thiepane derivatives, two sulfur-containing heterocyclic compounds of significant interest in medicinal chemistry. While thiophene, a five-membered aromatic ring, has been extensively studied and incorporated into a wide array of therapeutic agents, this compound, a saturated seven-membered ring, is less explored, with current research primarily focused on fused-ring systems such as dibenzo[b,f]thiepines. This guide summarizes the known biological activities, presents key quantitative data, details relevant experimental protocols, and provides visualizations of pertinent biological pathways and experimental workflows.

Structural Overview: Thiophene vs. This compound

Thiophene is an aromatic heterocyclic compound with the formula C₄H₄S. Its flat, electron-rich structure is a key determinant of its biological activity, allowing it to act as a bioisostere for a phenyl ring, which can improve physicochemical properties and metabolic stability of drug candidates. In contrast, this compound, with the formula C₆H₁₂S, is a saturated, non-planar seven-membered ring. This structural flexibility distinguishes it from the rigid aromatic nature of thiophene and influences its interaction with biological targets.

Structure-Activity Relationship (SAR) of Thiophene Derivatives

The thiophene nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs containing this moiety. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The nature and position of substituents on the thiophene ring play a crucial role in determining the pharmacological profile and potency of these compounds.

Anticancer Activity

Thiophene derivatives have been extensively investigated for their potential as anticancer agents. The substitution pattern on the thiophene ring is critical for their cytotoxic activity.

A noteworthy example involves a series of novel 3-(thiophen-2-ylthio)pyridine derivatives which were found to be multitargeted anticancer agents. For instance, compound 22 in a cited study demonstrated significant inhibitory activity against several kinases, including FGFR2, FGFR3, and EGFR, and induced cell-cycle arrest in the G1/G0 phase in HepG2 cells.[1]

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
22 3-(thiophen-2-ylthio)pyridine coreHepG22.98 ± 1.11[1]
WSU-DLCL24.34 ± 0.84[1]
Anti-inflammatory Activity

Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are recognized for their anti-inflammatory properties.[2] The mechanism of action often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] The presence of carboxylic acid, ester, amine, and amide groups, as well as methyl and methoxy (B1213986) substituents, has been shown to be important for their anti-inflammatory effects.[2]

For example, certain 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have been identified as selective COX-2 inhibitors with potent anti-inflammatory activity in carrageenan-induced paw edema assays, surpassing the efficacy of celecoxib.[3]

Compound ClassKey SubstituentsIn vivo ModelActivityReference
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivativesPhenyl, various substitutionsCarrageenan-induced paw edemaPotent anti-inflammatory activity, superior to celecoxib[3]
Antimicrobial Activity

The thiophene scaffold is also a key component in many antimicrobial agents. The antimicrobial efficacy of thiophene derivatives is highly dependent on the substituents attached to the ring. For instance, the introduction of a 3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl moiety has been shown to impart antibacterial activity against E. coli, P. aeruginosa, and S. aureus.[4]

Structure-Activity Relationship (SAR) of this compound Derivatives

Research on the SAR of this compound derivatives is significantly less extensive compared to thiophenes. The available literature primarily focuses on dibenzo[b,f]thiepine derivatives, a class of tricyclic compounds where the central seven-membered this compound ring is fused to two benzene (B151609) rings.

Antipsychotic Activity

Zotepine is a notable example of a dibenzo[b,f]thiepine derivative used as an atypical antipsychotic for the treatment of schizophrenia.[4][5] Its mechanism of action involves antagonism of dopamine (B1211576) (D1 and D2) and serotonin (B10506) (5-HT2A, 5-HT2C, 5-HT6, and 5-HT7) receptors.[4][5] The chlorine substituent on one of the benzene rings and the dimethylaminoethoxy side chain are crucial for its neuroleptic activity.

Anticancer Activity

Recently, dibenzo[b,f]thiepine derivatives have been explored as potential anti-breast cancer agents. These compounds, designed as analogues of tamoxifen, have shown promising antiproliferative activity against both estrogen receptor-positive (ER+ve) and -negative (ER-ve) breast cancer cell lines.

One particular derivative, compound 14b from a referenced study, exhibited potent in vitro antiproliferative activity by inducing G0/G1 cell cycle arrest and apoptosis in MCF-7 cells.[6] Molecular docking studies suggested that this compound has a strong binding interaction with the estrogen receptor.[6]

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
14b Dibenzo[b,f]thiepine core with specific substitutionsMCF-7 (ER+ve)1.33[6]
MDA-MB-231 (ER-ve)5[6]

Experimental Protocols

Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a multi-component reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.

General Protocol:

  • A mixture of an α-methylene ketone or aldehyde (1 equivalent), an activated nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in a suitable solvent such as ethanol, methanol, or DMF.

  • A basic catalyst, typically a secondary amine like morpholine (B109124) or piperidine, or an organic base like triethylamine, is added to the mixture.

  • The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) for a period ranging from a few hours to overnight, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and can be further purified by recrystallization.

Synthesis of Dibenzo[b,f]thiepine Derivatives (Anticancer Agents)

The synthesis of the dibenzo[b,f]thiepine core of anticancer agents can be achieved through a multi-step process.

Example Protocol Outline:

  • Thioether Formation: Reaction of a substituted thiophenol with a substituted 2-chloroacetophenone.

  • Willgerodt-Kindler Reaction: The resulting thioether is treated with morpholine and sulfur to yield a phenylacetic acid derivative after hydrolysis.

  • Cyclization: The phenylacetic acid derivative undergoes intramolecular cyclization in the presence of a dehydrating agent like polyphosphoric acid to form the dibenzo[b,f]thiepinone ring system.

  • Side Chain Introduction: The ketone is then reacted with a suitable chloroalkylamine in the presence of a base to introduce the desired side chain, yielding the final dibenzo[b,f]thiepine derivative.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (e.g., thiophene or dibenzo[b,f]thiepine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 3-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cells are treated with the test compound for a specific duration.

  • Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • The fixed cells are then washed with PBS and treated with RNase A to degrade RNA.

  • Cells are stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).

  • The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • The data is analyzed to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Annexin V-FITC Staining

This assay is used to detect apoptosis, a form of programmed cell death.

Protocol:

  • Cells are treated with the test compound.

  • After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark at room temperature for about 15 minutes.

  • The stained cells are then analyzed by flow cytometry.

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis (detected by FITC fluorescence). PI is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis (detected by red fluorescence). This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis synthesis Synthesis of Thiophene/ This compound Derivatives purification Purification & Characterization (e.g., Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Assays (e.g., MTT Assay) purification->in_vitro Test Compounds mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) in_vitro->mechanism sar_analysis Structure-Activity Relationship Analysis mechanism->sar_analysis Activity Data lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General experimental workflow for the synthesis, screening, and SAR analysis of novel therapeutic compounds.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway cluster_detection Detection stimulus Anticancer Compound (e.g., Dibenzo[b,f]thiepine derivative) caspase_activation Caspase Activation (e.g., Caspase-3) stimulus->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation membrane_blebbing Membrane Blebbing caspase_activation->membrane_blebbing pi_staining Propidium Iodide Staining (Membrane Permeabilization) dna_fragmentation->pi_staining Late Stage annexin_v Annexin V Staining (Phosphatidylserine Exposure) membrane_blebbing->annexin_v

Caption: Simplified signaling pathway of apoptosis induced by an anticancer agent and its detection methods.

References

Comparative Spectroscopic Analysis of Thiepane and Its S-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct spectroscopic characteristics of thiepane, this compound-1-oxide, and this compound-1,1-dioxide. This document provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual workflows.

This guide offers an objective comparison of the spectroscopic properties of this compound and its S-oxide derivatives, crucial for their identification, characterization, and differentiation in research and development. The oxidation of the sulfur atom in the seven-membered this compound ring induces significant changes in the molecule's electronic environment and geometry, which are reflected in their respective spectra.

Molecular Structures

The fundamental structures of the compounds under analysis are presented below. The progressive oxidation of the sulfur atom from a sulfide (B99878) (this compound) to a sulfoxide (B87167) (this compound-1-oxide) and then to a sulfone (this compound-1,1-dioxide) is the key structural differentiator.

G cluster_0 This compound cluster_1 This compound-1-oxide cluster_2 This compound-1,1-dioxide Thiepane_mol This compound-1-oxide_mol This compound-1,1-dioxide_mol

Figure 1: Molecular structures of this compound and its S-Oxide derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, this compound-1-oxide, and this compound-1,1-dioxide, providing a direct comparison of their characteristic spectral features.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound α-CH₂: ~2.7, β-CH₂: ~1.8, γ-CH₂: ~1.6α-C: ~33, β-C: ~30, γ-C: ~28
This compound-1-oxide α-CH₂: ~2.9 (diastereotopic), β-CH₂: ~1.9, γ-CH₂: ~1.7α-C: ~50, β-C: ~25, γ-C: ~27
This compound-1,1-dioxide α-CH₂: ~3.1, β-CH₂: ~2.1, γ-CH₂: ~1.8α-C: ~55, β-C: ~23, γ-C: ~27

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The diastereotopic nature of the α-protons in this compound-1-oxide is a key distinguishing feature.

Table 2: Infrared (IR) and Raman Spectroscopic Data (cm⁻¹)
CompoundKey IR Absorptions (cm⁻¹)Key Raman Shifts (cm⁻¹)
This compound C-H stretching: 2850-2950, C-S stretching: ~650-750S-C stretching: ~650-750
This compound-1-oxide C-H stretching: 2850-2950, S=O stretching: ~1030-1070 S=O stretching: ~1030-1070
This compound-1,1-dioxide C-H stretching: 2850-2950, SO₂ symmetric stretching: ~1120-1160 , SO₂ asymmetric stretching: ~1280-1350 SO₂ symmetric stretching: ~1120-1160

Note: The strong S=O and SO₂ stretching bands are highly characteristic and serve as excellent diagnostic peaks for the S-oxide derivatives.

Table 3: Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound 11687 ([M-C₂H₅]⁺), 60 ([M-C₄H₈]⁺), 45 ([CHS]⁺)
This compound-1-oxide 132116 ([M-O]⁺), 87, 60, 45
This compound-1,1-dioxide 14884 ([M-SO₂]⁺), 67, 55

Note: The fragmentation patterns are influenced by the presence and oxidation state of the sulfur atom.

Experimental Protocols

The following sections detail the general methodologies for the spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

  • Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

    • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each carbon environment. Chemical shifts are referenced to the solvent peak.

  • Data Analysis: Integration of proton signals provides information on the relative number of protons, and coupling patterns (e.g., triplets, quartets) reveal adjacent proton environments.

Infrared (IR) and Raman Spectroscopy

FT-IR spectra are commonly obtained using an Attenuated Total Reflectance (ATR) accessory, while Raman spectra are acquired using a laser excitation source.

  • Sample Preparation:

    • FT-IR (ATR): A small amount of the liquid or solid sample is placed directly on the ATR crystal.

    • Raman: The sample is placed in a glass vial or on a microscope slide and irradiated with a laser (e.g., 785 nm).

  • Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands (IR) or scattered light (Raman) are correlated with the vibrational modes of specific functional groups.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a common technique for the analysis of these compounds.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum shows the relative abundance of the molecular ion and various fragment ions, providing information about the molecular weight and structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of this compound and its derivatives.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Output This compound This compound NMR NMR (1H, 13C) This compound->NMR IR FT-IR This compound->IR Raman Raman This compound->Raman MS Mass Spectrometry This compound->MS Thiepane_O This compound-1-oxide Thiepane_O->NMR Thiepane_O->IR Thiepane_O->Raman Thiepane_O->MS Thiepane_O2 This compound-1,1-dioxide Thiepane_O2->NMR Thiepane_O2->IR Thiepane_O2->Raman Thiepane_O2->MS Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables Raman->Data_Tables MS->Data_Tables Interpretation Structural Interpretation Data_Tables->Interpretation Report Comparison Guide Interpretation->Report

Figure 2: Workflow for Comparative Spectroscopic Analysis.

Safety Operating Guide

Navigating the Safe Disposal of Thiepane: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of thiepane, a cyclic thioether. Due to the limited availability of a specific Safety Data Sheet for this compound, this document synthesizes general best practices for the disposal of flammable liquid organosulfur compounds to offer a conservative and safety-focused procedural plan.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. This compound is a colorless to pale yellow liquid with a distinct odor and is soluble in organic solvents with limited water solubility.

Quantitative Data Summary

PropertyValueReference
CAS Number 4753-80-4[1][2][3][4][5]
Molecular Formula C₆H₁₂S[1][2][3][4][5][6]
Molecular Weight 116.22 g/mol [4][6][7]
Appearance Colorless to pale yellow oil with a distinct odor[4][5]
Boiling Point 171.5-172.5 °C @ 752 Torr[1]
Solubility Soluble in organic solvents, limited in water[5]

Step-by-Step Disposal Procedures

The proper disposal of this compound requires a multi-step approach focused on containment, waste stream segregation, and the use of a certified chemical waste disposal service. Given the lack of specific neutralization protocols for this compound, on-site treatment is not recommended.

Step 1: Waste Collection and Segregation

  • Small Quantities: Collect small amounts of this compound waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with organic solvents.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled hazardous waste bag.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can lead to dangerous reactions.

Step 2: Labeling and Storage

  • Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Secure Storage: Store the sealed waste containers in a designated, well-ventilated, and cool secondary containment area away from ignition sources. Follow all institutional guidelines for hazardous waste storage.

Step 3: Professional Disposal

  • Contact a Certified Waste Disposal Service: The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. These companies have the expertise and equipment to handle and dispose of flammable organosulfur compounds in an environmentally sound and legally compliant manner.

  • Provide Information: When arranging for pickup, provide the waste disposal service with all available information about the waste, including the chemical name and any known hazards.

Experimental Protocols

Due to the absence of specific, validated experimental protocols for the neutralization of this compound in a laboratory setting, this guide does not provide such procedures. The potential for hazardous reactions and the lack of toxicity data make on-site treatment of this compound by laboratory personnel a significant safety risk. The most prudent course of action is to entrust its disposal to professionals.

This compound Disposal Workflow

The following diagram outlines the logical workflow for the safe and compliant disposal of this compound.

ThiepaneDisposalWorkflow cluster_0 Step 1: Waste Generation & Collection cluster_1 Step 2: Labeling & Storage cluster_2 Step 3: Professional Disposal cluster_3 Final Disposition A This compound Waste Generated B Segregate into Liquid Waste and Contaminated Solids A->B C Label Containers: 'Hazardous Waste - this compound' B->C D Store in Designated, Ventilated, and Secure Area C->D E Contact Certified Hazardous Waste Disposal Service D->E F Arrange for Waste Pickup and Manifesting E->F G Compliant and Safe Disposal by Vendor F->G

This compound Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this information.

References

Personal protective equipment for handling Thiepane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Thiepane

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling this compound (CAS 4753-80-4) in a laboratory setting. The information is targeted towards researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby building a foundation of trust and safety in the laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Hexamethylene sulfide (B99878), Thiacycloheptane, Hexahydrothiepin[1][2][3][4]

  • CAS Number: 4753-80-4[1][2][3][4]

  • Molecular Formula: C₆H₁₂S[1][4]

  • Molecular Weight: 116.22 g/mol [2]

Physical Properties:

  • Appearance: Clear, colorless oil[2]

  • Odor: Distinctive "stench" or "rotten egg" smell is characteristic of many sulfur compounds[5][6]

Personal Protective Equipment (PPE) Recommendations

A risk assessment should be performed before any procedure involving this compound. The following table summarizes the recommended PPE based on the scale and nature of the operation.

Operation Scale Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Small Quantities (e.g., <10 mL in a fume hood)Safety glasses with side shieldsChemical-resistant gloves (Nitrile or Neoprene recommended). Consider double-gloving.[7]Standard laboratory coat.Not required if handled exclusively within a certified chemical fume hood.
Medium Quantities (e.g., 10-100 mL, reactions)Chemical splash goggles.Chemical-resistant gloves (Nitrile or Neoprene). Check manufacturer's compatibility data.Chemical-resistant lab coat or apron over a standard lab coat.Work must be conducted in a certified chemical fume hood.[7]
Large Quantities / High Splash Potential (e.g., >100 mL, transfers)Face shield worn over chemical splash goggles.[7]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton™). Wear two pairs (double-gloving).Chemical-resistant coveralls or a rubber apron over protective clothing.[7][8]NIOSH-approved respirator with organic vapor cartridges if work cannot be contained within a fume hood.[7]
Spill Cleanup Face shield worn over chemical splash goggles.Heavy-duty chemical-resistant gloves.Chemical-resistant boots and coveralls.[7]NIOSH-approved respirator with organic vapor cartridges.
Glove Selection and Chemical Resistance

Choosing the correct glove material is critical. Since specific permeation data for this compound is not available, users must consult the glove manufacturer's chemical resistance guides. The following table provides general guidance on the resistance of common glove materials to classes of chemicals analogous to this compound. This is for illustrative purposes only.

Glove Material General Resistance to Organic Sulfides & Solvents Key Considerations
Nitrile Rubber Good to Excellent: Recommended for many organic compounds, offering good physical protection.[7][8]Prone to degradation by ketones and some chlorinated solvents. Always check for signs of swelling, discoloration, or degradation.
Neoprene Good to Excellent: Provides resistance to a broad range of chemicals, including some acids, bases, and organic solvents.[7][8]Offers better flexibility and dexterity than butyl rubber.
Butyl Rubber Excellent: Highly resistant to many organic solvents, ketones, and esters. Often recommended for handling unknown substances.Can be less comfortable for long-term wear due to thickness and reduced dexterity.
Latex Poor to Fair: Not generally recommended for handling organic solvents as they can degrade the material quickly.[8]High rates of allergic reactions.

Note: Always inspect gloves for tears or holes before use. For prolonged contact, consider changing gloves frequently.

Operational and Disposal Plans

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_ppe PPE Selection cluster_controls Engineering & Emergency Controls cluster_end Final Check Start Plan to Handle this compound AssessScale Assess Scale of Operation (Volume/Concentration) Start->AssessScale SmallScale Small Scale (<10 mL) & Fume Hood Available? AssessScale->SmallScale Small to Medium LargeScale Large Scale / High Splash Risk? AssessScale->LargeScale Large BasePPE Minimum PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat SmallScale->BasePPE Yes EnhancedPPE Enhanced PPE: - Chemical Goggles - Double Gloves - Chemical Apron SmallScale->EnhancedPPE No (e.g., on benchtop) LargeScale->EnhancedPPE No MaxPPE Maximum PPE: - Face Shield & Goggles - Heavy-Duty Gloves - Coveralls LargeScale->MaxPPE Yes FumeHood Work in Chemical Fume Hood BasePPE->FumeHood EnhancedPPE->FumeHood MaxPPE->FumeHood Emergency Ensure Access to Eyewash & Safety Shower FumeHood->Emergency Proceed Proceed with Work Emergency->Proceed

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Experimental Protocols: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling, ensure a certified chemical fume hood is operational.[7]

  • Confirm that a safety shower and eyewash station are accessible and unobstructed.[7]

  • Designate a specific area within the fume hood for the handling of this compound.

  • Assemble all necessary glassware, equipment, and reagents before retrieving the this compound container.

2. Weighing and Transferring:

  • Don the appropriate PPE as determined by your risk assessment (see table above).

  • Conduct all weighing and transfer operations inside the chemical fume hood to minimize inhalation exposure.[7]

  • For liquid transfers, use a calibrated pipette, syringe, or cannula techniques to prevent splashes.

  • Keep the primary container of this compound sealed when not in immediate use.

3. Post-Procedure Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., ethanol), followed by soap and water.

  • Carefully remove PPE, avoiding cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.

Disposal Plan

1. Waste Segregation:

  • All materials contaminated with this compound, including gloves, pipette tips, paper towels, and empty containers, must be treated as hazardous waste.

  • Collect all this compound-contaminated waste in a dedicated, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

2. Liquid Waste:

  • Unused or waste this compound should be collected in a separate, sealed container labeled "Hazardous Waste: this compound".

  • Do not dispose of this compound down the drain.

3. Disposal Procedure:

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures. The final disposal should be carried out by an approved waste disposal plant.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiepane
Reactant of Route 2
Reactant of Route 2
Thiepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.